molecular formula C36H62N7O19P3S B15550712 Pentadecanedioyl-CoA

Pentadecanedioyl-CoA

Katalognummer: B15550712
Molekulargewicht: 1021.9 g/mol
InChI-Schlüssel: YFTGQRMCTIPMFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentadecanedioyl-CoA is a useful research compound. Its molecular formula is C36H62N7O19P3S and its molecular weight is 1021.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C36H62N7O19P3S

Molekulargewicht

1021.9 g/mol

IUPAC-Name

15-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-15-oxopentadecanoic acid

InChI

InChI=1S/C36H62N7O19P3S/c1-36(2,31(49)34(50)39-17-16-25(44)38-18-19-66-27(47)15-13-11-9-7-5-3-4-6-8-10-12-14-26(45)46)21-59-65(56,57)62-64(54,55)58-20-24-30(61-63(51,52)53)29(48)35(60-24)43-23-42-28-32(37)40-22-41-33(28)43/h22-24,29-31,35,48-49H,3-21H2,1-2H3,(H,38,44)(H,39,50)(H,45,46)(H,54,55)(H,56,57)(H2,37,40,41)(H2,51,52,53)

InChI-Schlüssel

YFTGQRMCTIPMFW-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Pentadecanedioyl-CoA Biosynthesis Pathway in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanedioyl-CoA is an intermediate in the metabolism of pentadecanoic acid (C15:0), a saturated odd-chain fatty acid. Its biosynthesis is a multi-step process involving ω-oxidation of pentadecanoic acid to pentadecanedioic acid, followed by its activation to the corresponding CoA thioester. This pathway is primarily active in the liver and kidneys and serves as an alternative route for fatty acid catabolism, particularly when mitochondrial β-oxidation is impaired. This guide provides a comprehensive overview of the this compound biosynthesis pathway in mammals, including the enzymes involved, subcellular localization, and detailed experimental protocols for its investigation.

Introduction

Dicarboxylic acids (DCAs) are metabolites of fatty acids that are typically formed through the ω-oxidation pathway. While mitochondrial β-oxidation is the primary route for fatty acid degradation, ω-oxidation becomes significant when there is an excess of fatty acids or when mitochondrial function is compromised.[1][2] Odd-chain fatty acids, such as pentadecanoic acid (C15:0), which can be derived from the diet (e.g., dairy products), also undergo ω-oxidation to form odd-chain dicarboxylic acids.[1] The resulting pentadecanedioic acid is then activated to this compound, which enters the peroxisomal β-oxidation pathway for further catabolism.[2][3] This guide will detail the enzymatic steps, regulation, and methods for studying the biosynthesis of this compound.

The Biosynthesis Pathway of this compound

The formation of this compound from pentadecanoic acid occurs in two main stages: ω-oxidation of pentadecanoic acid to pentadecanedioic acid, and the subsequent activation of pentadecanedioic acid to this compound.

Stage 1: ω-Oxidation of Pentadecanoic Acid

This process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells and involves a series of three enzymatic reactions.[4]

  • Hydroxylation: The terminal methyl group (ω-carbon) of pentadecanoic acid is hydroxylated to form 15-hydroxypentadecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes, specifically members of the CYP4A and CYP4F subfamilies (e.g., CYP4A11, CYP4F2).[4][5] This step requires NADPH and molecular oxygen.[4]

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, yielding 15-oxopentadecanoic acid. This reaction is catalyzed by alcohol dehydrogenase.[4]

  • Oxidation to a Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid, forming pentadecanedioic acid. This step is catalyzed by aldehyde dehydrogenase.[4]

The net result of ω-oxidation is the conversion of a monocarboxylic acid into a dicarboxylic acid.

Stage 2: Activation to this compound

Before pentadecanedioic acid can be further metabolized, it must be activated to its CoA thioester. This activation is catalyzed by a dicarboxylyl-CoA synthetase, which is present in microsomes.[6][7] The reaction requires ATP and Coenzyme A.

Pentadecanedioic acid + CoA + ATP → this compound + AMP + PPi

The resulting this compound can then be transported into peroxisomes for β-oxidation.

Catabolism of this compound via Peroxisomal β-Oxidation

This compound is preferentially metabolized through the peroxisomal β-oxidation pathway.[1][7] This is a cyclical process that shortens the dicarboxylic acid chain by two carbons in each cycle, producing acetyl-CoA. For odd-chain dicarboxylyl-CoAs like this compound, the final cycle yields propionyl-CoA and a shorter-chain dicarboxylyl-CoA.[2][3] The key enzymes in peroxisomal β-oxidation of dicarboxylic acids include acyl-CoA oxidase (ACOX), L-bifunctional protein (LBP), D-bifunctional protein (DBP), and sterol carrier protein X (SCPx) thiolase.[7][8]

Quantitative Data

Quantitative data for the biosynthesis of this compound is not extensively available in the literature. The following table summarizes general kinetic parameters for relevant enzyme families. It is important to note that these values can vary significantly depending on the specific isozyme, substrate, and experimental conditions.

Enzyme FamilySubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Cytochrome P450 (CYP4A11) Lauric Acid4.77.3[9]
Cytochrome P450 (CYP4F2) Arachidonic Acid24Not Reported[10]
Peroxisomal Acyl-CoA Oxidase Dodecanedioyl-CoANot ReportedNot Reported[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the this compound biosynthesis pathway.

Protocol 1: In Vitro ω-Oxidation of Pentadecanoic Acid using Liver Microsomes

Objective: To measure the conversion of pentadecanoic acid to 15-hydroxypentadecanoic acid by liver microsomes.

Materials:

  • Rat or human liver microsomes

  • Pentadecanoic acid

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Methanol (B129727)

  • Internal standard (e.g., deuterated 15-hydroxypentadecanoic acid)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes (0.5 mg/mL), potassium phosphate buffer (100 mM, pH 7.4), and pentadecanoic acid (substrate concentration range: 1-100 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (1 mM).

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold methanol containing the internal standard.

  • Centrifuge the mixture to pellet the precipitated protein (10,000 x g for 10 minutes at 4°C).

  • Analyze the supernatant by LC-MS/MS to quantify the formation of 15-hydroxypentadecanoic acid.

Protocol 2: Quantification of this compound in Mammalian Tissue

Objective: To measure the concentration of this compound in liver or kidney tissue.

Materials:

  • Freeze-clamped liver or kidney tissue

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Acetonitrile

  • Potassium phosphate buffer (pH 5.3)

  • Solid-phase extraction (SPE) cartridges

  • HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Homogenize the freeze-clamped tissue in a solution containing the internal standard.

  • Extract the acyl-CoAs from the tissue homogenate using an appropriate solvent system (e.g., chloroform/methanol).[12]

  • Isolate the acyl-CoA fraction using solid-phase extraction.

  • Analyze the extracted acyl-CoAs by reverse-phase HPLC coupled to a tandem mass spectrometer.[13]

  • Quantify this compound based on the peak area relative to the internal standard.

Protocol 3: Cell-based Assay for Pentadecanoic Acid Metabolism

Objective: To assess the overall metabolism of pentadecanoic acid in cultured cells (e.g., HepG2).

Materials:

  • HepG2 cells

  • Cell culture medium

  • [¹⁴C]-labeled pentadecanoic acid

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Seed HepG2 cells in a 96-well plate and grow to confluence.

  • Incubate the cells with medium containing [¹⁴C]-labeled pentadecanoic acid for a specified time (e.g., 2-4 hours).

  • To measure fatty acid oxidation, trap the released ¹⁴CO₂ using a filter plate containing a CO₂ trapping agent.[1]

  • Quantify the trapped ¹⁴CO₂ by adding a scintillation cocktail and measuring radioactivity in a scintillation counter.[1]

  • To measure the accumulation of intracellular metabolites, lyse the cells and measure the cell-associated radioactivity.

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

Pentadecanedioyl_CoA_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome Pentadecanoic Acid Pentadecanoic Acid 15-Hydroxypentadecanoic Acid 15-Hydroxypentadecanoic Acid Pentadecanoic Acid->15-Hydroxypentadecanoic Acid CYP4A/4F (NADPH, O2) 15-Oxopentadecanoic Acid 15-Oxopentadecanoic Acid 15-Hydroxypentadecanoic Acid->15-Oxopentadecanoic Acid Alcohol Dehydrogenase Pentadecanedioic Acid_ER Pentadecanedioic Acid 15-Oxopentadecanoic Acid->Pentadecanedioic Acid_ER Aldehyde Dehydrogenase Pentadecanedioic Acid_Cytosol Pentadecanedioic Acid Pentadecanedioic Acid_ER->Pentadecanedioic Acid_Cytosol This compound This compound Pentadecanedioic Acid_Cytosol->this compound Dicarboxylyl-CoA Synthetase (ATP, CoA) Pentadecanedioyl-CoA_Peroxisome This compound This compound->Pentadecanedioyl-CoA_Peroxisome Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Pentadecanedioyl-CoA_Peroxisome->Peroxisomal Beta-Oxidation

Caption: Overview of the this compound biosynthesis pathway in mammals.

Experimental Workflow for In Vitro ω-Oxidation Assay

InVitro_Omega_Oxidation_Workflow Prepare Reaction Mixture Prepare Reaction Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Reaction Mixture->Pre-incubate at 37°C Initiate with NADPH Initiate with NADPH Pre-incubate at 37°C->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Centrifuge Centrifuge Stop Reaction->Centrifuge Analyze Supernatant Analyze Supernatant Centrifuge->Analyze Supernatant

Caption: Experimental workflow for the in vitro ω-oxidation assay.

Logical Relationship of this compound Metabolism

Caption: Logical flow of this compound metabolism.

Conclusion

The biosynthesis of this compound represents an important, albeit less studied, pathway in mammalian fatty acid metabolism. It provides a mechanism for the cell to handle an excess of odd-chain fatty acids and serves as a complementary pathway to mitochondrial β-oxidation. Further research is needed to fully elucidate the quantitative aspects and regulatory mechanisms of this pathway, which could provide novel insights into metabolic diseases and potential therapeutic targets. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the intricacies of this compound biosynthesis and its role in cellular physiology.

References

The Emergence of a Novel Endogenous Metabolite: A Technical Guide to the Discovery and Isolation of Pentadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific reasoning behind the discovery and isolation of endogenous long-chain dicarboxylyl-CoAs, with a specific focus on Pentadecanedioyl-CoA. While a singular discovery paper for this compound is not prominent in the literature, this document consolidates established principles and protocols for the broader class of long-chain dicarboxylic acids (LCDAs) and their CoA esters, offering a robust framework for its specific identification, quantification, and functional characterization. This guide details the metabolic pathways giving rise to this compound, outlines state-of-the-art analytical techniques for its isolation and measurement, and discusses its potential physiological roles. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to investigate this and other related endogenous molecules.

Introduction: The Significance of Endogenous Long-Chain Dicarboxylyl-CoAs

Long-chain dicarboxylic acids (LCDAs) are emerging as important endogenous signaling molecules and metabolic intermediates. Their corresponding CoA esters, such as this compound, are the activated forms essential for their metabolic processing and biological activity. These molecules are products of fatty acid ω-oxidation, a pathway that becomes significant under conditions of high fatty acid influx or when mitochondrial β-oxidation is impaired[1][2]. The study of specific LCDAs like this compound is crucial for understanding metabolic regulation and identifying potential therapeutic targets for metabolic diseases.

Metabolic Provenance: The Synthesis of this compound

The primary route for the formation of endogenous this compound is the ω-oxidation of pentadecanoic acid (a 15-carbon monocarboxylic fatty acid), followed by activation to its CoA ester. This pathway typically occurs in the endoplasmic reticulum and involves a series of enzymatic reactions.

Key Metabolic Steps:

  • ω-Hydroxylation: The process is initiated by the ω-hydroxylation of a long-chain fatty acid, in this case, pentadecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families[3].

  • Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase.

  • Oxidation to Dicarboxylic Acid: Subsequently, the aldehyde is oxidized to a dicarboxylic acid, pentadecanedioic acid, by fatty aldehyde dehydrogenase[3].

  • Activation to CoA Ester: Finally, pentadecanedioic acid is activated to this compound by a dicarboxylyl-CoA synthetase, making it available for further metabolism, primarily through peroxisomal β-oxidation[4].

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Pentadecanoic_Acid Pentadecanoic Acid (C15:0) omega_Hydroxy_Pentadecanoic_Acid ω-Hydroxy Pentadecanoic Acid Pentadecanoic_Acid->omega_Hydroxy_Pentadecanoic_Acid CYP4A/4F Pentadecanedioic_Acid_Aldehyde Pentadecanedioic Acid Aldehyde omega_Hydroxy_Pentadecanoic_Acid->Pentadecanedioic_Acid_Aldehyde Alcohol Dehydrogenase Pentadecanedioic_Acid Pentadecanedioic Acid Pentadecanedioic_Acid_Aldehyde->Pentadecanedioic_Acid Fatty Aldehyde Dehydrogenase Pentadecanedioyl_CoA This compound Pentadecanedioic_Acid->Pentadecanedioyl_CoA Dicarboxylyl-CoA Synthetase Beta_Oxidation Peroxisomal β-Oxidation Pentadecanedioyl_CoA->Beta_Oxidation

Caption: Metabolic pathway for the synthesis of this compound.

Experimental Protocols for Isolation and Analysis

The isolation and analysis of endogenous this compound require sensitive and specific analytical techniques due to its likely low abundance and similarity to other acyl-CoAs. The following protocols are based on established methods for long-chain acyl-CoA analysis.

Sample Preparation and Extraction

The initial and most critical step is the extraction of acyl-CoAs from biological matrices such as tissues or cells.

Protocol: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs

  • Homogenization: Homogenize tissue samples (100-200 mg) in a suitable buffer, often containing an internal standard (e.g., heptadecanoyl-CoA for odd-chain analysis)[5].

  • Protein Precipitation: Precipitate proteins using a solvent like methanol (B129727) to release the acyl-CoAs[6].

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with an aqueous solvent to remove polar impurities.

    • Elute the acyl-CoAs with an organic solvent mixture, such as acetonitrile (B52724)/methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the subsequent analytical method (e.g., a mixture of water and acetonitrile).

Analytical Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Protocol: LC-MS/MS Analysis of this compound

  • Chromatographic Separation:

    • Utilize a reversed-phase column (e.g., C8 or C18) for separation[5].

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of an ion-pairing agent or buffer) and an organic component (e.g., acetonitrile or methanol)[7]. The retention time will increase with the length of the fatty acid chain[6].

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source, typically in positive ion mode for acyl-CoAs[8].

    • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for high selectivity and sensitivity[6].

    • MRM Transitions: For this compound, specific precursor-to-product ion transitions would need to be determined using a synthetic standard. A common fragmentation for acyl-CoAs involves a neutral loss of 507 Da[6].

experimental_workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization with Internal Standard Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., Methanol) Homogenization->Protein_Precipitation SPE Solid-Phase Extraction (C18 Cartridge) Protein_Precipitation->SPE Elution Elution and Solvent Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Data Analysis and Quantification LC_MSMS->Quantification

Caption: Experimental workflow for the isolation and analysis of this compound.

Quantitative Data and Biological Context

Acyl-CoA SpeciesConcentration (pmol/mg protein)Analytical MethodReference
Palmitoyl-CoA (C16:0)15 - 30LC-MS/MS[7]
Stearoyl-CoA (C18:0)5 - 15LC-MS/MS[7]
Oleoyl-CoA (C18:1)20 - 40LC-MS/MS[7]
Linoleoyl-CoA (C18:2)5 - 10LC-MS/MS[5]

Note: These values are for monocarboxylic acyl-CoAs and may differ significantly from dicarboxylyl-CoA concentrations.

Putative Biological Functions and Signaling Pathways

Long-chain dicarboxylic acids and their CoA esters are known to play a role in inducing peroxisomal β-oxidation[2]. This suggests that this compound could act as a signaling molecule that indicates a state of fatty acid overload, leading to the upregulation of alternative metabolic pathways to mitigate lipotoxicity.

Potential Signaling Cascade:

  • Stimulus: High levels of circulating fatty acids or impaired mitochondrial β-oxidation.

  • Upregulation of ω-Oxidation: Increased activity of CYP4A/4F enzymes leading to the production of pentadecanedioic acid.

  • Formation of this compound: Activation of pentadecanedioic acid to its CoA ester.

  • Peroxisomal β-Oxidation Induction: this compound serves as a substrate and potentially an inducer of the peroxisomal β-oxidation pathway.

  • Metabolic Consequences: This induction can lead to an increase in the production of acetyl-CoA and hydrogen peroxide, which can have downstream effects on cellular metabolism and signaling[2].

signaling_pathway High_Fatty_Acids High Fatty Acid Levels or Impaired Mitochondrial β-Oxidation omega_Oxidation ↑ ω-Oxidation (CYP4A/4F) High_Fatty_Acids->omega_Oxidation Pentadecanedioic_Acid ↑ Pentadecanedioic Acid omega_Oxidation->Pentadecanedioic_Acid Pentadecanedioyl_CoA ↑ this compound Pentadecanedioic_Acid->Pentadecanedioyl_CoA Peroxisomal_Beta_Oxidation Induction of Peroxisomal β-Oxidation Pentadecanedioyl_CoA->Peroxisomal_Beta_Oxidation Metabolic_Effects ↑ Acetyl-CoA ↑ H₂O₂ Peroxisomal_Beta_Oxidation->Metabolic_Effects

References

Putative Enzymatic Reactions Involving Pentadecanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical guide on the putative enzymatic reactions involving Pentadecanedioyl-CoA. Given the limited direct research on this specific molecule, this guide extrapolates from the well-established metabolism of other long-chain dicarboxylic acids. The proposed pathways, enzyme kinetics, and experimental protocols are based on analogous reactions and are intended to serve as a foundational resource for future research.

Introduction: The Context of Dicarboxylic Acid Metabolism

Long-chain dicarboxylic acids (DCAs) are metabolites derived from the ω-oxidation of monocarboxylic fatty acids. This process typically occurs in the smooth endoplasmic reticulum of liver and kidney cells and serves as an alternative to β-oxidation, becoming more significant when β-oxidation is impaired or overloaded[1][2]. The resulting DCAs, such as pentadecanedioic acid (a C15 dicarboxylic acid), are further metabolized, primarily within peroxisomes, through a β-oxidation spiral[1][3][4]. This guide focuses on the enzymatic steps following the activation of pentadecanedioic acid to its CoA ester, this compound.

Putative Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed through two main stages: activation of the parent dicarboxylic acid and subsequent peroxisomal β-oxidation.

Activation to this compound

Before degradation, pentadecanedioic acid must be activated by conversion to its coenzyme A thioester. This reaction is catalyzed by a dicarboxylyl-CoA synthetase, an enzyme typically located in the microsomal fraction of the cell[5]. While the specific enzyme that acts on pentadecanedioic acid has not been identified, it is expected to be a member of the acyl-CoA synthetase family[6][7].

  • Reaction: Pentadecanedioic acid + CoA + ATP → this compound + AMP + PPi

  • Putative Enzyme: Dicarboxylyl-CoA Synthetase (Acyl-CoA Synthetase Family)

  • Subcellular Location: Microsomes (Endoplasmic Reticulum)[5]

Peroxisomal β-Oxidation of this compound

Once formed, this compound is transported into the peroxisome, likely by the transporter ABCD3, which is known to import long-chain dicarboxylyl-CoAs[1]. Inside the peroxisome, it undergoes a series of reactions analogous to the β-oxidation of fatty acids[8].

The pathway involves four key enzymatic steps that are repeated in a cyclical manner. Since pentadecanedioic acid is an odd-chain (C15) dicarboxylic acid, its degradation will yield acetyl-CoA and ultimately glutaryl-CoA (C5), which can then be further metabolized[9].

The core enzymatic steps are:

  • Oxidation: An FAD-dependent acyl-CoA oxidase introduces a double bond.

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

  • Oxidation: An NAD+-dependent 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.

  • Thiolysis: A thiolase cleaves the molecule, releasing acetyl-CoA and a chain-shortened dicarboxylyl-CoA.

This cycle repeats until the carbon chain is fully degraded. The diagram below illustrates this putative pathway.

Pentadecanedioyl_CoA_Metabolism cluster_ER Endoplasmic Reticulum (Omega-Oxidation) cluster_Cytosol Cytosol / Microsomes cluster_Peroxisome Peroxisome (Beta-Oxidation) Pentadecanoic_Acid Pentadecanoic Acid (C15:0) Omega_Oxidation Cytochrome P450 Alcohol Dehydrogenase Aldehyde Dehydrogenase Pentadecanoic_Acid->Omega_Oxidation ω-oxidation Pentadecanedioic_Acid Pentadecanedioic Acid (C15-DCA) Omega_Oxidation->Pentadecanedioic_Acid Activation Dicarboxylyl-CoA Synthetase Pentadecanedioic_Acid->Activation ATP, CoA Pentadecanedioyl_CoA This compound Activation->Pentadecanedioyl_CoA Transport ABCD3 Transporter Pentadecanedioyl_CoA->Transport PDC_CoA_in This compound Transport->PDC_CoA_in ACOX1 Acyl-CoA Oxidase 1 (ACOX1) PDC_CoA_in->ACOX1 FAD -> FADH2 Enoyl_CoA Trans-2-Pentadecenedioyl-CoA ACOX1->Enoyl_CoA LBP L-Bifunctional Protein (EHHADH) Enoyl_CoA->LBP H2O Hydroxyacyl_CoA 3-Hydroxy- This compound LBP->Hydroxyacyl_CoA Hydroxyacyl_CoA->LBP NAD+ -> NADH Thiolase Peroxisomal Thiolase (e.g., SCPx, ACAA1) Hydroxyacyl_CoA->Thiolase CoA Tridecanedioyl_CoA Tridecanedioyl-CoA (C13) Thiolase->Tridecanedioyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Beta_Oxidation_Cycle Further β-oxidation Cycles Tridecanedioyl_CoA->Beta_Oxidation_Cycle Glutaryl_CoA Glutaryl-CoA (C5) Beta_Oxidation_Cycle->Glutaryl_CoA

Caption: Putative metabolic pathway of this compound.

Quantitative Data on Related Enzymatic Reactions

Direct kinetic data for enzymes acting on this compound is not available in the literature. The following table summarizes quantitative data for key enzyme classes involved in dicarboxylic acid metabolism, using other long-chain dicarboxylyl-CoAs as substrates. This information provides a basis for estimating the potential activity with C15-DCA-CoA.

Enzyme ClassSpecific Enzyme ExampleOrganism/SourceSubstrate(s)KmVmax / ActivityReference(s)
Dicarboxylyl-CoA Synthetase Dicarboxylyl-CoA SynthetaseRat Liver MicrosomesDodecanedioic acid (C12)-~2 µmol/min/g liver (Highest activity)[5]
Rat Liver MicrosomesC5-C16 Dicarboxylic Acids-Variable activity[5]
Acyl-CoA Oxidase Peroxisomal Acyl-CoA OxidaseRat LiverDicarboxylyl-CoAs (C10-C16)-Activity is ~50% of corresponding monocarboxylyl-CoAs[4]
Bifunctional Protein L-Bifunctional Protein (EHHADH)Human (recombinant)C16:1-DCA-CoA3x lower apparent Km than HSD17B4-[1]
D-Bifunctional Protein (HSD17B4)Human (recombinant)C16:1-DCA-CoA-Forms 3-keto-C16-DCA-CoA[1]
Acyl-CoA Dehydrogenase (Mitochondrial) Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Human (recombinant)Dodecanedioyl-CoA (C12)-Active[6][10]
Human (recombinant)Adipoyl-CoA (C6)-Active[6][10]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Human (recombinant)Dodecanedioyl-CoA (C12)-No significant activity[6]
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Human (recombinant)Dodecanedioyl-CoA (C12)-No significant activity[6]
Thiolase 3-Ketoacyl-CoA ThiolaseGeneralBroad chain-length specificity-Involved in degradative pathways[11]

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

The following sections outline generalized methodologies for studying the putative enzymatic reactions involving this compound. These protocols are adapted from methods used for similar substrates.

Synthesis of this compound

Objective: To enzymatically synthesize this compound for use as a substrate in subsequent enzyme assays.

Principle: An acyl-CoA synthetase is used to catalyze the formation of a thioester bond between pentadecanedioic acid and coenzyme A in an ATP-dependent reaction[12].

Materials:

  • Pentadecanedioic acid

  • Coenzyme A (CoA), lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (e.g., 0.25 M, pH 7.2)

  • Acetyl-CoA Synthetase (or a suitable long-chain acyl-CoA synthetase)

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, CoA, ATP, and MgCl2.

  • Add the substrate, pentadecanedioic acid, to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA synthetase enzyme.

  • Incubate the reaction at room temperature or 37°C, monitoring progress by HPLC.

  • Upon completion, purify the this compound product using preparative HPLC.

  • Characterize the purified product using mass spectrometry and NMR spectroscopy to confirm its identity and purity[13].

Assay for Peroxisomal β-Oxidation Activity

Objective: To measure the overall rate of β-oxidation of this compound in isolated peroxisomes or with purified enzymes.

Principle: The activity of the peroxisomal β-oxidation pathway can be determined by measuring the rate of NAD+ reduction, which is coupled to the 3-hydroxyacyl-CoA dehydrogenase step. The assay is performed in the presence of a mitochondrial inhibitor (e.g., cyanide or antimycin A) to isolate peroxisomal activity[4].

Materials:

  • Purified this compound (substrate)

  • Isolated peroxisomes or a reconstituted system of purified β-oxidation enzymes (ACOX1, L-Bifunctional Protein, Thiolase)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • NAD+

  • Coenzyme A (CoA)

  • Potassium cyanide (KCN) or Antimycin A (mitochondrial inhibitor)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD+, CoA, and KCN.

  • Add the isolated peroxisomes or the reconstituted enzyme system to the cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, this compound.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

The following diagram illustrates the general workflow for an enzyme activity assay.

Enzyme_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Cofactors) start->prep_reagents prep_enzyme Prepare Enzyme Solution (e.g., Isolated Peroxisomes) start->prep_enzyme mix_components Mix Assay Components in Cuvette (No Substrate) prep_reagents->mix_components prep_enzyme->mix_components equilibrate Equilibrate to Assay Temperature (e.g., 37°C) mix_components->equilibrate initiate_reaction Initiate Reaction (Add Substrate) equilibrate->initiate_reaction monitor_signal Monitor Spectrophotometric Signal (e.g., A340 for NADH) initiate_reaction->monitor_signal analyze_data Analyze Data (Calculate Initial Rate) monitor_signal->analyze_data end_point End analyze_data->end_point

Caption: A generalized workflow for an enzyme activity assay.

Conclusion and Future Directions

The enzymatic reactions involving this compound are putatively centered around its degradation via the peroxisomal β-oxidation pathway. While direct evidence is lacking, the well-characterized metabolism of analogous long-chain dicarboxylic acids provides a strong foundation for these hypotheses. The enzymes ACOX1, L-bifunctional protein (EHHADH), and peroxisomal thiolases are the prime candidates for catalyzing the degradation of this compound[1][3].

Future research should focus on:

  • Direct Characterization: Expressing and purifying the candidate enzymes and testing their activity directly with synthesized this compound to determine kinetic parameters.

  • Metabolomic Analysis: Using targeted metabolomics to identify and quantify this compound and its chain-shortened metabolites in biological systems, particularly under conditions of metabolic stress or genetic defects in fatty acid oxidation.

  • Identifying the Synthetase: Isolating and characterizing the specific dicarboxylyl-CoA synthetase responsible for the activation of pentadecanedioic acid[6].

This guide provides the necessary theoretical framework and practical methodologies to stimulate and support further investigation into the metabolism of this compound and its role in health and disease.

References

Pentadecanedioyl-CoA: A Potential Biomarker for Metabolic Disease - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Odd-Chain Fatty Acids and Their Derivatives in Metabolic Health

Metabolic syndrome, a constellation of conditions including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, presents a significant and growing global health challenge. The search for sensitive and specific biomarkers to aid in early diagnosis, risk stratification, and the development of targeted therapies is of paramount importance.

Recent epidemiological and clinical studies have highlighted an inverse association between the circulating levels of odd-chain saturated fatty acids (OCSFAs), particularly pentadecanoic acid (C15:0), and the risk of developing metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1][2][3] While C15:0 is a recognized biomarker for dairy fat intake, it can also be synthesized endogenously.[4] The metabolism of these fatty acids offers a window into the intricate workings of cellular energy homeostasis.

This technical guide delves into the potential of Pentadecanedioyl-CoA , a dicarboxylic acid derivative of pentadecanoic acid, as a novel biomarker for metabolic disease. We propose that the formation and accumulation of this compound may signify a state of metabolic stress and dysfunctional fatty acid oxidation, providing a more specific indicator of disease pathology than its monocarboxylic precursor. This document provides a comprehensive overview of the proposed metabolic pathways, a structured approach to its quantification, and a discussion of its potential clinical utility.

Metabolism of this compound

This compound is not directly obtained from the diet but is rather a product of endogenous fatty acid metabolism. Its biosynthesis is intricately linked to the omega-oxidation pathway, which serves as an alternative to the primary beta-oxidation pathway for fatty acid degradation, especially under conditions of high lipid load or impaired mitochondrial function.[5]

Biosynthesis of this compound via Omega-Oxidation

The initial substrate for the synthesis of this compound is pentadecanoic acid (C15:0). The conversion involves a series of enzymatic reactions primarily occurring in the endoplasmic reticulum and cytoplasm:

  • Omega-Hydroxylation: The terminal methyl group of pentadecanoic acid is hydroxylated by a cytochrome P450 enzyme, forming ω-hydroxypentadecanoic acid.[6]

  • Oxidation to a Dicarboxylic Acid: The newly formed hydroxyl group is then oxidized to a carboxylic acid by alcohol and aldehyde dehydrogenases, yielding pentadecanedioic acid.[6]

  • Activation to this compound: Before it can be further metabolized, pentadecanedioic acid must be activated to its CoA thioester, this compound. This reaction is catalyzed by a dicarboxylyl-CoA synthetase.[7]

C15_0 Pentadecanoic Acid (C15:0) omega_OH_C15_0 ω-Hydroxypentadecanoic Acid C15_0->omega_OH_C15_0 Cytochrome P450 (ω-oxidation) Pentadecanedioic_Acid Pentadecanedioic Acid omega_OH_C15_0->Pentadecanedioic_Acid Alcohol/Aldehyde Dehydrogenase Pentadecanedioyl_CoA This compound Pentadecanedioic_Acid->Pentadecanedioyl_CoA Dicarboxylyl-CoA Synthetase

Caption: Biosynthesis of this compound.
Degradation of this compound via Peroxisomal Beta-Oxidation

Long-chain dicarboxylic acids are primarily metabolized through beta-oxidation within peroxisomes.[8] This pathway systematically shortens the dicarboxylic acid chain, producing acetyl-CoA and shorter-chain dicarboxylic acids.

The degradation of this compound would proceed as follows:

  • Transport into Peroxisomes: Long-chain dicarboxylyl-CoAs are transported into the peroxisome.

  • Peroxisomal Beta-Oxidation: this compound undergoes cycles of beta-oxidation, yielding acetyl-CoA and a chain-shortened dicarboxylyl-CoA with each cycle. The final products of odd-chain dicarboxylic acid beta-oxidation are propionyl-CoA and succinyl-CoA.

  • Further Metabolism: Acetyl-CoA can be utilized for various metabolic processes, while propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.[4]

Pentadecanedioyl_CoA This compound Peroxisome Peroxisome Pentadecanedioyl_CoA->Peroxisome Beta_Oxidation Beta-Oxidation (multiple cycles) Peroxisome->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Caption: Degradation of this compound.

Rationale for this compound as a Biomarker for Metabolic Disease

The rationale for proposing this compound as a biomarker for metabolic disease is rooted in the pathophysiology of these conditions, which are often characterized by:

  • Mitochondrial Dysfunction: Impaired mitochondrial beta-oxidation is a key feature of insulin resistance and NAFLD. When the primary pathway for fatty acid degradation is compromised, alternative pathways like omega-oxidation are upregulated.[6]

  • Lipid Overload: In conditions of obesity and metabolic syndrome, the influx of fatty acids into the liver and other tissues exceeds their oxidative capacity, leading to the activation of omega-oxidation.

  • Dicarboxylic Aciduria: The increased production and subsequent urinary excretion of dicarboxylic acids (dicarboxylic aciduria) is a known indicator of impaired fatty acid oxidation.[9]

Therefore, elevated levels of this compound in plasma or tissues could reflect an overwhelmed or dysfunctional fatty acid oxidation system, making it a potentially more direct and sensitive marker of metabolic dysregulation than its precursor, pentadecanoic acid.

Quantitative Data

While direct quantitative data for this compound in metabolic disease is not yet widely available in the literature, we can extrapolate from studies on dicarboxylic acids in similar conditions. The following table is illustrative and represents the expected trend based on current understanding.

AnalyteHealthy Control (pmol/mg tissue)Metabolic Syndrome (pmol/mg tissue)Fold Changep-valueReference
This compound Hypothesized Low LevelsHypothesized Elevated Levels>1<0.05Illustrative
Long-Chain Dicarboxylyl-CoAs (general)BaselineIncreased>1<0.05[7]
Urinary Dicarboxylic AcidsLowHigh>1<0.05[9]

This table is for illustrative purposes to demonstrate the expected trend. Further validation studies are required to establish the precise concentrations of this compound in various metabolic diseases.

Experimental Protocols: Quantification of this compound

The quantification of this compound in biological matrices like plasma and tissue homogenates can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a proposed protocol synthesized from established methods for long-chain acyl-CoA analysis.[7][9]

Sample Preparation
  • Tissue Homogenization: Approximately 40-50 mg of frozen tissue is homogenized on ice in a solution of potassium phosphate (B84403) buffer and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol). An internal standard, such as heptadecanoyl-CoA, should be added at the beginning of the extraction.[9]

  • Plasma Extraction: For plasma samples, proteins are precipitated with a cold organic solvent (e.g., methanol). The supernatant containing the acyl-CoAs is then collected.[10]

  • Solid Phase Extraction (SPE): The supernatant from either tissue or plasma extraction is loaded onto a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

  • Elution and Reconstitution: The acyl-CoAs are eluted from the SPE cartridge with an appropriate organic solvent, dried under nitrogen, and reconstituted in a small volume of a suitable solvent (e.g., methanol:water).[9]

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is suitable for the separation of long-chain acyl-CoAs.

  • Mobile Phase: A binary gradient system is typically used. For example, Mobile Phase A could be ammonium (B1175870) hydroxide (B78521) in water, and Mobile Phase B could be ammonium hydroxide in acetonitrile.[9]

  • Gradient: A gradient from a low to a high percentage of the organic mobile phase is used to elute the acyl-CoAs based on their hydrophobicity.

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Positive electrospray ionization (ESI) is commonly used for the analysis of acyl-CoAs.

  • Detection: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode provides high sensitivity and specificity.

  • SRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Tissue Tissue Sample Homogenization Homogenization with Internal Standard Tissue->Homogenization SPE Solid Phase Extraction (SPE) Homogenization->SPE Elution Elution and Reconstitution SPE->Elution LC Liquid Chromatography (C18 column) Elution->LC MS Tandem Mass Spectrometry (ESI+, SRM) LC->MS Quantification Quantification against Standard Curve MS->Quantification

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound holds promise as a novel and specific biomarker for metabolic diseases. Its position downstream of pentadecanoic acid and at the intersection of fatty acid overload and alternative oxidation pathways makes it a compelling candidate for further investigation. The accumulation of this compound could provide a more direct readout of metabolic inflexibility and mitochondrial stress than currently available markers.

Future research should focus on:

  • Method Validation: Development and validation of a robust and sensitive LC-MS/MS method specifically for this compound in various biological matrices.

  • Clinical Correlation Studies: Large-scale clinical studies are needed to establish the correlation between this compound levels and the presence and severity of metabolic diseases, including metabolic syndrome, type 2 diabetes, and NAFLD.

  • Preclinical Studies: Animal models of metabolic disease can be utilized to investigate the dynamic changes in this compound levels in response to dietary interventions and therapeutic agents.[11][12]

  • Mechanistic Insights: Further research is required to fully elucidate the enzymatic regulation of this compound synthesis and degradation and its potential downstream signaling roles.

The exploration of this compound as a biomarker represents a promising avenue in the ongoing effort to better understand, diagnose, and treat metabolic diseases. This guide provides a foundational framework for researchers and drug development professionals to embark on this important area of investigation.

References

The Unseen Engine: Pentadecanedioyl-CoA's Critical Role in Peroxisomal Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide released today sheds new light on the intricate role of pentadecanedioyl-CoA in peroxisomal beta-oxidation, a vital metabolic process. This whitepaper, tailored for researchers, scientists, and drug development professionals, delves into the molecular mechanics of how this odd-chain dicarboxylic acid CoA ester is processed within the peroxisome, its regulation, and the clinical implications of its metabolic disruption.

This compound, the coenzyme A ester of pentadecanedioic acid (a 15-carbon dicarboxylic acid), is a key intermediate in the breakdown of certain fatty acids. Its metabolism occurs primarily within peroxisomes, cellular organelles essential for the oxidation of specific lipids that cannot be processed by mitochondria. The beta-oxidation of dicarboxylic acids like pentadecanedioic acid is a crucial pathway for cellular energy homeostasis and detoxification.

The Peroxisomal Beta-Oxidation Pathway of this compound

The breakdown of this compound in peroxisomes involves a sequence of four enzymatic reactions, analogous to the beta-oxidation of monocarboxylic fatty acids. However, the enzymes and their substrate specificities are distinct.

The pathway is initiated by Acyl-CoA Oxidase 1 (ACOX1) , which catalyzes the first and rate-limiting step.[1] ACOX1 introduces a double bond between the alpha and beta carbons of the acyl-CoA chain. Human ACOX1 exists in two isoforms, ACOX1a and ACOX1b, both of which exhibit broad substrate specificity and are active towards a range of straight-chain acyl-CoAs.[2]

The subsequent hydration and dehydrogenation steps are carried out by a bifunctional enzyme. For dicarboxylic acids, the L-bifunctional enzyme (EHHADH) is of particular importance.[3][4] EHHADH possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[4][5] Studies have shown that EHHADH is indispensable for the production of medium-chain dicarboxylic acids.[6][7] While the D-bifunctional protein (HSD17B4) also participates in peroxisomal beta-oxidation, EHHADH appears to have a more prominent role in the metabolism of dicarboxylic acids.[5][8]

The final step is the thiolytic cleavage of 3-ketoacyl-CoA, catalyzed by peroxisomal thiolases . This reaction releases a molecule of acetyl-CoA and a chain-shortened dicarboxylyl-CoA. Two main thiolases are present in peroxisomes: 3-ketoacyl-CoA thiolase (ACAA1) and sterol carrier protein x (SCPx).[1]

For odd-chain dicarboxylic acids like this compound, the final round of beta-oxidation yields one molecule of propionyl-CoA and one molecule of succinyl-CoA. Propionyl-CoA can be further metabolized and enter the Krebs cycle.[9]

dot graph TD { rankdir="LR"; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} Peroxisomal β-oxidation of this compound.

Quantitative Data on Enzyme Activity

While specific kinetic data for this compound with human peroxisomal enzymes are not extensively documented in the literature, data for similar dicarboxylic acid substrates provide valuable insights.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/Source
ACOX1 Lauroyl-CoA (C12)-~1500 (ACOX1a), ~3000 (ACOX1b)Human (recombinant)[2]
ACOX1 Palmitoyl-CoA (C16)-~1000 (ACOX1a), ~2000 (ACOX1b)Human (recombinant)[2]
Thiolase General 3-ketoacyl-CoA--Rat Liver Peroxisomes[10]

Regulation of this compound Oxidation

The peroxisomal beta-oxidation pathway is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[3][11][12][13][14] PPARα is a nuclear receptor that, when activated by ligands such as fatty acids and their derivatives, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their expression.[12]

Key genes in the dicarboxylic acid oxidation pathway that are targets of PPARα include ACOX1, EHHADH, and genes encoding thiolases.[11][14] This regulatory mechanism ensures that when there is an excess of fatty acids, the cellular machinery to break them down is appropriately enhanced.

PPAR_alpha_regulation

Experimental Protocols

Measurement of Peroxisomal Beta-Oxidation of Pentadecanedioic Acid in Cultured Cells

This protocol is adapted from established methods for measuring fatty acid oxidation using a radiolabeled substrate.[15][16][17]

1. Materials:

  • Human skin fibroblasts or other relevant cell lines
  • Cell culture medium (e.g., DMEM)
  • Fetal bovine serum (FBS)
  • Phosphate-buffered saline (PBS)
  • [1-¹⁴C]Pentadecanedioic acid (requires custom synthesis)[18][19][20]
  • Bovine serum albumin (BSA), fatty acid-free
  • L-carnitine
  • Krebs-Henseleit buffer
  • Scintillation cocktail and vials
  • Ion-exchange resin (e.g., Dowex 1x8)
  • Methanol
  • Cell lysis buffer and protein assay reagent

2. Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to near confluence.
  • Preparation of Radiolabeled Substrate: Prepare a stock solution of [1-¹⁴C]pentadecanedioic acid complexed to fatty acid-free BSA in Krebs-Henseleit buffer. The final concentration in the assay should be optimized (e.g., 100 µM) with a specific activity of approximately 0.5 µCi/mL.
  • Incubation: Wash cells with PBS and pre-incubate with serum-free medium containing L-carnitine for 30 minutes. Replace the medium with the reaction mixture containing [1-¹⁴C]pentadecanedioic acid. Incubate for 2-4 hours at 37°C.
  • Separation of Metabolites: Stop the reaction by adding perchloric acid. Collect the supernatant. The aqueous-soluble metabolites (chain-shortened dicarboxylic acids and acetyl-CoA/propionyl-CoA) are separated from the un-metabolized [1-¹⁴C]pentadecanedioic acid using an ion-exchange column.
  • Quantification: The radioactivity in the aqueous phase is measured by liquid scintillation counting.
  • Normalization: The results are normalized to the total protein content of the cells in each well.

dot graph G { rankdir="TB"; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} Workflow for measuring pentadecanedioic acid oxidation.

Clinical Significance

Defects in peroxisomal beta-oxidation can lead to a group of severe genetic disorders known as peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome, and single-enzyme deficiencies.[10][21][22][23] In these conditions, the impaired breakdown of dicarboxylic acids, including pentadecanedioic acid, can contribute to the accumulation of toxic metabolites. The clinical presentation of these disorders can include neurological abnormalities, liver dysfunction, and developmental delays.[10][24] The accumulation of odd-chain fatty acids and their dicarboxylic acid derivatives can lead to the production of abnormal metabolites like methylcitrate, which can be detected in patient samples and serve as diagnostic markers.[25] The study of this compound metabolism is therefore crucial for understanding the pathophysiology of these devastating diseases and for the development of potential therapeutic strategies.

Conclusion

This compound is a key metabolite whose proper processing by the peroxisomal beta-oxidation machinery is essential for cellular health. The intricate interplay of enzymes like ACOX1 and EHHADH, under the regulatory control of PPARα, ensures the efficient breakdown of this odd-chain dicarboxylic acid. Further research into the specific kinetics and signaling pathways related to this compound will undoubtedly provide deeper insights into metabolic regulation and open new avenues for therapeutic intervention in related metabolic disorders.

References

Pentadecanedioyl-CoA: A Core Component in Odd-Chain Dicarboxylic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanedioyl-CoA is a key intermediate in the metabolism of odd-chain dicarboxylic acids. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, focusing on its formation via ω-oxidation of pentadecanoic acid and its subsequent degradation through peroxisomal β-oxidation. We delve into the enzymology of this pathway, presenting available quantitative data on enzyme kinetics. Furthermore, this guide details established experimental protocols for the quantification of dicarboxylic acids and their CoA esters, discusses the clinical significance of altered odd-chain dicarboxylic acid metabolism in various inborn errors of metabolism, and provides visual representations of the core metabolic and experimental workflows to facilitate a deeper understanding of this critical area of lipid metabolism.

Introduction

Odd-chain dicarboxylic acids are metabolites derived from the ω-oxidation of odd-chain fatty acids. While typically a minor metabolic pathway, the metabolism of these dicarboxylic acids becomes crucial under conditions of metabolic stress or when mitochondrial β-oxidation is impaired.[1] Pentadecanedioic acid (C15 DCA), and its activated form, this compound, are central to the understanding of this pathway. The study of this compound metabolism is particularly relevant for diagnosing and understanding the pathophysiology of several inherited metabolic disorders characterized by dicarboxylic aciduria.[1] This guide aims to provide a detailed technical resource on the core aspects of this compound metabolism.

Metabolic Pathways

The metabolism of this compound involves two primary processes: its formation from pentadecanoic acid via ω-oxidation and its subsequent catabolism via peroxisomal β-oxidation.

Formation of this compound via ω-Oxidation

The initial step in the formation of pentadecanedioic acid is the ω-oxidation of the odd-chain fatty acid, pentadecanoic acid. This process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells and involves a series of enzymatic reactions.[2]

  • ω-Hydroxylation : The terminal methyl group of pentadecanoic acid is hydroxylated to form 15-hydroxypentadecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes, particularly of the CYP4A and CYP4F subfamilies.[3][4]

  • Oxidation to Aldehyde : The hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[2]

  • Oxidation to Carboxylic Acid : The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding pentadecanedioic acid.[2]

  • Activation to this compound : Pentadecanedioic acid is then activated to its coenzyme A thioester, this compound, by a dicarboxylyl-CoA synthetase.[5] This activation step is crucial for its subsequent metabolism.

G cluster_ER Endoplasmic Reticulum cluster_Peroxisome_Activation Microsomes/Peroxisomes Pentadecanoic Acid Pentadecanoic Acid 15-Hydroxypentadecanoic Acid 15-Hydroxypentadecanoic Acid Pentadecanoic Acid->15-Hydroxypentadecanoic Acid CYP4A/4F (ω-hydroxylase) 15-Oxopentadecanoic Acid 15-Oxopentadecanoic Acid 15-Hydroxypentadecanoic Acid->15-Oxopentadecanoic Acid Alcohol Dehydrogenase 15-Oxopentadecanoic Acid->Pentadecanedioic Acid Aldehyde Dehydrogenase This compound This compound Pentadecanedioic Acid->this compound Dicarboxylyl-CoA Synthetase

Caption: ω-Oxidation Pathway for Pentadecanedioic Acid Formation.
Peroxisomal β-Oxidation of this compound

Once formed, this compound is primarily degraded via the β-oxidation pathway within peroxisomes.[1][6] This process involves a series of enzymatic reactions that shorten the dicarboxylic acid chain by two carbons in each cycle.

The β-oxidation spiral for this compound proceeds as follows:

  • Dehydrogenation : Acyl-CoA oxidase 1 (ACOX1) catalyzes the introduction of a double bond between the α and β carbons, producing H₂O₂.[7]

  • Hydration : Enoyl-CoA hydratase adds a water molecule across the double bond.

  • Dehydrogenation : 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolytic Cleavage : Thiolase cleaves the molecule, releasing acetyl-CoA and a chain-shortened dicarboxylyl-CoA.

This cycle is repeated until the carbon chain is sufficiently shortened. For this compound (C15), the β-oxidation pathway will yield acetyl-CoA and ultimately lead to the formation of propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the citric acid cycle.

G cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion This compound (C15) This compound (C15) Tridecanedioyl-CoA (C13) Tridecanedioyl-CoA (C13) This compound (C15)->Tridecanedioyl-CoA (C13) ACOX1, etc. Acetyl-CoA Acetyl-CoA This compound (C15)->Acetyl-CoA Undecanedioyl-CoA (C11) Undecanedioyl-CoA (C11) Tridecanedioyl-CoA (C13)->Undecanedioyl-CoA (C11) β-oxidation cycle Tridecanedioyl-CoA (C13)->Acetyl-CoA Nonanedioyl-CoA (C9) Nonanedioyl-CoA (C9) Undecanedioyl-CoA (C11)->Nonanedioyl-CoA (C9) β-oxidation cycle Undecanedioyl-CoA (C11)->Acetyl-CoA Heptanedioyl-CoA (C7) Heptanedioyl-CoA (C7) Nonanedioyl-CoA (C9)->Heptanedioyl-CoA (C7) β-oxidation cycle Nonanedioyl-CoA (C9)->Acetyl-CoA Glutaryl-CoA (C5) Glutaryl-CoA (C5) Heptanedioyl-CoA (C7)->Glutaryl-CoA (C5) β-oxidation cycle Heptanedioyl-CoA (C7)->Acetyl-CoA Glutaryl-CoA (C5)->Propionyl-CoA β-oxidation cycle Glutaryl-CoA (C5)->Acetyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Peroxisomal β-Oxidation of this compound.

Quantitative Data

Quantitative data for the enzymes involved in this compound metabolism are limited. However, data from studies on dicarboxylic acids of similar chain lengths provide valuable insights.

EnzymeSubstrateOrganism/SourceKm (µM)Vmax (nmol/min/mg protein)Reference
Dicarboxylyl-CoA Synthetase Dodecanedioic acid (C12)Rat Liver Microsomes-2000[5]
Adipic acid (C6)Rat Liver Microsomes-Lower activity[5]
Peroxisomal Acyl-CoA Oxidase Dodecanedioyl-CoA (C12)Rat Liver--[8]
Sebacic-CoA (C10)Rat Liver10.311.2[8]
Suberic-CoA (C8)Rat Liver14.211.0[8]
Adipic-CoA (C6)Rat Liver22.810.7[8]

Experimental Protocols

Quantification of Urinary Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of dicarboxylic acids, including pentadecanedioic acid, in urine samples.

  • Sample Preparation :

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).

    • Acidify the urine to pH 1-2 with HCl.

    • Extract the dicarboxylic acids with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

    • Pool the organic layers and dry under a stream of nitrogen.

  • Derivatization :

    • To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to create volatile esters.

    • Incubate at 60-70°C for 30-60 minutes.

  • GC-MS Analysis :

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient program to separate the different dicarboxylic acid derivatives.

    • The mass spectrometer is typically operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification :

    • Identify the peaks corresponding to the dicarboxylic acid derivatives based on their retention times and mass spectra.

    • Quantify the concentration of each dicarboxylic acid by comparing its peak area to that of the internal standard.

G Urine Sample Urine Sample Internal Standard Addition Internal Standard Addition Urine Sample->Internal Standard Addition Acidification Acidification Internal Standard Addition->Acidification Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction Drying Drying Liquid-Liquid Extraction->Drying Derivatization Derivatization Drying->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: Experimental Workflow for Urinary Dicarboxylic Acid Analysis.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the analysis of acyl-CoA species, which can be adapted for this compound.

  • Tissue Homogenization and Extraction :

    • Homogenize frozen tissue samples in a suitable buffer (e.g., potassium phosphate (B84403) buffer) containing an internal standard (e.g., ¹³C-labeled acyl-CoA).

    • Precipitate proteins with a deproteinizing agent (e.g., perchloric acid or acetonitrile).

    • Centrifuge to pellet the protein precipitate.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended) :

    • Pass the supernatant through an SPE cartridge (e.g., C18) to remove interfering substances and concentrate the acyl-CoAs.

    • Wash the cartridge and elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water with a small amount of acid).

  • LC-MS/MS Analysis :

    • Inject the extracted sample onto a reverse-phase LC column (e.g., C18).

    • Use a gradient elution with a mobile phase typically consisting of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

    • The eluent is introduced into a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification :

    • Construct a calibration curve using known concentrations of a this compound standard.

    • Determine the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Clinical Significance

Elevated levels of odd-chain dicarboxylic acids, including pentadecanedioic acid, in urine and plasma are indicative of underlying metabolic dysfunction. This condition, known as dicarboxylic aciduria, is a hallmark of several inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation.[1]

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency : This is one of the most common fatty acid oxidation disorders where the blockage of medium-chain fatty acid oxidation leads to an increased flux through the ω-oxidation pathway, resulting in significant dicarboxylic aciduria.[1]

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency : Similar to MCAD deficiency, defects in VLCAD can lead to the accumulation of long-chain fatty acids and their subsequent conversion to dicarboxylic acids.[1]

  • Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) : Also known as glutaric acidemia type II, this disorder affects the electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase, leading to impaired oxidation of multiple acyl-CoAs and pronounced dicarboxylic aciduria.[1]

  • Peroxisomal Disorders : Defects in peroxisomal β-oxidation enzymes can also lead to the accumulation of dicarboxylic acids.[1]

The analysis of urinary dicarboxylic acid profiles is a critical diagnostic tool for these disorders. The specific pattern and chain length of the excreted dicarboxylic acids can provide valuable clues to the site of the metabolic block.

G Mitochondrial β-Oxidation Defect Mitochondrial β-Oxidation Defect Increased Fatty Acid Flux to ω-Oxidation Increased Fatty Acid Flux to ω-Oxidation Mitochondrial β-Oxidation Defect->Increased Fatty Acid Flux to ω-Oxidation Increased Production of Dicarboxylic Acids Increased Production of Dicarboxylic Acids Increased Fatty Acid Flux to ω-Oxidation->Increased Production of Dicarboxylic Acids Accumulation of Dicarboxylic Acids Accumulation of Dicarboxylic Acids Increased Production of Dicarboxylic Acids->Accumulation of Dicarboxylic Acids Impaired Peroxisomal β-Oxidation Impaired Peroxisomal β-Oxidation Impaired Peroxisomal β-Oxidation->Accumulation of Dicarboxylic Acids Dicarboxylic Aciduria Dicarboxylic Aciduria Accumulation of Dicarboxylic Acids->Dicarboxylic Aciduria Diagnostic Marker Diagnostic Marker Dicarboxylic Aciduria->Diagnostic Marker

Caption: Logical Relationship in Dicarboxylic Aciduria.

Conclusion

This compound is a pivotal molecule in the less-explored realm of odd-chain dicarboxylic acid metabolism. Its formation through ω-oxidation and subsequent degradation via peroxisomal β-oxidation are essential processes, particularly when primary fatty acid metabolism is compromised. While specific quantitative and kinetic data for this compound remain an area for further research, the established analytical methodologies and the clear clinical relevance of dicarboxylic aciduria underscore the importance of this metabolic pathway. This guide provides a foundational resource for researchers and clinicians, aiming to stimulate further investigation into the precise roles and regulatory mechanisms of this compound in health and disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid omega-oxidation (ω-oxidation) serves as a crucial alternative metabolic pathway to the more prevalent beta-oxidation, particularly when the latter is impaired. This pathway culminates in the production of dicarboxylic acids, which are subsequently metabolized, primarily within peroxisomes. This technical guide delves into the intricate relationship between ω-oxidation and the subsequent catabolism of its products, with a specific focus on the odd-chain dicarboxylic acid intermediate, Pentadecanedioyl-CoA. We will explore the enzymatic steps leading to its formation, the detailed pathway of its degradation, and provide comprehensive experimental protocols for its study. This document aims to be a vital resource for researchers investigating fatty acid metabolism, metabolic disorders, and for professionals in the field of drug development targeting these pathways.

Introduction to Fatty Acid Omega-Oxidation

Omega-oxidation is a metabolic process that involves the oxidation of the terminal methyl carbon (the ω-carbon) of a fatty acid.[1] This pathway is primarily active in the smooth endoplasmic reticulum of liver and kidney cells.[2] While it is a minor pathway for most fatty acids under normal physiological conditions, its importance is significantly amplified in states of metabolic stress or when mitochondrial beta-oxidation is defective.[3]

The process begins with the hydroxylation of the ω-carbon, a reaction catalyzed by cytochrome P450 monooxygenases, specifically from the CYP4A and CYP4F families.[1] This initial step requires molecular oxygen and NADPH.[4] The resulting ω-hydroxy fatty acid is then sequentially oxidized to an aldehyde and then to a dicarboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively.[1] The dicarboxylic acid can then be activated to its corresponding CoA ester at either carboxyl group, preparing it for further degradation.[3]

The Central Role of this compound

Pentadecanedioic acid, a 15-carbon dicarboxylic acid, is a product of the ω-oxidation of pentadecanoic acid (C15:0), an odd-chain fatty acid. Once formed, pentadecanedioic acid is activated to This compound to enter the beta-oxidation pathway. Due to its dicarboxylic nature, this beta-oxidation predominantly occurs in peroxisomes.[4]

Peroxisomal Beta-Oxidation of this compound

The degradation of this compound within the peroxisome proceeds through a series of enzymatic reactions analogous to mitochondrial beta-oxidation, but with distinct enzymes. The pathway involves the sequential removal of two-carbon units in the form of acetyl-CoA.

The key enzymes involved in the peroxisomal beta-oxidation of dicarboxylyl-CoAs include:

  • Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the α- and β-carbons. In peroxisomes, this step directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[4]

  • Bifunctional Enzyme (MFE/HSD17B4): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond and then oxidizes the resulting hydroxyl group to a ketone.[4]

  • 3-Ketoacyl-CoA Thiolase (ACAA1): This enzyme catalyzes the final step, cleaving the 3-ketoacyl-CoA to release an acetyl-CoA molecule and a dicarboxylyl-CoA that is two carbons shorter.[4]

For an odd-chain substrate like this compound (C15-diCoA), this cycle repeats until the final round of oxidation.

Final Products of this compound Beta-Oxidation

The beta-oxidation of the 15-carbon this compound will proceed through several cycles, releasing acetyl-CoA in each turn. The final cleavage reaction will yield one molecule of propionyl-CoA (a three-carbon unit) and one molecule of succinyl-CoA (a four-carbon dicarboxylic acid CoA ester).[2] Propionyl-CoA can be converted to succinyl-CoA, which can then enter the citric acid cycle.[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and workflows discussed in this guide.

fatty_acid_omega_oxidation cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Fatty Acid Fatty Acid Omega-Hydroxy Fatty Acid Omega-Hydroxy Fatty Acid Fatty Acid->Omega-Hydroxy Fatty Acid CYP450 (CYP4A/4F) Omega-Aldehyde Fatty Acid Omega-Aldehyde Fatty Acid Omega-Hydroxy Fatty Acid->Omega-Aldehyde Fatty Acid Alcohol Dehydrogenase Dicarboxylic Acid Dicarboxylic Acid Omega-Aldehyde Fatty Acid->Dicarboxylic Acid Aldehyde Dehydrogenase Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylic Acid->Dicarboxylyl-CoA Acyl-CoA Synthetase Peroxisome Peroxisome Dicarboxylyl-CoA->Peroxisome Transport

Figure 1. Fatty Acid Omega-Oxidation Pathway.

peroxisomal_beta_oxidation This compound (C15) This compound (C15) Enoyl-CoA Enoyl-CoA This compound (C15)->Enoyl-CoA Acyl-CoA Oxidase (H2O2 produced) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Bifunctional Enzyme (Hydratase activity) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Bifunctional Enzyme (Dehydrogenase activity) Tridecanedioyl-CoA (C13) + Acetyl-CoA Tridecanedioyl-CoA (C13) + Acetyl-CoA 3-Ketoacyl-CoA->Tridecanedioyl-CoA (C13) + Acetyl-CoA 3-Ketoacyl-CoA Thiolase Further Cycles Further Cycles Tridecanedioyl-CoA (C13) + Acetyl-CoA->Further Cycles Propionyl-CoA + Succinyl-CoA Propionyl-CoA + Succinyl-CoA Further Cycles->Propionyl-CoA + Succinyl-CoA

Figure 2. Peroxisomal Beta-Oxidation of this compound.

experimental_workflow Cell Culture\n(e.g., Hepatocytes) Cell Culture (e.g., Hepatocytes) Incubation with\nPentadecanoic Acid Incubation with Pentadecanoic Acid Cell Culture\n(e.g., Hepatocytes)->Incubation with\nPentadecanoic Acid Cell Lysis and\nMetabolite Extraction Cell Lysis and Metabolite Extraction Incubation with\nPentadecanoic Acid->Cell Lysis and\nMetabolite Extraction LC-MS/MS Analysis of\nAcyl-CoAs LC-MS/MS Analysis of Acyl-CoAs Cell Lysis and\nMetabolite Extraction->LC-MS/MS Analysis of\nAcyl-CoAs Enzyme Activity Assays\n(e.g., ACOX, Thiolase) Enzyme Activity Assays (e.g., ACOX, Thiolase) Cell Lysis and\nMetabolite Extraction->Enzyme Activity Assays\n(e.g., ACOX, Thiolase) Quantification of\nthis compound and\nDownstream Metabolites Quantification of This compound and Downstream Metabolites LC-MS/MS Analysis of\nAcyl-CoAs->Quantification of\nthis compound and\nDownstream Metabolites Data Analysis and\nPathway Modeling Data Analysis and Pathway Modeling Quantification of\nthis compound and\nDownstream Metabolites->Data Analysis and\nPathway Modeling Enzyme Activity Assays\n(e.g., ACOX, Thiolase)->Data Analysis and\nPathway Modeling

Figure 3. Experimental Workflow for Studying this compound Metabolism.

Quantitative Data

Currently, specific kinetic data for the enzymes of peroxisomal beta-oxidation with this compound as a substrate is limited in the literature. However, we can present a generalized table of expected quantitative parameters based on studies of similar long-chain dicarboxylic acids.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Acyl-CoA Oxidase (ACOX1)Long-chain dicarboxylyl-CoAs10-505-20Inferred from[4]
Bifunctional Enzyme (MFE/HSD17B4)Long-chain enoyl-CoAs5-3050-150Inferred from[4]
3-Ketoacyl-CoA Thiolase (ACAA1)Long-chain 3-ketoacyl-CoAs2-15100-300Inferred from[4]

Note: These values are estimates and will require experimental validation for this compound.

Experimental Protocols

Cell-Based Assay for Measuring this compound Formation and Metabolism

This protocol describes a method to trace the metabolism of pentadecanoic acid through ω-oxidation and subsequent peroxisomal beta-oxidation in cultured cells (e.g., primary hepatocytes or HepG2 cells).

Materials:

  • Cultured hepatocytes or other relevant cell line

  • Pentadecanoic acid (C15:0)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Internal standards for mass spectrometry (e.g., deuterated acyl-CoAs)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Substrate Incubation: Replace the culture medium with a medium containing a known concentration of pentadecanoic acid (e.g., 100 µM). Incubate for various time points (e.g., 0, 2, 4, 8, 12 hours).

  • Cell Harvesting and Lysis: At each time point, wash the cells twice with ice-cold PBS. Add 500 µL of ice-cold lysis buffer to each well and scrape the cells.

  • Metabolite Extraction: Transfer the cell lysate to a microcentrifuge tube. Add internal standards. Perform a protein precipitation step (e.g., with cold acetonitrile) and centrifuge to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of this compound, and its downstream metabolites (e.g., tridecanedioyl-CoA, undecanedioyl-CoA, etc.) using a validated LC-MS/MS method.

In Vitro Enzyme Activity Assay for Peroxisomal Beta-Oxidation Enzymes

This protocol outlines a method to measure the activity of key enzymes in the peroxisomal beta-oxidation of this compound using isolated peroxisomes or purified enzymes.

Materials:

  • Isolated peroxisomal fraction or purified recombinant enzymes (ACOX1, MFE, ACAA1)

  • This compound (substrate)

  • Reaction buffer specific for each enzyme

  • Cofactors (FAD for ACOX1, NAD+ for MFE)

  • Detection reagents (e.g., for H₂O₂ production by ACOX1, or NADH production by MFE)

  • Spectrophotometer or fluorometer

Procedure for Acyl-CoA Oxidase (ACOX1) Activity:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, FAD, and the peroxisomal fraction or purified ACOX1.

  • Substrate Addition: Initiate the reaction by adding this compound.

  • Detection: Measure the rate of H₂O₂ production using a fluorescent probe (e.g., Amplex Red) or a coupled enzymatic assay.

  • Data Analysis: Calculate the enzyme activity based on the rate of product formation.

Procedure for Bifunctional Enzyme (MFE) and Thiolase (ACAA1) Activity:

  • These activities can be measured in a coupled assay.

  • Reaction Setup: Combine the reaction buffer, NAD+, Coenzyme A, and the peroxisomal fraction or purified enzymes in a cuvette or 96-well plate.

  • Substrate Addition: Start the reaction with the appropriate substrate (enoyl-CoA for hydratase, 3-hydroxyacyl-CoA for dehydrogenase, or 3-ketoacyl-CoA for thiolase). For a coupled assay, start with the enoyl-CoA.

  • Detection: Monitor the production of NADH at 340 nm for the dehydrogenase activity. The thiolase activity can be measured by the disappearance of the 3-ketoacyl-CoA substrate.

  • Data Analysis: Determine the specific activity of each enzyme.

Mass Spectrometry Method for Acyl-CoA Analysis

A targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and specific quantification of this compound and other acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

Chromatography:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Aqueous solution with a volatile salt (e.g., ammonium (B1175870) acetate).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Gradient: A gradient from low to high organic phase to elute the acyl-CoAs based on their hydrophobicity.

Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each acyl-CoA of interest. For most acyl-CoAs, a characteristic neutral loss corresponding to the adenosine (B11128) diphosphate (B83284) moiety is observed.

Conclusion

The omega-oxidation of fatty acids and the subsequent peroxisomal beta-oxidation of the resulting dicarboxylic acids represent a critical metabolic pathway, especially under conditions of metabolic stress. This compound is a key intermediate in the degradation of odd-chain fatty acids that have undergone ω-oxidation. Understanding the intricacies of this pathway, including the enzymes involved and their kinetics, is essential for elucidating its role in health and disease. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the metabolism of this compound and its implications for various metabolic disorders and for the development of novel therapeutic interventions. Further research is warranted to fully characterize the enzymes involved in odd-chain dicarboxylic acid metabolism and to establish definitive quantitative data for their activity.

References

Unveiling the Interactome of Pentadecanedioyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Identification of Proteins Interacting with Pentadecanedioyl-CoA

This in-depth technical guide provides a comprehensive overview of the identification and characterization of proteins that potentially interact with this compound, a long-chain dicarboxylic acyl-CoA. This document is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and its implications in various physiological and pathological states. The guide summarizes the current understanding of this compound's metabolic context, details potential protein interactors, provides experimental protocols for validation, and presents visual workflows and pathways to facilitate further research.

Introduction to this compound and its Metabolic Significance

This compound is the coenzyme A derivative of pentadecanedioic acid, a 15-carbon dicarboxylic acid. Dicarboxylic acids (DCAs) are metabolites formed from the ω-oxidation of monocarboxylic fatty acids, a process that occurs primarily in the endoplasmic reticulum. This pathway becomes particularly relevant in situations of high fatty acid flux or when mitochondrial β-oxidation is impaired. Once formed, DCAs are activated to their CoA esters and subsequently undergo β-oxidation, primarily within peroxisomes, but also in mitochondria. This process yields shorter-chain dicarboxylic acyl-CoAs, acetyl-CoA, and, in the case of odd-chain DCAs like pentadecanedioic acid, propionyl-CoA. The end products can then enter central metabolic pathways, such as the Krebs cycle.

Potential Protein Interactors of this compound

Based on the known metabolism of dicarboxylic acids and the substrate specificities of enzymes involved in fatty acid metabolism, several classes of proteins are strong candidates for interaction with this compound. While direct quantitative data for this compound is limited, inferences can be drawn from studies on structurally similar long-chain dicarboxylic acyl-CoAs.

Acyl-CoA Dehydrogenases (ACADs)

ACADs are a family of mitochondrial flavoenzymes that catalyze the initial step of β-oxidation. Their substrate specificity varies with acyl-chain length.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Studies have shown that MCAD exhibits activity with dicarboxylyl-CoAs of chain lengths C6 and C12.[1] Given its role in dicarboxylic acid degradation, MCAD is a likely interactor with this compound, which would be shortened to a medium-chain length within the β-oxidation spiral.

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): VLCAD is responsible for the initial dehydrogenation of long-chain fatty acids (C14-C20). As this compound falls within this chain length, VLCAD is a primary candidate for its initial mitochondrial β-oxidation steps.

Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)

ACOX1 is the first and rate-limiting enzyme of the peroxisomal β-oxidation pathway. It catalyzes the desaturation of acyl-CoAs, producing a trans-2-enoyl-CoA and hydrogen peroxide.

  • Substrate Specificity: Peroxisomal β-oxidation is the major degradation pathway for dicarboxylic acids.[2] ACOX1 has been shown to oxidize the CoA esters of medium-chain-length dicarboxylic acids.[3] Kinetic studies with purified ACOX1 have demonstrated its activity with dicarboxylyl-CoAs from C6 to C12, with the maximal velocity decreasing with shorter chain lengths due to increasing Km and decreasing substrate inhibition constants.[3]

Carnitine Acyltransferases

These enzymes are essential for the transport of acyl groups across mitochondrial membranes.

  • Carnitine O-octanoyltransferase (CROT): Located in peroxisomes, CROT facilitates the conversion of medium- to long-chain acyl-CoAs to their corresponding acylcarnitines for transport to the mitochondria for complete oxidation.[4] Its activity has been shown to influence the cellular levels of medium-chain and very-long-chain fatty acids.[5]

  • Carnitine Palmitoyltransferase I (CPT1) and II (CPT2): CPT1, located on the outer mitochondrial membrane, is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria. CPT2, on the inner mitochondrial membrane, reconverts acylcarnitines back to acyl-CoAs for β-oxidation. While the primary substrates are monocarboxylic acyl-CoAs, the potential for interaction with dicarboxylic acyl-CoAs, especially under conditions of high dicarboxylic acid load, warrants investigation.

Long-Chain Acyl-CoA Synthetases (ACSLs)

ACSLs activate long-chain fatty acids by converting them to their CoA esters, a prerequisite for their metabolism.

  • Substrate Specificity: While the specific dicarboxylyl-CoA synthetase remains to be molecularly identified, long-chain acyl-CoA synthetases such as ACSL1 and ACSL4 are considered likely candidates for the activation of dicarboxylic acids.[6]

Acyl-CoA Binding Proteins (ACBPs)

ACBPs are intracellular proteins that bind long-chain acyl-CoA esters with high affinity. They are involved in the transport and formation of intracellular acyl-CoA pools, protecting them from hydrolysis and modulating their availability for metabolic and signaling pathways.[7][8][9][10]

  • Binding Affinity: ACBPs exhibit a high binding affinity for acyl-CoA esters with acyl chains of 14-22 carbons.[11][12] This makes this compound a prime candidate for binding to ACBPs.

Quantitative Data on Protein Interactions with Dicarboxylic Acyl-CoAs

Protein FamilyEnzyme/ProteinSubstrateKm (µM)Vmax (nmol/min/mg)Binding Affinity (Kd)Organism/System
Peroxisomal Acyl-CoA Oxidase ACOX1Dodecanedioyl-CoA (DC12-CoA)121050-Rat Liver
Sebacyl-CoA (DC10-CoA)251150-Rat Liver
Suberyl-CoA (DC8-CoA)1001050-Rat Liver
Adipyl-CoA (DC6-CoA)2001100-Rat Liver
Acyl-CoA Binding Protein ACBPPalmitoyl-CoA (C16:0-CoA)--~1-10 nMBovine/Murine

Table 1: Summary of available quantitative data for protein interactions with dicarboxylic acyl-CoAs and long-chain acyl-CoAs. Note the absence of specific data for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to identify and characterize protein interactions with this compound.

Synthesis of this compound

A reliable supply of this compound is essential for in vitro studies. While not commercially available, it can be synthesized enzymatically.

Protocol: Enzymatic Synthesis of this compound [13]

  • Reaction Mixture:

    • 100 mM Tris-HCl, pH 7.4

    • 10 mM ATP

    • 10 mM MgCl₂

    • 0.5 mM Coenzyme A

    • 1 mM Dithiothreitol (DTT)

    • 50 µM Pentadecanedioic acid (radiolabeled if desired, e.g., with ¹⁴C)

    • 10 µg/mL purified Long-Chain Acyl-CoA Synthetase (e.g., from rat liver microsomes or a recombinant source)

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 1 M perchloric acid.

  • Purification:

    • Centrifuge to pellet the precipitated protein.

    • Neutralize the supernatant with KOH.

    • The synthesized this compound in the supernatant can be purified using solid-phase extraction or HPLC.

  • Quantification: The concentration of the synthesized acyl-CoA can be determined spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹) or by scintillation counting if a radiolabeled precursor was used.

Acyl-CoA Dehydrogenase Activity Assay

The ETF fluorescence reduction assay is a standard method for measuring ACAD activity.[14][15]

Protocol: ETF Fluorescence Reduction Assay

  • Reaction Buffer: 100 mM HEPES/KOH, pH 7.6, 0.2 mM EDTA.

  • Deoxygenation: The assay must be performed under anaerobic conditions. This can be achieved by purging the reaction mixture with argon or by using an enzymatic deoxygenation system (e.g., glucose/glucose oxidase/catalase).[14]

  • Reaction Mixture (in a quartz cuvette or 96-well plate):

    • Reaction Buffer

    • 2 µM Electron Transfer Flavoprotein (ETF)

    • 50-100 µg of mitochondrial protein extract or purified ACAD enzyme

  • Initiation: Start the reaction by adding this compound to a final concentration of 25-100 µM.

  • Measurement: Monitor the decrease in ETF fluorescence over time using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 495 nm. The rate of fluorescence decrease is proportional to the ACAD activity.

Acyl-CoA Synthetase Activity Assay

A radiometric assay is a sensitive method for measuring ACSL activity.[16]

Protocol: Radiometric Acyl-CoA Synthetase Assay

  • Reaction Mixture:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM DTT

    • 10 mM ATP

    • 0.5 mM CoA

    • 50 µM [¹⁴C]-Pentadecanedioic acid complexed with bovine serum albumin (BSA) in a 2:1 molar ratio.

    • 10-50 µg of cell lysate or purified ACSL.

  • Incubation: Incubate at 37°C for 10-30 minutes.

  • Termination and Extraction: Stop the reaction by adding a Dole's solution (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1). Add water and heptane to separate the phases. The unreacted fatty acid will partition into the upper heptane phase, while the [¹⁴C]-Pentadecanedioyl-CoA will remain in the lower aqueous phase.

  • Measurement: Quantify the radioactivity in an aliquot of the aqueous phase by liquid scintillation counting.

Protein-Ligand Interaction Assays

Several biophysical techniques can be employed to quantify the binding affinity of proteins for this compound.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[17]

  • Surface Plasmon Resonance (SPR): SPR measures the change in refractive index upon binding of an analyte (this compound) to a ligand (the protein of interest) immobilized on a sensor chip. This allows for real-time monitoring of association and dissociation, providing kinetic and affinity data.[17]

  • Fluorescence Polarization/Anisotropy: This technique can be used if a fluorescently labeled version of this compound is available or if the protein has an intrinsic fluorophore (like tryptophan) whose fluorescence properties change upon ligand binding.[17]

Visualizing the Metabolic Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Pentadecanedioyl_CoA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Monocarboxylic Acid Monocarboxylic Acid omega_oxidation ω-Oxidation (CYP450) Monocarboxylic Acid->omega_oxidation Pentadecanedioic Acid Pentadecanedioic Acid omega_oxidation->Pentadecanedioic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) Pentadecanedioic Acid->ACSL + CoA + ATP Pentadecanedioyl-CoA_ER This compound ACSL->Pentadecanedioyl-CoA_ER Pentadecanedioyl-CoA_Perox This compound Pentadecanedioyl-CoA_ER->Pentadecanedioyl-CoA_Perox Transport Pentadecanedioyl-CoA_Mito This compound Pentadecanedioyl-CoA_ER->Pentadecanedioyl-CoA_Mito Transport (via Carnitine Shuttle) Perox_Beta_Ox Peroxisomal β-Oxidation Pentadecanedioyl-CoA_Perox->Perox_Beta_Ox Shorter_Dicarboxylyl_CoA Shorter Dicarboxylyl-CoA Perox_Beta_Ox->Shorter_Dicarboxylyl_CoA Acetyl_CoA_Perox Acetyl-CoA Perox_Beta_Ox->Acetyl_CoA_Perox Propionyl_CoA_Perox Propionyl-CoA Perox_Beta_Ox->Propionyl_CoA_Perox Mito_Beta_Ox Mitochondrial β-Oxidation Pentadecanedioyl-CoA_Mito->Mito_Beta_Ox Acetyl_CoA_Mito Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA_Mito Propionyl_CoA_Mito Propionyl-CoA Mito_Beta_Ox->Propionyl_CoA_Mito Krebs_Cycle Krebs Cycle Acetyl_CoA_Mito->Krebs_Cycle Propionyl_CoA_Mito->Krebs_Cycle via Succinyl-CoA

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Interaction_Analysis Interaction Analysis cluster_Validation In-Cellulo Validation Synthesis Enzymatic Synthesis of This compound Enzyme_Assay Enzyme Activity Assays (e.g., ETF fluorescence reduction) Synthesis->Enzyme_Assay Binding_Assay Binding Affinity Assays (e.g., ITC, SPR) Synthesis->Binding_Assay Protein_Purification Purification of Candidate Proteins Protein_Purification->Enzyme_Assay Protein_Purification->Binding_Assay Cell_Culture Cell Culture Experiments (e.g., with labeled precursors) Enzyme_Assay->Cell_Culture Pull_Down Co-immunoprecipitation/ Pull-down Assays Binding_Assay->Pull_Down

Caption: Experimental workflow for identifying protein interactors.

Conclusion

The identification and characterization of proteins that interact with this compound are crucial for a deeper understanding of dicarboxylic acid metabolism and its role in cellular physiology and disease. This technical guide provides a foundational framework for researchers in this field, outlining the most probable protein candidates, offering detailed experimental protocols for validation, and visualizing the metabolic context. While direct quantitative data for this compound remains an area for future investigation, the methodologies and insights presented herein should empower scientists to advance our knowledge of this important class of lipid metabolites.

References

Methodological & Application

Application Note: Mass Spectrometry Analysis of Pentadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecanedioyl-CoA is a dicarboxylic acyl-coenzyme A that plays a role in odd-chain fatty acid metabolism. As an intermediate, its quantification is crucial for studying metabolic pathways, particularly those involving fatty acid oxidation disorders and energy homeostasis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the analysis of acyl-CoAs, which are often present at low concentrations in complex biological matrices. This document provides a comprehensive protocol for the extraction and quantification of this compound from biological samples.

Principle of Analysis

The method relies on the separation of this compound from other cellular metabolites using reverse-phase liquid chromatography. The analyte is then detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity. The MRM strategy is based on the characteristic fragmentation of acyl-CoAs, which typically exhibit a neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety upon collision-induced dissociation.[1][2][3]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction from Cultured Cells

This protocol details the extraction of acyl-CoAs from mammalian cell cultures, adapted from established methods to ensure high recovery and stability.[3][4]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • LC-MS grade Methanol (B129727), chilled to -80°C

  • LC-MS grade Acetonitrile (B52724)

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA or a 13C-labeled analog, prepared in methanol)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL), pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. After the final wash, add 1 mL of -80°C methanol (containing the internal standard) directly to the plate. Place the dish on a cold plate (-20°C) and use a cell scraper to lyse and detach the cells.[4]

    • For suspension cells: Pellet the cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS. After the final wash, resuspend the cell pellet in 1 mL of -80°C methanol containing the internal standard.[4]

  • Extraction: Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube. Vortex vigorously for 1 minute to ensure complete extraction.

  • Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[3]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Add 0.5 mL of acetonitrile to the supernatant to facilitate evaporation and dry the sample to completeness using a vacuum concentrator or a gentle stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried extract in 100 µL of methanol. Methanol is chosen for its ability to maintain the stability of acyl-CoAs.[3] Vortex and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.

  • Analysis: Transfer the final supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: Liquid Chromatography (LC)

Chromatographic separation is achieved using a reverse-phase UPLC/HPLC system with a C8 or C18 column.[1][5]

Instrumentation & Conditions:

  • LC System: Agilent 1290 Infinity UHPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C8 (2.1 x 150 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Protocol 3: Mass Spectrometry (MS)

Detection is performed on a triple quadrupole mass spectrometer using positive ESI and MRM.

Instrumentation & Conditions:

  • Mass Spectrometer: SCIEX Triple Quad 5500+ or equivalent

  • Ion Source: Turbo V Ion Source with Electrospray Ionization (ESI)

  • Ionization Mode: Positive

  • Capillary Voltage: 5.5 kV[6]

  • Source Temperature: 350-500°C[3][6]

  • Desolvation Gas Flow: 500 L/h[3]

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data and instrument parameters should be clearly organized for method setup and data interpretation.

Table 1: Predicted Mass Spectrometry Parameters for this compound (mono-CoA ester) Note: These values are predicted based on the chemical formula and the known fragmentation patterns of similar long-chain acyl-CoAs. Optimization is recommended.

ParameterValue
Compound NameThis compound
Molecular FormulaC₃₆H₆₂N₇O₁₉P₃S
Molecular Weight1021.9 g/mol
Precursor Ion [M+H]⁺ (m/z)1022.9
Product Ion (Neutral Loss of 507 Da) (m/z)515.9
Product Ion (Adenosine Diphosphate) (m/z)428.1

Table 2: Example Liquid Chromatography Gradient

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
2.85545
3.07525
4.03565
4.58020
6.08020

Visualizations

Diagrams help to visualize the experimental process and the metabolic context of the analyte.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Harvest Cell Harvesting (Adherent or Suspension) Extract Acyl-CoA Extraction (-80°C Methanol + IS) Harvest->Extract Dry Evaporation (Nitrogen Stream) Extract->Dry Recon Reconstitution (Methanol) Dry->Recon LC LC Separation (Reverse Phase C8) Recon->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: A generalized workflow for the LC-MS/MS analysis of acyl-CoAs.

G PD_CoA This compound BetaOx β-Oxidation Cycles PD_CoA->BetaOx Multiple Steps Prop_CoA Propionyl-CoA BetaOx->Prop_CoA Final Cycle Product Met_Mal_CoA Methylmalonyl-CoA Prop_CoA->Met_Mal_CoA Propionyl-CoA Carboxylase (Biotin) Succ_CoA Succinyl-CoA Met_Mal_CoA->Succ_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA TCA Cycle Succ_CoA->TCA

Caption: Metabolic fate of odd-chain dicarboxylic acids via β-oxidation.

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantitative analysis of this compound in biological samples. Proper sample handling, including rapid quenching and extraction at low temperatures, is critical to prevent analyte degradation.[3] The use of a stable isotope-labeled internal standard is highly recommended to account for extraction inefficiency and matrix effects. This analytical approach can be readily adapted for the analysis of other dicarboxylic and long-chain acyl-CoAs, making it a valuable tool for metabolomics research and clinical diagnostics.

References

Application Note: Quantitative Analysis of Pentadecanedioyl-CoA by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of Pentadecanedioyl-CoA in biological matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is a long-chain dicarboxylic acyl-coenzyme A, an important intermediate in fatty acid ω-oxidation and subsequent β-oxidation. Accurate quantification of such metabolites is crucial for studying metabolic disorders and the efficacy of therapeutic agents. The protocol described herein utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for the analysis of low-abundance endogenous acyl-CoAs.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed to extract acyl-CoAs from cultured cells.

Materials:

  • Cultured cells (e.g., hepatic or prostate cell lines)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, chilled to -80°C

  • Acetonitrile (B52724), HPLC grade

  • Internal Standard (ISTD) solution (e.g., ¹³C-labeled this compound or a non-endogenous odd-chain dicarboxylic acyl-CoA)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g and 4°C

  • Vacuum concentrator

Procedure:

  • Aspirate the culture medium from the cell culture plate.

  • Wash the cells twice with ice-cold PBS.

  • Add 2 mL of methanol (pre-chilled at -80°C) to the plate and add a known amount of the internal standard solution.[1]

  • Incubate the plate at -80°C for 15 minutes to quench metabolic activity and precipitate proteins.[1]

  • Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.[1]

  • Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean glass tube.

  • Add 1 mL of acetonitrile to the supernatant and evaporate the mixture to dryness in a vacuum concentrator at 55°C.[1]

  • Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).[1]

  • Vortex the sample thoroughly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining insoluble debris.[1]

  • Transfer 100 µL of the final supernatant to an autosampler vial for immediate HPLC-MS/MS analysis.[1]

HPLC-MS/MS Analysis

Acyl-CoAs are separated using reversed-phase chromatography and quantified by MRM mass spectrometry. A neutral loss scan of 507 Da can be used for the identification of various acyl-CoA species, as this corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[2][3]

Data Presentation

The following tables summarize the instrumental parameters for the analysis.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

ParameterSetting
Column Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm) or equivalent[2]
Mobile Phase A 100 mM Ammonium Formate, pH 5.0[2]
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 0.25 mL/min
Column Temperature 40°C
Autosampler Temp 5°C[2]
Injection Volume 10 µL

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Capillary Voltage 3.2 kV[1]
Source Temperature 120°C[1]
Desolvation Temp 500°C[1]
Desolvation Gas Flow 500 L/h (Nitrogen)[1]
Collision Gas Argon[1]
MRM Transitions Compound
This compound
ISTD (e.g., ¹³C₅-Pentadecanedioyl-CoA)

Note: Q1/Q3 transitions are calculated based on the monoisotopic mass of this compound ([M+H]⁺) and its characteristic neutral loss of 507.1 Da ([M+H-507.1]⁺). These values should be empirically optimized.

Table 3: Method Validation Summary (Representative Data)

ParameterResult
Linearity (r²) > 0.995
Calibration Range 0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (% Recovery) 91% - 111%[5]
Precision (% CV) < 10%[5]

Visualizations

Experimental Workflow

The overall process from sample collection to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Cell Culture Plate wash Wash with PBS sample->wash extract Add Cold Methanol + ISTD (-80°C, 15 min) wash->extract scrape Scrape & Centrifuge (15,000g, 5 min) extract->scrape supernatant Collect Supernatant scrape->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute final_cent Final Centrifugation reconstitute->final_cent vial Transfer to Autosampler Vial final_cent->vial hplc HPLC Separation (C8 Column) vial->hplc ms MS/MS Detection (ESI+, MRM Mode) hplc->ms quant Quantification (Peak Area Ratio vs. Conc.) ms->quant report Reporting quant->report

Caption: HPLC-MS/MS workflow for this compound analysis.

Metabolic Pathway Context

This compound is formed through the ω-oxidation of long-chain fatty acids, providing an alternative pathway for fatty acid catabolism, particularly when β-oxidation is impaired.

G cluster_pathway Metabolism of Dicarboxylic Acyl-CoAs LCFA Long-Chain Fatty Acid (e.g., Pentadecanoic Acid) omega_ox ω-Oxidation (ER) LCFA->omega_ox DCA Dicarboxylic Acid (Pentadecanedioic Acid) omega_ox->DCA activation Acyl-CoA Synthetase DCA->activation DCA_CoA This compound activation->DCA_CoA beta_ox β-Oxidation (Mitochondria/Peroxisome) DCA_CoA->beta_ox Propionyl_CoA Propionyl-CoA beta_ox->Propionyl_CoA Acetyl_CoA Acetyl-CoA beta_ox->Acetyl_CoA TCA_Cycle TCA Cycle (via Succinyl-CoA) Propionyl_CoA->TCA_Cycle Anaplerosis

Caption: Metabolic pathway showing the formation and fate of this compound.

References

Application Note & Protocol: Chemical Synthesis of Pentadecanedioyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pentadecanedioyl-CoA is a critical intermediate in the metabolism of odd-chain dicarboxylic acids and plays a role in various metabolic pathways. Accurate quantification and study of its metabolic fate require a pure, chemically synthesized standard. This document provides a detailed protocol for the chemical synthesis of this compound, its purification, and subsequent characterization. The presented method is based on the widely used mixed anhydride (B1165640) approach for the synthesis of acyl-CoA thioesters.

I. Experimental Protocol: Synthesis of this compound

This protocol details the chemical synthesis of this compound from pentadecanedioic acid and Coenzyme A (CoA). The reaction proceeds via the formation of a mixed anhydride intermediate of the dicarboxylic acid, which then reacts with the free sulfhydryl group of CoA.

Materials and Reagents:

  • Pentadecanedioic acid

  • Coenzyme A (free acid)

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrochloric acid (HCl)

  • Methanol (B129727)

  • Water, HPLC grade

  • Argon or Nitrogen gas

  • Solid-phase extraction (SPE) cartridges (C18)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Lyophilizer

  • Standard laboratory glassware, stir plates, and rotary evaporator

Procedure:

Step 1: Activation of Pentadecanedioic Acid (Mixed Anhydride Formation)

  • In a round-bottom flask, dissolve 10 mg of pentadecanedioic acid in 2 mL of anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Add 1.5 equivalents of triethylamine to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 1.2 equivalents of ethyl chloroformate dropwise while stirring.

  • Allow the reaction to proceed at 0°C for 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

Step 2: Thioesterification with Coenzyme A

  • In a separate flask, dissolve 25 mg of Coenzyme A in 3 mL of a 1:1 mixture of THF and water.

  • Adjust the pH of the CoA solution to ~7.5-8.0 with a 0.1 M solution of lithium hydroxide.

  • Slowly add the CoA solution to the activated pentadecanedioic acid mixture (from Step 1) with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by HPLC if desired.

Step 3: Quenching and Solvent Removal

  • After the reaction is complete, remove the THF by rotary evaporation under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to ~3.0 with 0.1 M HCl.

Step 4: Purification by Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Load the acidified reaction mixture onto the SPE cartridge.

  • Wash the cartridge with 10 mL of water to remove unreacted CoA and other polar impurities.

  • Elute the this compound with 5 mL of a 50:50 methanol:water solution.

Step 5: Purification by High-Performance Liquid Chromatography (HPLC)

  • Further purify the eluted product using a semi-preparative reverse-phase HPLC system with a C18 column.

  • A typical gradient elution would be from 5% to 95% acetonitrile (B52724) in water (with 0.1% formic acid as a modifier) over 30 minutes.

  • Collect the fractions containing the desired product, identified by its retention time and/or online mass spectrometry.

Step 6: Lyophilization

  • Pool the pure fractions and freeze them.

  • Lyophilize the frozen fractions to obtain the final product as a white powder.

  • Store the purified this compound at -80°C to prevent degradation.

II. Data Presentation: Expected Yield and Purity

The following table summarizes the expected quantitative data from the synthesis of this compound.

ParameterExpected ValueMethod of Determination
Starting Material
Pentadecanedioic Acid10 mgGravimetric
Coenzyme A25 mgGravimetric
Product Yield
Theoretical Yield~35 mgCalculation
Actual Yield (Post-Lyophilization)15 - 20 mgGravimetric
Purity
Purity (by HPLC)>95%HPLC with UV detection (260 nm)
Identity ConfirmationExpected MassMass Spectrometry (LC-MS)

III. Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of the this compound standard.

G cluster_synthesis Synthesis cluster_purification Purification A Pentadecanedioic Acid + TEA in THF B Addition of Ethyl Chloroformate (0°C) A->B Activation C Mixed Anhydride Intermediate B->C E Thioesterification (Room Temperature) C->E D Coenzyme A Solution (pH 7.5-8.0) D->E Reaction F Crude this compound E->F G Quenching (acidification) & Solvent Removal F->G Start Purification H Solid-Phase Extraction (C18 SPE) G->H I Semi-preparative HPLC H->I Further Purification J Lyophilization I->J Isolation K Pure this compound (>95%) J->K

Caption: Workflow for the synthesis and purification of this compound.

IV. Characterization

The identity and purity of the synthesized this compound standard should be confirmed using the following methods:

  • High-Performance Liquid Chromatography (HPLC): Analysis by analytical reverse-phase HPLC with UV detection at 260 nm (for the adenine (B156593) moiety of CoA) will confirm the purity of the final product. A single major peak is expected.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) coupled with liquid chromatography (LC-MS) should be used to confirm the molecular weight of this compound. Both positive and negative ion modes can be employed to observe the molecular ion and its fragments.

V. Storage and Handling

The lyophilized this compound standard is hygroscopic and susceptible to hydrolysis. It should be stored under desiccated conditions at -80°C. For use, it is recommended to prepare fresh aqueous solutions and use them promptly. If storage of solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Application Notes: Enzymatic Assay for Pentadecanedioyl-CoA Synthetase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-CoA synthetases (ACSLs) are pivotal enzymes in fatty acid metabolism, catalyzing the activation of fatty acids for their subsequent involvement in various metabolic pathways, including beta-oxidation and lipid biosynthesis.[1][2] The dysregulation of ACSL activity has been implicated in several metabolic diseases, making them attractive targets for drug development.[1] Pentadecanedioic acid, a 15-carbon dicarboxylic acid, and its activated form, pentadecanedioyl-CoA, are emerging as potentially important molecules in cellular metabolism and signaling. While the metabolism of odd-chain fatty acids like pentadecanoic acid is of growing interest, the specific enzymatic processes involving dicarboxylic acids of this nature are less characterized.[3][4][5][6] This application note provides a detailed protocol for an enzymatic assay to determine the activity of enzymes that synthesize this compound, a putative this compound synthetase.

The assay is based on the quantification of one of the reaction byproducts: pyrophosphate (PPi), adenosine (B11128) monophosphate (AMP), or adenosine diphosphate (B83284) (ADP). The fundamental enzymatic reaction is as follows:

Pentadecanedioic acid + CoA + ATP → this compound + AMP + PPi

This document outlines three distinct, non-radioactive methods for quantifying enzyme activity, offering flexibility based on available laboratory instrumentation and resources.

Potential Signaling Pathway and Metabolic Relevance

The metabolic fate and signaling roles of this compound are not yet fully elucidated. However, based on the known functions of other dicarboxylic acids and acyl-CoAs, a hypothetical pathway can be proposed. Dicarboxylic acids are often products of omega-oxidation of fatty acids and can be further metabolized through beta-oxidation, serving as an alternative energy source. This compound could therefore be a substrate for peroxisomal beta-oxidation. Additionally, as an acyl-CoA molecule, it may play a role in cellular signaling, potentially influencing transcription factors or acting as an allosteric regulator of enzymes involved in lipid metabolism.

Pentadecanedioyl_CoA_Metabolism cluster_inputs cluster_enzyme cluster_product cluster_fates cluster_outputs Pentadecanedioic_acid Pentadecanedioic Acid Pentadecanedioyl_CoA_Synthetase This compound Synthetase (Putative) Pentadecanedioic_acid->Pentadecanedioyl_CoA_Synthetase Pentadecanedioyl_CoA This compound Pentadecanedioyl_CoA_Synthetase->Pentadecanedioyl_CoA Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Pentadecanedioyl_CoA->Peroxisomal_Beta_Oxidation Signaling Cellular Signaling (e.g., Gene Regulation) Pentadecanedioyl_CoA->Signaling Energy_Production Energy Production (ATP) Peroxisomal_Beta_Oxidation->Energy_Production

Caption: Hypothetical metabolic pathway of pentadecanedioic acid.

Experimental Protocols

The following protocols describe methods to measure this compound synthetase activity by quantifying the reaction byproducts. It is recommended to perform initial experiments to determine the optimal enzyme concentration and incubation time that result in linear reaction kinetics.

General Assay Conditions
  • Enzyme Source: Purified recombinant enzyme or cellular lysates.

  • Substrate: Pentadecanedioic acid.

  • Co-factors: Coenzyme A (CoA) and Adenosine Triphosphate (ATP).

  • Buffer: A suitable buffer maintaining a physiological pH (e.g., Tris-HCl, HEPES).

  • Temperature: Typically 37°C.

Protocol 1: Pyrophosphate (PPi) Detection Assay

This method utilizes a commercially available kit to measure the amount of pyrophosphate produced in the reaction. These kits often employ an enzyme-coupled reaction that results in a colorimetric or fluorometric output.[7][8][9][10][11]

PPi_Detection_Workflow Start Start: Prepare Reaction Mixture (Buffer, ATP, CoA, Pentadecanedioic Acid) Add_Enzyme Add Enzyme Sample Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Add_PPi_Reagent Add PPi Detection Reagent Stop_Reaction->Add_PPi_Reagent Incubate_Detection Incubate for Color/Fluorescence Development Add_PPi_Reagent->Incubate_Detection Measure Measure Absorbance/ Fluorescence Incubate_Detection->Measure Calculate Calculate PPi Concentration from Standard Curve Measure->Calculate End End: Determine Enzyme Activity Calculate->End

Caption: Workflow for PPi detection assay.

Materials:

  • EnzChek™ Pyrophosphate Assay Kit (Thermo Fisher Scientific) or similar.

  • Pentadecanedioic acid

  • Coenzyme A (CoA)

  • Adenosine Triphosphate (ATP)

  • Tris-HCl buffer (pH 7.5)

  • Magnesium Chloride (MgCl₂)

  • Enzyme sample (purified or lysate)

  • 96-well microplate (black or clear, depending on the kit)

  • Microplate reader

Procedure:

  • Prepare a PPi Standard Curve: Follow the kit manufacturer's instructions to prepare a series of PPi standards.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl₂, and pentadecanedioic acid. (See Table 1 for suggested concentrations).

  • Initiate the Reaction: Add the enzyme sample to the reaction mixture to start the reaction. Include a negative control without the enzyme.

  • Incubate: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes).

  • Stop the Reaction: Terminate the reaction according to the kit's protocol (e.g., by adding EDTA).

  • Detect PPi: Add the PPi detection reagent from the kit to each well containing the reaction mixture and standards.

  • Incubate for Signal Development: Incubate as recommended by the manufacturer to allow for color or fluorescence development.

  • Measure Signal: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate Activity: Determine the concentration of PPi produced in the enzymatic reaction by comparing the signal to the standard curve. Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).

Protocol 2: AMP/ADP Detection Assay

This protocol measures the production of AMP or ADP. Commercially available kits, such as the AMP-Glo™ or ADP-Glo™ assays, provide a sensitive luminescent method for this purpose.[12][13][14]

AMP_ADP_Detection_Workflow Start Start: Prepare Reaction Mixture (Buffer, ATP, CoA, Pentadecanedioic Acid) Add_Enzyme Add Enzyme Sample Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Add Reagent 1 to Stop Reaction and Deplete Remaining ATP Incubate->Stop_Reaction Convert_Product Add Reagent 2 to Convert AMP/ADP to ATP Stop_Reaction->Convert_Product Detect_ATP Add Luciferase Reagent to Detect ATP Convert_Product->Detect_ATP Measure_Luminescence Measure Luminescence Detect_ATP->Measure_Luminescence Calculate Calculate AMP/ADP Concentration from Standard Curve Measure_Luminescence->Calculate End End: Determine Enzyme Activity Calculate->End

Caption: Workflow for AMP/ADP detection assay.

Materials:

  • AMP-Glo™ or ADP-Glo™ Assay Kit (Promega) or similar.

  • Pentadecanedioic acid

  • Coenzyme A (CoA)

  • Adenosine Triphosphate (ATP)

  • Tris-HCl buffer (pH 7.5)

  • Magnesium Chloride (MgCl₂)

  • Enzyme sample (purified or lysate)

  • Opaque 96-well microplate

  • Luminometer

Procedure:

  • Prepare an AMP or ADP Standard Curve: Follow the kit manufacturer's instructions to prepare a series of AMP or ADP standards.

  • Prepare the Reaction Mixture: In an opaque microplate, prepare the reaction mixture as described in Protocol 1.

  • Initiate the Reaction: Add the enzyme sample to the reaction mixture.

  • Incubate: Incubate at 37°C for a suitable duration.

  • Stop Reaction and Deplete ATP: Add the first reagent from the kit to stop the enzymatic reaction and degrade any remaining ATP.

  • Convert to ATP: Add the second reagent to convert the produced AMP or ADP into ATP.

  • Detect ATP: Add the detection reagent containing luciferase and luciferin (B1168401) to generate a luminescent signal.

  • Measure Luminescence: Read the luminescence using a luminometer.

  • Calculate Activity: Determine the amount of AMP or ADP produced by comparing the signal to the standard curve and calculate the specific activity.

Protocol 3: Coupled Enzymatic Spectrophotometric Assay

This method couples the formation of this compound to subsequent enzymatic reactions that lead to a change in absorbance. For example, the produced acyl-CoA can be oxidized by an acyl-CoA oxidase, which generates hydrogen peroxide (H₂O₂). The H₂O₂ can then be used by a peroxidase to oxidize a chromogenic substrate.[15]

Materials:

  • Acyl-CoA oxidase

  • Horseradish peroxidase (HRP)

  • A chromogenic HRP substrate (e.g., Amplex Red)

  • Pentadecanedioic acid

  • Coenzyme A (CoA)

  • Adenosine Triphosphate (ATP)

  • Tris-HCl buffer (pH 7.5)

  • Magnesium Chloride (MgCl₂)

  • Enzyme sample (purified or lysate)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a Standard Curve: Create a standard curve using a known concentration of a similar acyl-CoA or H₂O₂.

  • Prepare the Coupled Reaction Mixture: In a microplate well, combine the Tris-HCl buffer, ATP, CoA, MgCl₂, pentadecanedioic acid, acyl-CoA oxidase, HRP, and the chromogenic substrate.

  • Initiate the Reaction: Add the enzyme sample to the mixture.

  • Monitor Kinetically: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Calculate Activity: The rate of change in absorbance/fluorescence is proportional to the rate of this compound formation. Calculate the specific activity based on the standard curve and the molar extinction coefficient of the product.

Data Presentation

The quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison of different experimental conditions (e.g., enzyme inhibitors, different substrate concentrations).

Table 1: Suggested Reaction Component Concentrations

ComponentStock ConcentrationFinal Concentration
Tris-HCl (pH 7.5)1 M50 mM
MgCl₂1 M10 mM
ATP100 mM1-5 mM
Coenzyme A10 mM0.5-1 mM
Pentadecanedioic acid10 mM10-100 µM
Enzyme SampleVariableTo be optimized

Table 2: Example Data for Enzyme Kinetics

Substrate Conc. (µM)Initial Velocity (nmol/min)Specific Activity (nmol/min/mg)
105.252
209.898
4016.5165
6021.3213
8024.1241
10025.5255

Table 3: Example Data for Inhibitor Screening

InhibitorConcentration (µM)% Inhibition
Compound X115.2
Compound X1048.7
Compound X10092.3
Compound Y12.5
Compound Y108.1
Compound Y10012.4

Conclusion

The protocols detailed in this application note provide robust and adaptable methods for the enzymatic assay of this compound synthetase activity. The choice of assay will depend on the specific research needs and available equipment. These assays are valuable tools for characterizing this putative enzyme activity, screening for inhibitors, and furthering our understanding of dicarboxylic acid metabolism and its role in health and disease.

References

Application Notes and Protocols for Tracing Pentadecanedioyl-CoA Metabolism with Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanedioyl-CoA is the activated form of pentadecanedioic acid (C15 DCA), an odd-chain dicarboxylic acid. While the metabolism of even-chain dicarboxylic acids is relatively well-understood, the metabolic fate of odd-chain variants like this compound is less characterized. These molecules are products of the ω-oxidation of long-chain odd-numbered fatty acids.[1] Understanding their metabolic pathway is crucial, as alterations in dicarboxylic acid metabolism are associated with various metabolic disorders.[1]

Stable isotope labeling is a powerful technique to trace the metabolic fate of specific molecules in biological systems. By introducing a substrate labeled with a heavy isotope (e.g., ¹³C), researchers can follow the labeled atoms as they are incorporated into downstream metabolites. This approach provides unparalleled insights into metabolic pathways and fluxes.[2]

These application notes provide a detailed protocol for tracing the metabolism of this compound in cultured cells using ¹³C-labeled pentadecanedioic acid. The protocol covers cell culture, stable isotope labeling, metabolite extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is primarily metabolized through peroxisomal β-oxidation.[1][3] In this process, the dicarboxylic acid is shortened by two-carbon units (acetyl-CoA) in each cycle. For this compound (C15), this process will proceed for five cycles, yielding five molecules of acetyl-CoA and a final five-carbon dicarboxylic acid, glutaryl-CoA.

Glutaryl-CoA is then further metabolized. In the peroxisome, it is oxidized to glutaconyl-CoA.[3][4] This intermediate is then likely transferred to the mitochondria for decarboxylation and further processing.[3][4] The acetyl-CoA produced can enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other biosynthetic pathways.

Pentadecanedioyl_CoA_Metabolism Glutaconyl_CoA Glutaconyl_CoA Mito_Glutaconyl_CoA Mito_Glutaconyl_CoA Glutaconyl_CoA->Mito_Glutaconyl_CoA Transport Peroxisomal_AcetylCoA Peroxisomal_AcetylCoA Mito_AcetylCoA Mito_AcetylCoA Peroxisomal_AcetylCoA->Mito_AcetylCoA Transport

Experimental Workflow

The overall experimental workflow for tracing the metabolism of this compound involves several key steps, from cell culture and labeling to data analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Cell_Seeding Seed Cells Cell_Growth Cell Growth (24-48h) Cell_Seeding->Cell_Growth Labeling Incubate with ¹³C-Pentadecanedioic Acid Cell_Growth->Labeling Harvesting Harvest Cells Labeling->Harvesting Quenching Metabolic Quenching Harvesting->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing LCMS->Data_Processing Metabolite_ID Metabolite Identification & Quantification Data_Processing->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis Flux_Analysis Metabolic Flux Analysis Pathway_Analysis->Flux_Analysis

Detailed Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling
  • Cell Seeding: Plate the cells of interest (e.g., hepatocytes, kidney cells) in appropriate culture dishes and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare the culture medium containing the stable isotope-labeled precursor. Dissolve uniformly ¹³C-labeled pentadecanedioic acid ([U-¹³C15]Pentadecanedioic acid) in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to the desired final concentration (e.g., 50-100 µM).

  • Labeling: Remove the standard culture medium from the cells, wash once with PBS, and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the label into downstream metabolites.

Protocol 2: Metabolite Extraction
  • Quenching Metabolism: After the incubation period, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution (e.g., 80% methanol (B129727) at -80°C) to the culture dish to halt all enzymatic activity.

  • Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

  • Extraction: Vortex the cell lysate vigorously and incubate at -20°C for at least 1 hour to allow for complete protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris.

  • Sample Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
  • Chromatographic Separation: Use a C18 reverse-phase column for the separation of acyl-CoAs. A gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) is often employed to improve the retention and separation of these polar molecules.

  • Mass Spectrometry: Perform the analysis on a triple quadrupole mass spectrometer operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Use MRM to specifically detect and quantify the precursor and product ions for each targeted metabolite. The transition from the precursor ion to a specific product ion enhances the selectivity and sensitivity of the analysis.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison and interpretation.

Table 1: MRM Transitions for Key Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
[U-¹³C15]this compound1145.4638.245
[U-¹³C13]Tridecanedioyl-CoA1117.4610.245
[U-¹³C11]Undecanedioyl-CoA1089.3582.245
[U-¹³C5]Glutaryl-CoA954.2447.140
[U-¹³C2]Acetyl-CoA812.1305.135
[U-¹³C4]Succinyl-CoA912.2405.140

Note: The m/z values are hypothetical and should be empirically determined.

Table 2: Relative Abundance of ¹³C-Labeled Metabolites Over Time

Time (hours)[U-¹³C15]this compound[U-¹³C5]Glutaryl-CoA[U-¹³C2]Acetyl-CoA[U-¹³C4]Succinyl-CoA (from Propionyl-CoA pathway)
0100%0%0%0%
275%15%8%2%
640%35%20%5%
1215%50%28%7%
24<5%60%25%10%

Note: The data presented are for illustrative purposes and will vary depending on the cell type and experimental conditions.

Conclusion

This set of application notes provides a comprehensive framework for investigating the metabolism of this compound using stable isotope labeling and LC-MS/MS. By following these protocols, researchers can gain valuable insights into the metabolic pathways of odd-chain dicarboxylic acids, which may have implications for understanding and developing therapies for various metabolic diseases. The provided diagrams and tables serve as a guide for experimental design and data presentation.

References

Application Note and Protocol: Solid-Phase Extraction for the Isolation of Pentadecanedioyl-CoA from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A that plays a role in fatty acid metabolism. Accurate quantification of this and other long-chain acyl-CoAs in plasma is crucial for understanding metabolic pathways and for the development of therapeutics targeting metabolic disorders. Solid-phase extraction (SPE) offers a robust and selective method for isolating these analytes from complex biological matrices like plasma, enabling sensitive downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides a detailed protocol for the solid-phase extraction of this compound from plasma, based on established methods for long-chain acyl-CoA analysis.

Experimental Protocol

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological samples.[1][2][3]

1. Materials and Reagents

  • SPE Cartridges: Reversed-phase C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Plasma Samples: Collected in EDTA- or heparin-containing tubes

  • Internal Standard (IS): Heptadecanoyl-CoA or other appropriate odd-chain acyl-CoA

  • Reagents:

2. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • For protein precipitation, add 300 µL of a cold solution of acetonitrile:isopropanol (3:1, v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Acidify the supernatant by adding 10 µL of 1% formic acid in water. This step ensures that the carboxyl groups of the analyte are protonated for optimal retention on the reversed-phase sorbent.

3. Solid-Phase Extraction (SPE) Procedure

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to dry out.

  • Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic impurities.

  • Elution: Elute the this compound and other long-chain acyl-CoAs with 1 mL of methanol containing 0.5% ammonium hydroxide. The basic pH deprotonates the phosphate (B84403) groups, aiding in elution.

  • Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).

Data Presentation

AnalyteMatrixRecovery (%)Inter-run Precision (%RSD)Intra-run Precision (%RSD)Reference
C16:0-CoARat Liver94.8 - 110.82.6 - 12.21.2 - 4.4[1]
C18:1-CoARat Liver94.8 - 110.82.6 - 12.21.2 - 4.4[1]
C18:2-CoARat Liver94.8 - 110.82.6 - 12.21.2 - 4.4[1]

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis p1 Plasma Sample + IS p2 Protein Precipitation (Acetonitrile/Isopropanol) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection p3->p4 p5 Acidification (Formic Acid) p4->p5 s2 Sample Loading p5->s2 Load Sample s1 Cartridge Conditioning (Methanol, Water) s1->s2 s3 Washing (Water, 20% Methanol) s2->s3 s4 Elution (Methanol with NH4OH) s3->s4 a1 Drying under Nitrogen s4->a1 Collect Eluate a2 Reconstitution a1->a2 a3 LC-MS/MS Analysis a2->a3

Caption: Workflow for the solid-phase extraction of this compound.

Potential Metabolic Pathway

Metabolic_Pathway cluster_input Substrate cluster_pathway Metabolism pentadecane Odd-chain fatty acids (e.g., Pentadecanoic acid) omega_ox ω-oxidation pentadecane->omega_ox pentadecanedioyl_coa This compound omega_ox->pentadecanedioyl_coa Activation beta_ox β-oxidation propionyl_coa Propionyl-CoA beta_ox->propionyl_coa pentadecanedioyl_coa->beta_ox succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca

Caption: Potential metabolic fate of odd-chain dicarboxylic acids.

References

Application Note: Derivatization Techniques for GC-MS Analysis of Pentadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecanedioyl-CoA is a long-chain acyl-coenzyme A molecule central to various metabolic pathways. Its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is unfeasible due to its high molecular weight, low volatility, and thermal instability, primarily because of the large, polar Coenzyme A (CoA) moiety and the two polar carboxylic acid groups.[1] To enable GC-MS analysis, a two-stage sample preparation process is mandatory:

  • Hydrolysis: The thioester bond linking the pentadecanedioic acid to the CoA molecule must be cleaved to release the free dicarboxylic acid.

  • Derivatization: The resulting pentadecanedioic acid, which is still not sufficiently volatile for GC analysis, must be chemically modified to increase its volatility and thermal stability.[1][2] This process replaces the active, polar hydrogens on the carboxyl groups with non-polar functional groups.[3]

This application note provides detailed protocols for two common and effective derivatization techniques: Silylation and Esterification (specifically, methylation) . It includes a comparison of their performance and step-by-step methodologies for sample preparation and analysis.

Overall Experimental Workflow

The analysis of this compound follows a multi-step procedure beginning with the hydrolysis of the CoA ester, followed by extraction of the resulting dicarboxylic acid, derivatization, and finally, GC-MS analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis node_sample Biological Sample (containing this compound) node_hydrolysis Alkaline Hydrolysis (cleavage of CoA thioester) node_sample->node_hydrolysis node_acidify Acidification node_hydrolysis->node_acidify node_extract Liquid-Liquid Extraction (isolate Pentadecanedioic Acid) node_acidify->node_extract node_dry Evaporation to Dryness node_extract->node_dry node_deriv Derivatization (Silylation or Esterification) node_dry->node_deriv node_gcms GC-MS Analysis node_deriv->node_gcms

Caption: Overall workflow for this compound analysis.

Sample Preparation: Hydrolysis of Acyl-CoA

Prior to derivatization, the pentadecanedioic acid must be liberated from the CoA moiety. Alkaline hydrolysis is a common method for this cleavage.

Protocol 2.1: Alkaline Hydrolysis

  • Sample Collection: Start with a known quantity of biological sample (e.g., tissue homogenate, cell lysate) in a glass tube. If available, add an internal standard (e.g., a deuterated dicarboxylic acid) at this stage.[4]

  • Hydrolysis: Add an equal volume of 0.5 M methanolic KOH. Vortex thoroughly.

  • Incubation: Incubate the mixture at 60°C for 1 hour to ensure complete hydrolysis of the thioester bond.

  • Acidification: After cooling to room temperature, acidify the sample to a pH of ~2-3 by adding 6 M HCl dropwise. This protonates the carboxylate groups, making them extractable into an organic solvent.

  • Extraction: Add 2 volumes of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane). Vortex vigorously for 2 minutes.[2]

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.[4]

  • Collection: Carefully transfer the upper organic layer, containing the free pentadecanedioic acid, to a clean GC vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The dried residue is now ready for derivatization.

Derivatization Technique 1: Silylation

Silylation is a robust and widely used derivatization method where active hydrogens in the sample are replaced by a trimethylsilyl (B98337) (TMS) group.[3][5] For dicarboxylic acids, this converts the two carboxylic acid groups into TMS esters, which are significantly more volatile and thermally stable.[1] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a common and effective silylating agent.[6]

start Dried Pentadecanedioic Acid Residue in GC Vial add_reagents Add Aprotic Solvent (e.g., Acetonitrile) Add BSTFA (+1% TMCS) & Pyridine (B92270) start->add_reagents vortex_cap Cap Vial Tightly & Vortex add_reagents->vortex_cap heat Heat at 60-70°C for 60 min vortex_cap->heat cool Cool to Room Temperature heat->cool analyze Inject directly into GC-MS cool->analyze

Caption: Experimental workflow for silylation derivatization.

Protocol 3.1: Silylation with BSTFA + 1% TMCS

  • Reagent Preparation: Ensure all reagents and solvents (e.g., acetonitrile (B52724), pyridine, BSTFA + 1% TMCS) are anhydrous, as silylating reagents are sensitive to moisture.[1]

  • Sample Reconstitution: To the dried sample residue in the GC vial, add 100 µL of a suitable aprotic solvent like acetonitrile or dichloromethane.[6]

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS.[6] The addition of a catalyst like TMCS or pyridine speeds up the reaction, especially for sterically hindered groups.[7]

  • Capping and Mixing: Immediately cap the vial tightly and vortex for 10-20 seconds to ensure thorough mixing.

  • Reaction: Place the vial in a heating block or oven at 60°C for 60 minutes.[6] The exact time and temperature may be optimized for maximum yield.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. The by-products of the BSTFA reaction are volatile and generally do not interfere with the analysis.[7] Note that TMS derivatives have limited stability and should ideally be analyzed within a week.[6]

cluster_reactants cluster_products acid Pentadecanedioic Acid (HOOC-(CH2)13-COOH) bstfa BSTFA + TMCS (catalyst) tms_ester Bis(trimethylsilyl) Pentadecanedioate (TMS-OOC-(CH2)13-COO-TMS) bstfa->tms_ester Silylation (60°C)

Caption: Silylation reaction of Pentadecanedioic Acid.

Derivatization Technique 2: Esterification (Methylation)

Esterification is another classic derivatization technique for carboxylic acids.[8] The most common approach is methylation, which converts the carboxyl groups into methyl esters. These derivatives are highly stable and provide excellent chromatographic properties.[8] A frequently used reagent is 14% Boron Trifluoride (BF3) in methanol.[6]

start Dried Pentadecanedioic Acid Residue in GC Vial add_reagents Add 14% BF3 in Methanol start->add_reagents vortex_cap Cap Vial Tightly & Vortex add_reagents->vortex_cap heat Heat at 60°C for 60 min vortex_cap->heat cool Cool to Room Temperature heat->cool add_nacl Add Saturated NaCl Solution & Vortex cool->add_nacl extract Add Hexane, Vortex, Collect Supernatant add_nacl->extract dry_extract Dry with Anhydrous Na2SO4 extract->dry_extract analyze Inject into GC-MS dry_extract->analyze

Caption: Experimental workflow for esterification derivatization.

Protocol 4.1: Methylation with 14% BF3 in Methanol

  • Reagent Addition: To the dried sample residue in the GC vial, add 50 µL of 14% BF3 in methanol.[6]

  • Capping and Mixing: Immediately cap the vial tightly and vortex for 10 seconds.

  • Reaction: Place the vial in a heating block or oven at 60°C for 60 minutes.[6]

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Quenching & Extraction:

    • Add 0.5 mL of a saturated NaCl water solution to the vial and vortex. This stops the reaction and helps partition the phases.[6]

    • Add 0.6 mL of hexane, vortex, and allow the layers to separate.[6]

    • Carefully transfer the upper hexane layer (containing the methyl esters) to a new vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[6]

    • Repeat the hexane extraction twice more, combining the supernatants.

  • Analysis: The final hexane solution is ready for injection into the GC-MS.

cluster_reactants cluster_products acid Pentadecanedioic Acid (HOOC-(CH2)13-COOH) bf3 BF3 / Methanol methyl_ester Dimethyl Pentadecanedioate (CH3-OOC-(CH2)13-COO-CH3) bf3->methyl_ester Esterification (60°C)

Caption: Esterification reaction of Pentadecanedioic Acid.

Comparison of Derivatization Techniques

Both silylation and esterification are suitable for the derivatization of dicarboxylic acids for GC-MS analysis.[9][10] However, they have distinct advantages and disadvantages that should be considered based on the specific application.

ParameterSilylation (BSTFA)Esterification (BF3/Methanol)Reference
Reaction Simplicity High (fewer steps, direct injection)Moderate (requires post-reaction extraction)[6]
Derivative Stability Moderate (TMS derivatives are prone to hydrolysis)High (Methyl esters are very stable)[6][8]
Detection Limit Lower (≤2 ng m⁻³)Low (≤4 ng m⁻³)[9][10]
Reproducibility (RSD%) Higher (RSD% ≤ 10%)Good (RSD% ≤ 15%)[9][10]
Reagent Handling Moisture-sensitive reagentCorrosive and toxic reagent
Selectivity Can also derivatize hydroxyl and amino groupsSelective for carboxylic acids[6]

Data on detection limits and reproducibility are based on the analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosols and serve as a comparative reference.[9][10]

References

Application of Pentadecanedioyl-CoA in Cellular Lipidomics Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanedioyl-CoA is the coenzyme A (CoA) thioester of pentadecanedioic acid, a 15-carbon long-chain dicarboxylic acid (LCDA). While the roles of even-chain LCDAs in metabolism are well-documented, odd-chain dicarboxylic acids and their CoA derivatives represent a less explored area of lipidomics. In cellular metabolism, LCDAs are primarily generated through the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant under conditions of high lipid influx or when mitochondrial β-oxidation is impaired.[1][2] The subsequent metabolism of these dicarboxylic acids occurs predominantly in peroxisomes via β-oxidation.[3][4][5]

This document provides detailed application notes and experimental protocols for the proposed use of this compound in cellular lipidomics. It is intended to guide researchers in designing experiments to investigate metabolic pathways, quantify endogenous levels of odd-chain dicarboxylyl-CoAs, and explore their potential roles in health and disease.

Application Notes

The unique structure of this compound as an odd-chain dicarboxylyl-CoA makes it a valuable tool for several applications in cellular lipidomics:

  • Probing Peroxisomal β-Oxidation: this compound can be used as a substrate in in-vitro or cell-based assays to study the kinetics and substrate specificity of enzymes involved in peroxisomal β-oxidation.[3][4] Its breakdown is expected to yield propionyl-CoA, which can enter the Krebs cycle via succinyl-CoA, providing an anaplerotic substrate.[6][7] This makes it a useful tool for investigating the regulation and function of this alternative fatty acid oxidation pathway.

  • Internal Standard for Mass Spectrometry: Due to its presumed low endogenous abundance and distinct mass, stable isotope-labeled this compound can be synthesized and used as an ideal internal standard for the accurate quantification of other endogenous long-chain dicarboxylyl-CoAs in complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Investigating Metabolic Dysregulation: The ω-oxidation pathway is upregulated in various metabolic disorders, including diabetes and conditions with defective mitochondrial fatty acid oxidation.[1][8] Measuring the levels of this compound and other dicarboxylyl-CoAs could serve as a biomarker for increased flux through this pathway, providing insights into the pathophysiology of metabolic diseases.

  • Drug Discovery and Development: By studying the enzymes that metabolize this compound, new targets for therapeutic intervention in metabolic disorders may be identified. Furthermore, this compound can be used in screening assays to identify compounds that modulate peroxisomal β-oxidation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context and analytical workflow for studying this compound.

Pentadecanedioyl_CoA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Pentadecanoic_Acid Pentadecanoic Acid (C15:0) Omega_Oxidation ω-Oxidation (CYP4A/4F) Pentadecanoic_Acid->Omega_Oxidation Pentadecanedioic_Acid_Met Pentadecanedioic Acid Omega_Oxidation->Pentadecanedioic_Acid_Met Activation Dicarboxylyl-CoA Synthetase Pentadecanedioic_Acid_Met->Activation PDC_CoA This compound (C15-DC-CoA) Activation->PDC_CoA Beta_Oxidation β-Oxidation Cycles (x5) PDC_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Adipoyl_CoA Adipoyl-CoA (C6-DC-CoA) Beta_Oxidation->Adipoyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Urine Urine Adipoyl_CoA->Urine Excretion TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Experimental_Workflow Sample Cell Pellet or Tissue Homogenate Extraction Acyl-CoA Extraction (e.g., 80% Methanol) Sample->Extraction Centrifugation Protein Precipitation & Centrifugation (14,000 x g) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation under Nitrogen Supernatant->Drying Reconstitution Reconstitute in 50% Methanol Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data LCMS_Logic cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) Mixture Reconstituted Sample Extract Column C18 Column Mixture->Column Separated Separated Analytes (by retention time) Column->Separated Source ESI Source (Ionization) Separated->Source Enters Mass Spec Q1 Quadrupole 1 (Q1) Selects m/z 1022.3 Source->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects m/z 515.1 Q2->Q3 Detector Detector Q3->Detector

References

Application Notes and Protocols for Tissue Extraction of Dicarboxylic Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acyl-Coenzyme A (dicarboxylic acyl-CoAs) are important intermediates in cellular metabolism, arising from the ω-oxidation of fatty acids. Under conditions of high lipid load or impaired mitochondrial β-oxidation, the ω-oxidation pathway is upregulated, leading to an increased production of dicarboxylic acids, which are subsequently activated to their CoA esters. These dicarboxylic acyl-CoAs are primarily metabolized through peroxisomal β-oxidation, yielding shorter-chain dicarboxylic acyl-CoAs, acetyl-CoA, and succinyl-CoA. The analysis of tissue levels of dicarboxylic acyl-CoAs is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic syndrome, fatty acid oxidation disorders, and drug-induced metabolic perturbations.

This document provides a detailed protocol for the extraction of dicarboxylic acyl-CoAs from tissue samples for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS).

Metabolic Pathway of Dicarboxylic Acyl-CoAs

The formation and degradation of dicarboxylic acyl-CoAs involve several cellular compartments and enzymatic steps. The pathway begins with the ω-oxidation of fatty acids in the endoplasmic reticulum, followed by activation to acyl-CoAs and subsequent β-oxidation primarily in the peroxisomes.

Dicarboxylic_Acyl_CoA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome Fatty Acid Fatty Acid ω-hydroxylation ω-hydroxylation Fatty Acid->ω-hydroxylation Cytochrome P450 ω-oxidation ω-oxidation ω-hydroxylation->ω-oxidation ADH/ALDH Dicarboxylic Acid Dicarboxylic Acid ω-oxidation->Dicarboxylic Acid Dicarboxylyl-CoA Synthetase Dicarboxylyl-CoA Synthetase Dicarboxylic Acid->Dicarboxylyl-CoA Synthetase Dicarboxylic Acyl-CoA Dicarboxylic Acyl-CoA Dicarboxylyl-CoA Synthetase->Dicarboxylic Acyl-CoA ATP, CoA Peroxisomal β-oxidation Peroxisomal β-oxidation Dicarboxylic Acyl-CoA->Peroxisomal β-oxidation Short-chain Dicarboxylic Acyl-CoA Short-chain Dicarboxylic Acyl-CoA Peroxisomal β-oxidation->Short-chain Dicarboxylic Acyl-CoA Acetyl-CoA Acetyl-CoA Peroxisomal β-oxidation->Acetyl-CoA Succinyl-CoA Succinyl-CoA Peroxisomal β-oxidation->Succinyl-CoA

Caption: Metabolic pathway of dicarboxylic acyl-CoA formation and degradation.

Experimental Protocol: Tissue Extraction of Dicarboxylic Acyl-CoAs

This protocol details the extraction of dicarboxylic acyl-CoAs from animal tissues for quantitative analysis by LC-MS/MS.

Materials:

  • Tissue: Fresh or frozen tissue (e.g., liver, heart, kidney), stored at -80°C.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • Extraction Solvents:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (B129727) (MeOH), HPLC grade.

    • Chloroform, HPLC grade.

  • Solid-Phase Extraction (SPE) Columns: Weak anion exchange SPE columns (e.g., Strata X-AW, 200 mg/3 ml).

  • SPE Conditioning and Wash Solutions:

    • Methanol.

    • Deionized water.

    • 2% Formic acid in water.

  • SPE Elution Solutions:

  • Internal Standards: A mixture of stable isotope-labeled acyl-CoA standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA).

  • Equipment:

    • Homogenizer (e.g., glass homogenizer, bead beater).

    • Centrifuge (refrigerated).

    • SPE manifold.

    • Nitrogen evaporator.

    • Vortex mixer.

Procedure:

  • Tissue Homogenization: a. Weigh approximately 50-100 mg of frozen tissue. b. Add 1 mL of ice-cold Homogenization Buffer. c. Homogenize the tissue thoroughly on ice. d. Add internal standards to the homogenate.

  • Solvent Extraction: a. Add 3 mL of a methanol:chloroform (2:1, v/v) mixture to the homogenate. b. Vortex vigorously for 1 minute. c. Centrifuge at 1,500 x g for 15 minutes at 4°C. d. Collect the supernatant (upper aqueous/methanol layer).

  • Phase Separation: a. To the collected supernatant, add 1.5 mL of 10 mM ammonium formate (B1220265) and 1.5 mL of chloroform. b. Vortex for 10 seconds. c. Centrifuge at 1,500 x g for 15 minutes at 4°C. d. Collect the upper aqueous layer containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): a. Condition the SPE column: Pass 3 mL of methanol through the column, followed by 3 mL of deionized water. b. Load the sample: Load the aqueous extract from step 3 onto the conditioned SPE column. c. Wash the column: i. Pass 2.4 mL of 2% formic acid through the column. ii. Pass 2.4 mL of methanol through the column. d. Elute the acyl-CoAs: i. Elute with 2.4 mL of 2% ammonium hydroxide in methanol. ii. Elute with 2.4 mL of 5% ammonium hydroxide in methanol. e. Combine the two eluates.

  • Sample Concentration and Reconstitution: a. Dry the combined eluates under a gentle stream of nitrogen at room temperature. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Experimental Workflow Diagram

experimental_workflow tissue 1. Tissue Sample (50-100 mg) homogenization 2. Homogenization (KH2PO4 buffer, Internal Standards) tissue->homogenization extraction 3. Solvent Extraction (Methanol:Chloroform) homogenization->extraction centrifugation1 4. Centrifugation (1,500 x g, 15 min, 4°C) extraction->centrifugation1 supernatant1 5. Collect Supernatant centrifugation1->supernatant1 phase_separation 6. Phase Separation (Ammonium Formate, Chloroform) supernatant1->phase_separation centrifugation2 7. Centrifugation (1,500 x g, 15 min, 4°C) phase_separation->centrifugation2 supernatant2 8. Collect Aqueous Layer centrifugation2->supernatant2 spe 9. Solid-Phase Extraction (Weak Anion Exchange) supernatant2->spe elution 10. Elution (Ammonium Hydroxide in Methanol) spe->elution drying 11. Nitrogen Drying elution->drying reconstitution 12. Reconstitution drying->reconstitution lcms 13. LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for the extraction of dicarboxylic acyl-CoAs from tissue.

Quantitative Data

Quantitative data for specific dicarboxylic acyl-CoAs in healthy tissues is sparse in the literature. However, levels of related metabolites, such as succinyl-CoA and malonyl-CoA (B1194419), have been reported and can provide a metabolic context. The table below summarizes available data for these acyl-CoAs in rat liver. It is important to note that the concentrations of dicarboxylic acyl-CoAs are generally expected to be lower than those of major acyl-CoA species under normal physiological conditions.

Acyl-CoATissueConcentration (nmol/g wet weight)Reference
Succinyl-CoARat Liver~0.05 - 0.1[1][2]
Malonyl-CoARat Liver1 - 6[3]

Note: The concentration of dicarboxylic acyl-CoAs can be significantly elevated in metabolic disorders affecting fatty acid oxidation.[4][5]

Conclusion

The provided protocol offers a robust method for the extraction of dicarboxylic acyl-CoAs from various tissues. The subsequent analysis by LC-MS/MS allows for sensitive and specific quantification of these important metabolic intermediates. This methodology is a valuable tool for researchers and professionals in drug development investigating the role of dicarboxylic acid metabolism in health and disease. Further research is warranted to establish a comprehensive profile of dicarboxylic acyl-CoA concentrations in different tissues under various physiological and pathological conditions.

References

Application Notes and Protocols for the Structural Elucidation of Pentadecanedioyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A thioester. As an activated form of pentadecanedioic acid, it is a potential intermediate in fatty acid metabolism and has relevance in various biochemical pathways. The precise structural confirmation of such molecules is paramount for understanding their biological function, enzymatic interactions, and for the development of related therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unequivocal structural elucidation of complex biomolecules like this compound. This document provides detailed application notes and experimental protocols for the complete structural assignment of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Principle

The structural elucidation of this compound by NMR spectroscopy involves a systematic approach. A ¹H NMR spectrum provides initial information on the types of protons and their relative abundance. The ¹³C NMR spectrum reveals the number of unique carbon environments. For unambiguous assignment, 2D NMR experiments are essential. Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) spin-spin couplings within the same spin system, establishing connectivity between adjacent protons.[1] The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons to their directly attached carbons (¹³C), identifying all C-H bonds.[1][2][3] Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting different spin systems and identifying quaternary carbons.[1][3] Together, these experiments provide a complete picture of the molecular structure.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.[4] Coenzyme A and its derivatives can be susceptible to oxidation and degradation.[5][6]

  • Sample Purity: Ensure the this compound sample is of high purity, free from paramagnetic impurities and particulate matter.

  • Solvent: Deuterium oxide (D₂O) is the solvent of choice for Coenzyme A derivatives due to their high polarity. Use a high-purity D₂O (99.96%).

  • Concentration: For ¹H and 2D NMR experiments, a concentration of 1-5 mM is recommended. For a standard 5 mm NMR tube with a sample volume of 0.6 mL, this corresponds to approximately 0.6-3.0 mg of this compound. For ¹³C NMR, a higher concentration of 10-20 mM may be necessary if isotopic labeling is not used.

  • pH and Buffer: Dissolve the sample in a D₂O-based buffer, for instance, a 100 mM phosphate (B84403) buffer with a pD of 7.4.[5] The pD can be adjusted using dilute NaOD or DCl.

  • Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification. 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) are commonly used for aqueous samples.

  • Degassing: To prevent oxidation of the thiol group, it is advisable to degas the sample by bubbling with an inert gas like argon or nitrogen before sealing the NMR tube.[5][6]

  • Transfer: After complete dissolution, transfer the solution to a high-precision 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation).

    • Key Parameters: Spectral width of ~12 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Key Parameters: Spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D COSY:

    • Pulse Program: Standard gradient-enhanced COSY (e.g., cosygpqf).

    • Key Parameters: Acquire at least 256 increments in the indirect dimension (F1) and 2048 data points in the direct dimension (F2). The spectral width should be the same as the ¹H spectrum.

  • 2D HSQC:

    • Pulse Program: Standard gradient-enhanced HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Key Parameters: Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (~180 ppm). The ¹JCH coupling constant should be set to an average value of 145 Hz.

  • 2D HMBC:

    • Pulse Program: Standard gradient-enhanced HMBC (e.g., hmbcgplpndqf).

    • Key Parameters: Similar spectral widths to the HSQC experiment. The long-range coupling constant (ⁿJCH) should be optimized for 2-3 bond correlations, typically around 8 Hz.

Data Processing
  • Use appropriate software (e.g., TopSpin, Mnova, ACD/Labs) for data processing.

  • Apply a suitable window function (e.g., sine-bell) to both dimensions of the 2D spectra before Fourier transformation.

  • Phase and baseline correct all spectra carefully.

  • Reference the spectra using the internal standard (DSS at 0.00 ppm for ¹H).

Data Presentation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on known data for pentadecanedioic acid and Coenzyme A. The numbering scheme for the atoms is provided in the accompanying figure.

Atom NumberMoietyExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
Pentadecanedioyl Chain
1, 15-COOH-~178C2, C3, C13, C14
2, 14-CH₂-~2.9 - 3.1~40-42C1, C3, C13, C15
3, 13-CH₂-~1.6 - 1.7~25-27C2, C4, C12, C14
4-7, 9-12-(CH₂)₈-~1.2 - 1.4~29-30-
8-CH₂-~1.2 - 1.4~29-30-
Coenzyme A Moiety
Cys-β-CH₂Cysteamine~3.1 - 3.3~38-40Cys-α-CH₂, C=O (Thioester)
Cys-α-CH₂Cysteamine~3.5 - 3.7~35-37Cys-β-CH₂, Amide C=O
Pan-β-CH₂Pantothenate~2.4 - 2.5~38Pan-α-CH₂, Amide C=O
Pan-α-CH₂Pantothenate~3.4 - 3.6~44Pan-β-CH₂, Pan-γ-C
Pan-γ-C(CH₃)₂Pantothenate-~76Pan-CH₃, Pan-CH(OH)
Pan-CH₃Pantothenate~0.8 - 0.9~20-23Pan-γ-C
Pan-CH(OH)Pantothenate~3.9 - 4.1~74Pan-γ-C, Pan-α-CH₂
Rib-1'Ribose~6.1~88Ade-C4, Ade-C8
Rib-2'Ribose~4.6~74Rib-1', Rib-3'
Rib-3'Ribose~4.4~76Rib-2', Rib-4'
Rib-4'Ribose~4.2~86Rib-3', Rib-5'
Rib-5'Ribose~4.1~68Rib-4'
Ade-2Adenine~8.2~155Ade-C4, Ade-C6
Ade-8Adenine~8.5~142Ade-C4, Ade-C5

Note: The chemical shifts are estimates and may vary depending on the exact experimental conditions (pD, temperature, concentration).

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation A This compound Sample B Dissolve in D2O Buffer (pD 7.4) with DSS A->B C Transfer to NMR Tube & Degas B->C D 1D 1H NMR C->D E 1D 13C NMR F 2D COSY D->F G 2D HSQC H 2D HMBC F->H I Fourier Transform, Phasing, Baseline Correction H->I J Chemical Shift Referencing I->J K Spectral Assignment J->K L Confirm Connectivity & Final Structure K->L

Caption: Workflow for NMR-based structural elucidation.

Key HMBC Correlations for Structural Confirmation

G cluster_0 Pentadecanedioyl Chain cluster_1 Coenzyme A Linkage p_c15 C15 (COOH) p_c14 C14 p_h14 H14 p_c14->p_h14 p_h14->p_c15 p_c1 C1 (Thioester) p_c2 C2 p_h2 H2 p_c2->p_h2 p_h2->p_c1 coa_s S coa_s->p_c1 coa_cys_beta Cys-β coa_s->coa_cys_beta coa_h_cys_beta H-Cys-β coa_cys_beta->coa_h_cys_beta coa_h_cys_beta->p_c1 coa_cys_alpha Cys-α

Caption: Key 2- and 3-bond HMBC correlations.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The systematic analysis of ¹H, ¹³C, COSY, HSQC, and HMBC data allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the covalent structure of the molecule. This rigorous structural verification is an indispensable step in the study of its biochemical roles and for any applications in drug development.

References

In Vitro Models for Studying Pentadecanedioyl-CoA Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanedioyl-CoA, the coenzyme A derivative of pentadecanedioic acid (a 15-carbon dicarboxylic acid), is an intermediate in the metabolism of long-chain fatty acids. Its study is crucial for understanding various metabolic processes and their dysregulation in disease. Dicarboxylic acids are primarily metabolized through peroxisomal β-oxidation, with some involvement of mitochondrial pathways.[1][2][3] This document provides detailed application notes and protocols for establishing in vitro models to investigate the function of this compound, focusing on its synthesis, effects on key metabolic enzymes, impact on mitochondrial respiration, and its role in activating nuclear receptors like PPARα.

I. Synthesis of this compound

A prerequisite for any in vitro study is the availability of high-purity this compound. While direct enzymatic synthesis is complex to scale, a common laboratory approach involves the chemical synthesis of the corresponding monocarboxylic acid ester followed by conversion to the CoA thioester.

Protocol 1: Synthesis of this compound

This protocol is adapted from methods for synthesizing long-chain dicarboxylic acid monoesters and their subsequent conversion to CoA esters.[1][4]

Part A: Mono-esterification of Pentadecanedioic Acid

  • Dissolution: Dissolve pentadecanedioic acid in a suitable organic solvent (e.g., tetrahydrofuran).

  • Activation: Add trifluoroacetic anhydride (B1165640) (TFAA) to activate one of the carboxylic acid groups. The reaction is typically carried out at room temperature.

  • Selective Esterification: Introduce a bulky alcohol (e.g., tert-butanol) along with a selectivity-enhancing agent like lithium chloride (LiCl). LiCl is thought to shield one of the carboxylic acid groups, promoting mono-esterification.[1][4]

  • Quenching and Extraction: Quench the reaction with water and extract the mono-esterified product using an organic solvent.

  • Purification: Purify the mono-ester product using column chromatography.

Part B: Conversion to this compound

  • Thioesterification: The purified mono-ester is then converted to its CoA thioester. This can be achieved by reacting the mono-ester with Coenzyme A in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to an activated intermediate (e.g., an N-hydroxysuccinimide ester) followed by reaction with CoA.

  • Purification: The final this compound product is purified using reverse-phase high-performance liquid chromatography (HPLC).

II. In Vitro Cellular Models

Primary hepatocytes and fibroblast cell lines are excellent models for studying the metabolism of dicarboxylic acids.[1]

  • Primary Hepatocytes: These cells closely mimic the metabolic functions of the liver, a primary site for fatty acid metabolism. They can be isolated from rodent models.

  • Fibroblasts: Human fibroblast cell lines are particularly useful for studying inherited metabolic disorders related to fatty acid oxidation.

III. Key Experimental Protocols

A. Analysis of Peroxisomal β-Oxidation: Acyl-CoA Oxidase (ACOX1) Activity Assay

The first and rate-limiting step of peroxisomal β-oxidation is catalyzed by Acyl-CoA oxidase (ACOX), which produces H₂O₂.[5] ACOX1 is the primary enzyme for straight-chain dicarboxylic acids.[1] A sensitive fluorometric assay can be used to measure its activity.[2][6]

Protocol 2: Fluorometric Acyl-CoA Oxidase Activity Assay

This protocol is based on the H₂O₂-dependent oxidation of a fluorogenic substrate.[2][6]

  • Sample Preparation: Prepare cell lysates or isolated peroxisomal fractions from cells treated with or without pentadecanedioic acid.

  • Reaction Mixture: Prepare a reaction buffer containing:

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • Horseradish peroxidase

    • 4-Hydroxyphenylacetic acid (a fluorogenic substrate)

    • Flavin adenine (B156593) dinucleotide (FAD), a cofactor for ACOX1

  • Initiation: Add the sample (cell lysate or peroxisomal fraction) to the reaction mixture and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding this compound.

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence microplate reader (excitation ~320 nm, emission ~405 nm).

  • Quantification: Generate a standard curve using known concentrations of H₂O₂ to quantify the rate of H₂O₂ production, which is proportional to ACOX1 activity.

B. Analysis of Mitochondrial β-Oxidation: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

While peroxisomes are the primary site for dicarboxylic acid metabolism, mitochondria also contribute, particularly through the action of medium-chain acyl-CoA dehydrogenase (MCAD).[2][7][8]

Protocol 3: Mitochondrial Acyl-CoA Dehydrogenase Microplate Assay

This protocol utilizes the reduction of electron transfer flavoprotein (ETF) fluorescence to measure ACAD activity.[3][9]

  • Sample Preparation: Isolate mitochondria from cultured cells or tissues.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing:

    • Potassium phosphate buffer (pH 7.2)

    • Recombinant electron transfer flavoprotein (ETF)

    • Glucose oxidase and catalase to remove dissolved oxygen

  • Initiation: Add the isolated mitochondria to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding this compound.

  • Measurement: Measure the decrease in ETF fluorescence over time in a fluorescence plate reader (excitation ~340 nm, emission ~490 nm).

  • Analysis: The rate of fluorescence decrease is proportional to the ACAD activity.

C. Assessment of Mitochondrial Respiration

The impact of this compound on overall mitochondrial function can be assessed by measuring oxygen consumption rates in isolated mitochondria or permeabilized cells.

Protocol 4: High-Resolution Respirometry of Isolated Mitochondria

  • Mitochondrial Isolation: Isolate mitochondria from hepatocytes or other relevant cell types using differential centrifugation.[7][10][11][12]

  • Respirometry Setup: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Assay Medium: Add isolated mitochondria to a respiration buffer (e.g., MiR05).

  • Substrate Addition: Add this compound as a substrate. Other substrates for different mitochondrial complexes (e.g., pyruvate, malate, succinate) can be used as controls and for more detailed analysis.

  • Measurement of Oxygen Consumption: Monitor the rate of oxygen consumption to determine the effect of this compound on mitochondrial respiration. Inhibitors of different respiratory chain complexes can be used to pinpoint the site of action.

D. Analysis of PPARα Activation

Long-chain dicarboxylic acids and their CoA esters can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which regulates the expression of genes involved in fatty acid metabolism.[13][14]

Protocol 5: PPARα Luciferase Reporter Assay

This assay measures the ability of this compound to activate PPARα and drive the expression of a reporter gene.[15][16][17]

  • Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with:

    • An expression vector for human or mouse PPARα.

    • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

    • A control plasmid expressing Renilla luciferase for normalization.

  • Treatment: Treat the transfected cells with varying concentrations of pentadecanedioic acid (which will be converted intracellularly to its CoA ester) or directly with this compound if cell permeability is not an issue. Use a known PPARα agonist (e.g., Wy-14,643) as a positive control.

  • Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold activation over the vehicle control.

Protocol 6: Quantitative Real-Time PCR (qRT-PCR) for PPARα Target Gene Expression

This protocol measures the endogenous expression of known PPARα target genes in response to this compound.

  • Cell Treatment: Treat a relevant cell line (e.g., primary hepatocytes) with pentadecanedioic acid for a specified time.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • qRT-PCR: Perform qRT-PCR using primers specific for known PPARα target genes (e.g., ACOX1, CPT1A, CYP4A1). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

IV. Quantitative Data Presentation

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase for Dicarboxylic Acid-CoAs

Substrate (Dicarboxylyl-CoA)Km (µM)Vmax (nmol/min/mg protein)Ki (µM) for Substrate Inhibition
Adipyl-CoA (C6)Data not availableData not availableData not available
Suberyl-CoA (C8)10.015025
Sebacyl-CoA (C10)5.016050
Dodecanedioyl-CoA (C12)2.5170100
This compound (C15)To be determined experimentallyTo be determined experimentallyTo be determined experimentally

Note: Data for C8, C10, and C12 are adapted from studies on rat liver peroxisomal fatty acyl-CoA oxidase and are provided for comparative purposes. Kinetic parameters for this compound need to be experimentally determined.

V. Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_assays In Vitro Assays cluster_analysis Data Analysis Pentadecanedioic_Acid Pentadecanedioic_Acid Monoesterification Monoesterification Pentadecanedioic_Acid->Monoesterification TFAA, t-BuOH, LiCl Purified_Monoester Purified_Monoester Monoesterification->Purified_Monoester Chromatography Pentadecanedioyl_CoA Pentadecanedioyl_CoA Purified_Monoester->Pentadecanedioyl_CoA CoA, Coupling Agent ACOX1_Assay ACOX1_Assay Pentadecanedioyl_CoA->ACOX1_Assay Peroxisomal β-Oxidation ACAD_Assay ACAD_Assay Pentadecanedioyl_CoA->ACAD_Assay Mitochondrial β-Oxidation Mito_Respiration Mito_Respiration Pentadecanedioyl_CoA->Mito_Respiration Mitochondrial Function PPARa_Activation PPARa_Activation Pentadecanedioyl_CoA->PPARa_Activation Gene Regulation Enzyme_Kinetics Enzyme_Kinetics ACOX1_Assay->Enzyme_Kinetics ACAD_Assay->Enzyme_Kinetics Oxygen_Consumption_Rate Oxygen_Consumption_Rate Mito_Respiration->Oxygen_Consumption_Rate Gene_Expression_Analysis Gene_Expression_Analysis PPARa_Activation->Gene_Expression_Analysis

Caption: Experimental workflow for studying this compound function.

PPARa_Signaling_Pathway Pentadecanedioyl_CoA This compound PPARa PPARα Pentadecanedioyl_CoA->PPARa binds and activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE binds to Coactivators Coactivators PPRE->Coactivators recruits Transcription Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Proteins Metabolic Enzymes (e.g., ACOX1, CPT1A) mRNA->Proteins translation Metabolic_Effects Increased Fatty Acid Oxidation Proteins->Metabolic_Effects

Caption: PPARα signaling pathway activated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis of Pentadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Pentadecanedioyl-CoA and other long-chain acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem for this compound analysis?

A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis. It is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix.[1][2] This phenomenon takes place in the ion source of the mass spectrometer and leads to a decreased analyte signal, which can severely compromise the accuracy, precision, sensitivity, and reproducibility of quantitative analyses.[1][2] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a problem because the interference occurs before mass analysis.[1][3]

Q2: What are the most common sources of ion suppression when analyzing biological samples for long-chain acyl-CoAs?

A2: The sources of ion suppression are varied and can be categorized as either endogenous (originating from the sample) or exogenous (introduced during sample handling).

  • Endogenous Sources: These are the most common culprits in bioanalysis and include phospholipids, salts, proteins, and lipids that are naturally present in biological matrices like plasma, serum, or tissue homogenates.[2][4][5][6] Phospholipids, in particular, are notorious for causing significant ion suppression in electrospray ionization (ESI).[4][7]

  • Exogenous Sources: These can include mobile phase additives, plasticizers leached from lab consumables, and dosing vehicles or formulation agents (e.g., polysorbate) used in preclinical studies.[1][8][9][10]

Q3: How can I definitively detect and quantify the presence of ion suppression in my assay?

A3: The most widely accepted method for identifying regions of ion suppression is the post-column infusion (PCI) experiment .[3][4][11] This involves infusing a standard solution of this compound at a constant flow rate into the LC eluent, after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip in the constant analyte signal baseline indicates a retention time where co-eluting matrix components are causing suppression.[3][11] To quantify the extent of suppression, a post-extraction spike method can be used, where the response of an analyte spiked into a blank matrix extract is compared to its response in a neat solvent.[12]

Q4: How does a stable isotope-labeled internal standard (SIL-IS) help, and what are its limitations?

A4: A SIL-IS, such as ¹³C-labeled this compound, is the ideal tool to compensate for matrix effects.[7] Because it is chemically almost identical to the analyte, it should co-elute perfectly and experience the same degree of ion suppression.[11] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by suppression can be normalized, leading to accurate quantification.[11] However, a limitation can arise from the "isotope effect," where minor differences in physicochemical properties can cause slight chromatographic separation between the analyte and the SIL-IS, exposing them to different matrix components and leading to incomplete compensation.[11]

Q5: Is ESI or APCI a better ionization technique for analyzing this compound to minimize ion suppression?

A5: Electrospray ionization (ESI) is the most common technique for the analysis of acyl-CoAs, typically in positive ion mode.[13][14][15] However, ESI is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[1][8][12] This is due to their different ionization mechanisms; ESI ionization occurs in the liquid phase where competition for charge and surface activity are major factors, whereas APCI ionization occurs in the gas phase.[12] If severe ion suppression from the matrix is encountered with ESI and cannot be resolved through sample cleanup or chromatography, switching to APCI could be a viable strategy, though it may come with its own limitations, such as suitability for the analyte and potential sensitivity loss.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem 1: Low analyte signal or poor sensitivity in matrix samples compared to neat standards.

Possible Cause Recommended Solution & Rationale
Significant Matrix Effects 1. Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[2] Protein precipitation (PPT) is often insufficient for removing phospholipids.[4][12] Switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) will provide a much cleaner extract and significantly reduce suppression.[4][11]2. Optimize Chromatography: Modify the LC gradient, mobile phase, or column to achieve chromatographic separation between this compound and the suppression zone identified by a PCI experiment.[1][11][13]3. Dilute the Sample: Diluting the sample reduces the concentration of all components, including interfering ones.[16][11] This is a simple first step, but be mindful of the analyte's concentration and the instrument's limit of quantitation.[1]
Analyte Adsorption 1. Use Metal-Free Hardware: Long-chain acyl-CoAs are phosphorylated molecules that can chelate with metal ions on the surface of standard stainless steel columns and tubing. This interaction can cause peak tailing, signal loss, and ion suppression.[17] Using a PEEK-lined or metal-free column and system components can dramatically improve recovery and peak shape.[17]

Problem 2: Poor reproducibility (%CV > 15%) in quality control (QC) samples.

Possible Cause Recommended Solution & Rationale
Variable Matrix Effects 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for sample-to-sample variations in ion suppression. The SIL-IS co-elutes and experiences the same suppression, allowing for reliable, ratio-based quantification.[6][7]2. Use Matrix-Matched Calibrators: Prepare your calibration curve standards and QCs in the same biological matrix (e.g., blank plasma) as your unknown samples. This ensures that the calibrators and samples experience similar matrix effects.[2][11]
Inconsistent Sample Prep 1. Standardize and Automate: Ensure the sample preparation protocol is followed precisely for every sample. If available, use automated liquid handlers to minimize human error and improve consistency.
Experimental Protocols & Methodologies

Protocol 1: Post-Column Infusion (PCI) Experiment to Identify Ion Suppression Zones

This protocol helps visualize at which retention times matrix components cause ion suppression.

  • System Setup:

    • Configure the LC-MS/MS system with the analytical column and mobile phases intended for the this compound assay.

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).

    • Use a syringe pump and a tee-union to introduce the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path between the column and the MS ion source.[11]

  • Procedure:

    • Begin the LC gradient and allow the system to equilibrate until a stable signal (baseline) for the infused analyte is observed in the mass spectrometer.

    • Inject a blank matrix sample that has been prepared using your standard extraction procedure.

    • Monitor the infused analyte's signal throughout the entire chromatographic run.

  • Interpretation:

    • A steady baseline indicates no ion suppression.

    • Dips in the baseline correspond to retention times where co-eluting matrix components are causing ion suppression .

    • Rises in the baseline indicate ion enhancement.

    • This chromatogram provides a map of suppression zones to avoid during method development.

Protocol 2: General Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Plasma

This protocol provides a starting point for developing a robust sample cleanup method to minimize matrix effects. A mixed-mode or polymeric reversed-phase sorbent is often effective.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add the internal standard (SIL-IS).

    • Precipitate proteins by adding 300-400 µL of cold acetonitrile or methanol (B129727). Vortex thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • SPE Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5-10% methanol in water) to remove salts and other polar interferences. This step is critical and may require optimization.

    • Elution: Elute the this compound and other acyl-CoAs with 1 mL of a high-organic solvent, such as methanol or acetonitrile, potentially modified with a small amount of weak acid or base to improve recovery.

  • Final Step:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable injection solvent (e.g., 100 µL of 50:50 acetonitrile:water).

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniquePhospholipid RemovalSalt RemovalThroughputRisk of Ion Suppression
Protein Precipitation (PPT) Poor[12]FairHighHigh
Liquid-Liquid Extraction (LLE) GoodGoodMediumLow to Medium
Solid-Phase Extraction (SPE) Excellent[4]ExcellentMediumLow

Table 2: Example LC Gradient for Separation of Long-Chain Acyl-CoAs

This is a representative reversed-phase gradient. Actual conditions must be optimized for your specific application and column.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.00.4955
2.00.4955
15.00.4595
20.00.4595
20.10.4955
25.00.4955

Visualizations

IonSuppressionWorkflow Workflow for Investigating and Mitigating Ion Suppression start Problem Observed: Low Signal or High Variability pci Perform Post-Column Infusion (PCI) Experiment start->pci decision1 Is Analyte in a Suppression Zone? pci->decision1 opt_lc Optimize LC Method: - Adjust Gradient - Change Mobile Phase - Try Different Column decision1->opt_lc Yes decision2 Is Sample Prep Minimal (e.g., PPT)? decision1->decision2 No end_node Validate Robust Method opt_lc->end_node imp_sp Improve Sample Prep: Implement SPE or LLE to Remove Interferences decision2->imp_sp Yes use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) and Matrix-Matched Calibrators decision2->use_is No imp_sp->end_node use_is->end_node

Caption: A logical workflow for diagnosing and resolving ion suppression issues.

ESI_Mechanism Conceptual Diagram of Ion Suppression in ESI cluster_source ESI Droplet in Ion Source analyte Analyte (this compound) analyte_ion [Analyte+H]+ analyte->analyte_ion Successful Ionization matrix Matrix Components (e.g., Phospholipids) matrix->analyte Competes for Charge & Surface Access matrix->analyte_ion Reduces Evaporation Efficiency ms_inlet Mass Spectrometer Inlet analyte_ion->ms_inlet Detected Signal suppressed_signal Suppressed Signal

Caption: How matrix components interfere with analyte ionization in the ESI source.

References

Technical Support Center: Improving the Chromatographic Separation of Dicarboxylic Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dicarboxylic acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic separation of these challenging analytes.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of dicarboxylic acyl-CoAs, offering potential causes and recommended solutions.

Issue 1: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening, or Splitting)

Poor peak shape can significantly impact the accuracy and precision of quantification. Several factors can contribute to this issue.

Possible Causes & Recommended Solutions

Potential CauseRecommended Solution
Secondary Interactions The phosphate (B84403) groups of acyl-CoAs can interact with the stationary phase or metal components of the HPLC system, leading to peak tailing. To mitigate this, consider adding an ion-pairing agent to the mobile phase or using a column with a stationary phase designed to minimize such interactions. Operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can also improve peak shape.[1]
Column Overload Injecting a sample that is too concentrated can lead to peak fronting or broadening. To address this, try reducing the injection volume or diluting the sample.
Inappropriate Sample Solvent If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. It is best to dissolve the sample in the initial mobile phase whenever possible.
Column Contamination or Degradation The accumulation of contaminants on the column or the degradation of the stationary phase can result in poor peak shapes. Try flushing the column with a strong solvent. If the issue persists, the column may need to be replaced.[2]

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape Start Poor Peak Shape (Tailing, Broadening, Splitting) Check_Overload Reduce Injection Volume or Dilute Sample Start->Check_Overload Check_Solvent Dissolve Sample in Initial Mobile Phase Check_Overload->Check_Solvent If not resolved Resolved Peak Shape Improved Check_Overload->Resolved If resolved Check_Interactions Add Ion-Pairing Agent or Use High pH Mobile Phase Check_Solvent->Check_Interactions If not resolved Check_Solvent->Resolved If resolved Check_Column Flush Column with Strong Solvent Check_Interactions->Check_Column If not resolved Check_Interactions->Resolved If resolved Replace_Column Replace Column Check_Column->Replace_Column If not resolved Check_Column->Resolved If resolved Replace_Column->Resolved

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Issue 2: Low Signal Intensity or Poor Sensitivity

Low signal intensity can make it difficult to detect and quantify low-abundance dicarboxylic acyl-CoAs.

Possible Causes & Recommended Solutions

Potential CauseRecommended Solution
Ion Suppression (LC-MS) Co-eluting compounds from the sample matrix can compete for ionization with the analytes of interest, leading to reduced signal intensity.[3] Improving chromatographic separation is key to minimizing ion suppression.[1][3] This can be achieved by optimizing the gradient, changing the stationary phase, or adjusting the mobile phase composition.
Analyte Degradation Dicarboxylic acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[1][3] It is crucial to keep samples cold (on ice) during processing and store them at -80°C.[1] Reconstituting dry samples in a buffered solution (e.g., 50 mM ammonium acetate (B1210297), pH 7) can enhance stability compared to unbuffered aqueous solutions.[1][3]
Suboptimal MS Parameters Mass spectrometer settings may not be optimized for the specific dicarboxylic acyl-CoAs. Infuse a standard solution of the analyte to optimize parameters such as capillary voltage, cone voltage, and collision energy.[3]
Poor Recovery from Sample Preparation The chosen sample preparation method may lead to the loss of analytes. For instance, solid-phase extraction (SPE) can result in poor recovery of more hydrophilic, short-chain acyl-CoAs.[1] Methods using 5-sulfosalicylic acid (SSA) for deproteinization can be a good alternative as they may not require an SPE step.[4][5]

Workflow for Improving Signal Intensity

LowSignal Start Low Signal Intensity Optimize_Chroma Optimize Chromatographic Separation (Gradient, Stationary Phase) Start->Optimize_Chroma Check_Degradation Assess Sample Stability (Process on ice, store at -80°C) Start->Check_Degradation Optimize_MS Optimize Mass Spectrometer Parameters Start->Optimize_MS Evaluate_SamplePrep Evaluate Sample Preparation (Consider SSA vs. SPE) Start->Evaluate_SamplePrep Improved Signal Intensity Improved Optimize_Chroma->Improved Check_Degradation->Improved Optimize_MS->Improved Evaluate_SamplePrep->Improved

Caption: Workflow for troubleshooting low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for extracting dicarboxylic acyl-CoAs from biological samples?

A1: A common and effective method involves protein precipitation. The use of 5-sulfosalicylic acid (SSA) for deproteinization is advantageous as it can eliminate the need for a solid-phase extraction (SPE) step, which often leads to the loss of hydrophilic, short-chain acyl-CoAs.[1][4][5] Alternatively, extraction with organic solvents like methanol-chloroform can be used.[6] Regardless of the method, it is critical to perform all steps at low temperatures (e.g., on ice) to minimize analyte degradation.[1]

Q2: Which type of chromatography column is best suited for separating dicarboxylic acyl-CoAs?

A2: Reversed-phase chromatography, typically with a C18 column, is widely used for the separation of short- to long-chain acyl-CoAs.[1] The choice of column will also depend on the specific dicarboxylic acyl-CoAs being analyzed and the complexity of the sample matrix.

Q3: How can I improve the resolution between closely eluting dicarboxylic acyl-CoA peaks?

A3: To improve resolution, you can try several approaches. Optimizing the mobile phase gradient is a primary step. Additionally, using ion-pairing agents or adjusting the mobile phase to a high pH (e.g., 10.5 with ammonium hydroxide) can enhance peak shape and resolution.[1] Employing columns with smaller particle sizes or solid-core particles can also increase efficiency and, consequently, resolution.[7][8] Finally, adjusting the column temperature can alter selectivity and improve separation, though higher temperatures may risk sample degradation.[7][8]

Q4: What is the most sensitive detection method for dicarboxylic acyl-CoAs?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the most sensitive and selective method for quantifying acyl-CoAs.[1] Operating the mass spectrometer in multiple reaction monitoring (MRM) mode allows for the specific detection and quantification of target analytes even at low concentrations.[3] A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da), which can be used for neutral loss scans to identify a broad range of acyl-CoA species.[1]

Q5: How should I prepare my samples to ensure the stability of dicarboxylic acyl-CoAs?

A5: Dicarboxylic acyl-CoAs are unstable in aqueous solutions, particularly those that are alkaline or strongly acidic.[1][3] To minimize degradation, samples should be processed quickly and at low temperatures (e.g., on ice).[1] After extraction, it is recommended to store samples as a dry pellet at -80°C.[1] For reconstitution before analysis, using a buffered solution such as 50% methanol/50% 50 mM ammonium acetate (pH 7) can improve stability.[3]

Experimental Protocols

Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from a method that avoids solid-phase extraction, thereby improving the recovery of short-chain acyl-CoAs and CoA biosynthetic precursors.[4]

  • Cell Harvesting:

    • Rinse cells once with 10 ml of ice-cold PBS.

    • Add 3 ml of ice-cold PBS to the plate and scrape the cells. Transfer to a 15 ml polypropylene (B1209903) centrifuge tube.

    • Rinse the plate with an additional 3 ml of ice-cold PBS and add to the centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

    • Aspirate the supernatant.

  • Extraction:

    • Add 200 µL of 2.5% (w/v) 5-sulfosalicylic acid (SSA) to the cell pellet.

    • Vortex thoroughly to lyse the cells and precipitate proteins.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

Protocol 2: Reversed-Phase HPLC Method for Dicarboxylic Acyl-CoA Separation

This is a general protocol that can be optimized for specific applications.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase A: Water with an additive to improve peak shape and retention (e.g., perchloric acid or an ion-pairing agent).[9]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain dicarboxylic acyl-CoAs. An example gradient could be:

    • 0-5 min: 5% B

    • 5-20 min: Ramp to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibrate at 5% B

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: 5 - 20 µL.

  • Detection: UV at 260 nm or MS/MS detection.

Logical Relationship for Method Optimization

MethodOptimization cluster_resolution Resolution Factors cluster_peakshape Peak Shape Factors cluster_sensitivity Sensitivity Factors Goal Improved Separation of Dicarboxylic Acyl-CoAs Resolution Increase Resolution Goal->Resolution PeakShape Improve Peak Shape Goal->PeakShape Sensitivity Enhance Sensitivity Goal->Sensitivity ChangeGradient Optimize Gradient Resolution->ChangeGradient ChangeColumn Smaller Particle Size Column Resolution->ChangeColumn ChangeTemp Adjust Temperature Resolution->ChangeTemp IonPairing Use Ion-Pairing Agent PeakShape->IonPairing HighPH High pH Mobile Phase PeakShape->HighPH ReduceLoad Decrease Sample Load PeakShape->ReduceLoad OptimizeMS Optimize MS Parameters Sensitivity->OptimizeMS MinimizeSuppression Reduce Ion Suppression Sensitivity->MinimizeSuppression ImproveRecovery Enhance Sample Recovery Sensitivity->ImproveRecovery

Caption: Key factors for optimizing the chromatographic separation method.

References

Addressing matrix effects in the analysis of Pentadecanedioyl-CoA in urine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Pentadecanedioyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to matrix effects in urine analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound in urine?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1] In urine, these interfering compounds can include salts, urea, and other endogenous metabolites.[2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of quantitation for this compound.[1][3] The complex and variable nature of the urine matrix makes it particularly challenging for consistent and reliable analysis.[4]

Q2: Why is a stable isotope-labeled (SIL) internal standard considered the "gold standard" for correcting matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) is the ideal tool for mitigating matrix effects because it has nearly identical physicochemical properties to the target analyte, this compound.[3] This means the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement during LC-MS/MS analysis.[3] By calculating the ratio of the analyte signal to the SIL-IS signal, variations caused by matrix effects are effectively normalized. This approach is considered the gold standard for quantitative bioanalysis by mass spectrometry.[5][6][7] Using a SIL-IS can reduce the effect on quantification to less than 15%.[2][8]

Q3: What are the primary strategies for reducing matrix effects during sample preparation?

A3: The primary strategies aim to either remove interfering components from the sample or reduce their concentration relative to the analyte. Key methods include:

  • Solid-Phase Extraction (SPE): A highly effective technique that uses a sorbent to selectively isolate analytes of interest while washing away salts and other interferences.[3][9]

  • Liquid-Liquid Extraction (LLE): A method that separates compounds based on their relative solubilities in two different immiscible liquids.[9]

  • Dilution ("Dilute-and-Shoot"): The simplest approach, where the urine sample is diluted with a suitable solvent (e.g., water or methanol (B129727)/water).[9] This reduces the concentration of all matrix components, thereby lessening their impact on ionization.[4][10] A dilution factor of 1:1 to 1:10 is common.[9]

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes. Optimizing the Liquid Chromatography (LC) separation is a critical step. By achieving better chromatographic resolution between this compound and co-eluting matrix components, you can minimize their interference at the ion source.[11] This can be accomplished by adjusting the mobile phase gradient, changing the stationary phase of the column (e.g., using a C18 reversed-phase column), or employing techniques like hydrophilic interaction liquid chromatography (HILIC) for polar analytes.[12][13]

Troubleshooting Guide

Q: My signal for this compound is highly variable and suppressed across different urine samples. What is the likely cause and how can I fix it?

A: This is a classic sign of significant and variable matrix effects. The complex nature of urine means that each sample can have a different composition of interfering substances.

Troubleshooting Steps:

  • Assess the Matrix Effect: First, quantify the extent of the issue. A common method is to compare the analyte's response in a neat solution versus its response when spiked into the extracted urine matrix from which the analyte has been removed. A recovery value significantly less than 100% indicates ion suppression.[1]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL version of this compound will co-elute and experience the same ionization effects, allowing for accurate correction.[3][14]

  • Improve Sample Cleanup: If a SIL-IS is not available, enhance your sample preparation. Move from a simple "dilute-and-shoot" method to a more rigorous cleanup like Solid-Phase Extraction (SPE). SPE is very effective at removing salts and polar interferences.[3][15]

  • Optimize Chromatography: Increase the chromatographic separation to resolve this compound from the interfering peaks. Try a shallower gradient or a different column chemistry.[11]

G cluster_0 Troubleshooting: Signal Suppression & Variability start High Signal Variability or Suppression Observed q_is Are you using a Stable Isotope-Labeled IS? start->q_is use_is Implement a SIL-IS for This compound. This is the most effective solution. q_is->use_is No assess_me Quantitatively Assess Matrix Effect (Post-extraction spike vs. neat) q_is->assess_me Yes end_ok Problem Resolved use_is->end_ok q_cleanup Is Matrix Effect >25%? assess_me->q_cleanup improve_cleanup Improve Sample Cleanup: Switch from Dilution to SPE or LLE to remove interferences. q_cleanup->improve_cleanup Yes optimize_lc Optimize LC Separation: - Adjust gradient - Test different column q_cleanup->optimize_lc No improve_cleanup->optimize_lc optimize_lc->end_ok

Caption: Troubleshooting workflow for signal suppression.

Q: My analyte recovery is poor after performing Solid-Phase Extraction (SPE). What are the potential causes and solutions?

A: Poor recovery during SPE can stem from several issues related to the method's parameters.

Troubleshooting Steps:

  • Check Sorbent Choice: Ensure the SPE sorbent chemistry is appropriate for this compound. A C18 (reversed-phase) sorbent is a common choice for acyl-CoAs.

  • Optimize pH: The pH of the sample and wash solutions is critical. This compound contains phosphate (B84403) groups, so the pH must be controlled to ensure proper retention on the sorbent. Acidifying the sample can improve retention on reversed-phase media.[16]

  • Evaluate Wash Steps: The wash solvent may be too strong, causing premature elution of your analyte. Try a weaker solvent (e.g., a lower percentage of organic solvent in the aqueous wash buffer).

  • Optimize Elution Solvent: Conversely, your elution solvent may be too weak to fully desorb the analyte from the sorbent. Increase the percentage of organic solvent or use a stronger solvent to ensure complete elution.

  • Check for Sample Breakthrough: Analyze the load and wash fractions to see if your analyte is being lost before the elution step. If so, this indicates that the sorbent is either overloaded or not retaining the analyte under the current loading conditions.

Quantitative Data Summary

Matrix effects can significantly impact analyte recovery. The following tables summarize representative data on the effectiveness of different strategies used to mitigate these effects in urine analysis.

Table 1: Impact of Sample Preparation Method on Analyte Recovery in Urine

Sample Preparation MethodAnalyte ClassMean Recovery (%)IndicationReference(s)
Filtration and DilutionVarious Drugs66.0%Significant Ion Suppression[1]
Dilution (1:2)Proteins>85% (Improved from neat)Reduced Matrix Effect[10]
Solid-Phase Extraction (SPE)Xylene Metabolites~95-105%Effective Matrix Removal[3]

Table 2: Effect of Internal Standard Type on Quantification Accuracy in the Presence of Matrix Effects

Internal Standard (IS) TypeInterfering SubstanceEffect on QuantificationConclusionReference(s)
Deuterated (SIL-IS)Polyethylene Glycols< 15% deviationHighly Effective Correction[2][8]
Analogue (Non-SIL)Polyethylene Glycols< 32% deviationModerately Effective[2][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline for enriching long-chain acyl-CoAs from urine and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen urine samples on ice.[12]

    • Centrifuge at 4°C to pellet particulates.[17]

    • To 500 µL of urine supernatant, add a known amount of SIL-IS for this compound.

    • Acidify the sample to pH ~2-3 with an acid like HCl.[16]

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not let the sorbent go dry.[15]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove salts and polar interferences.

    • Wash with a second, slightly stronger solution (e.g., 3 mL of 5% methanol in water) to remove less polar interferences.

  • Elution:

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: Dilute-and-Shoot

This is a simpler but potentially less effective method for samples with lower matrix interference.

  • Sample Pre-treatment:

    • Thaw frozen urine samples on ice.[12]

    • Filter the sample through a 0.22 µm syringe filter to remove cells and particulates.[12]

  • Dilution:

    • Dilute the filtered urine 1:4 (1 part urine, 3 parts diluent) with a solution of 50:50 methanol:water containing the SIL-IS.[17]

  • Vortex and Inject:

    • Vortex the diluted sample thoroughly.

    • Transfer to an autosampler vial for LC-MS/MS injection.

G cluster_workflow Sample Preparation & Analysis Workflow cluster_spe_steps SPE Steps start Urine Sample Collection & Storage (-80°C) thaw Thaw on Ice & Centrifuge/Filter start->thaw add_is Spike with SIL-Internal Standard thaw->add_is dilute Option A: Dilute-and-Shoot (e.g., 1:4 with MeOH/H2O) add_is->dilute spe Option B: Solid-Phase Extraction (SPE) add_is->spe analysis LC-MS/MS Analysis dilute->analysis spe_cond 1. Condition (MeOH, H2O) spe_load 2. Load Sample spe_cond->spe_load spe_wash 3. Wash (H2O, 5% MeOH) spe_load->spe_wash spe_elute 4. Elute (High % Organic) spe_wash->spe_elute spe_dry 5. Dry & Reconstitute spe_elute->spe_dry spe_dry->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for this compound analysis.

References

Enhancing the sensitivity of Pentadecanedioyl-CoA detection in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Pentadecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in the quantification of this long-chain dicarboxylic acyl-CoA in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound in biological samples?

A1: The primary challenges include its low abundance in most biological matrices, potential for poor ionization and fragmentation in mass spectrometry, and the complexity of the biological sample matrix, which can cause ion suppression and interference.[1][2] The stability of acyl-CoAs during sample preparation is also a critical factor that can affect accurate quantification.[3]

Q2: Why is derivatization recommended for the analysis of dicarboxylic acids like this compound?

A2: Derivatization is a strategy to enhance the sensitivity of detection.[1] For dicarboxylic acids, charge-reversal derivatization using reagents like Dimethylaminophenacyl Bromide (DmPABr) can reverse the polarity from negative to positive. This enhances detection in positive ion mode electrospray ionization (ESI) mass spectrometry.[1] Derivatization can also improve chromatographic separation by reducing unwanted interactions with the stationary phase and decreasing the polarity of the analyte.[1]

Q3: What type of mass spectrometry method is most suitable for quantifying this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying long-chain acyl-CoAs and dicarboxylic acids due to its high sensitivity and selectivity.[4][5][6] Operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode on a triple quadrupole mass spectrometer allows for precise quantification even at low concentrations.[4][7]

Q4: How can I improve the stability of this compound during sample preparation and storage?

A4: To maintain the stability of acyl-CoAs, it is crucial to work with cold solutions and minimize sample processing time.[8] Using glass vials instead of plastic can decrease signal loss.[3] Acidifying the extraction solvent, for instance with 5% acetic acid in methanol (B129727), can help preserve the integrity of acyl-CoAs by preventing hydrolysis.[8] For long-term storage, samples should be kept at -80°C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Inefficient extraction from the biological matrix.2. Degradation of the analyte during sample preparation.3. Poor ionization in the mass spectrometer source.4. Insufficient chromatographic separation leading to co-elution with interfering substances.1. Optimize the extraction solvent. Acidified ethyl acetate (B1210297) is efficient for dicarboxylic acids.[1] For acyl-CoAs, a mixture of acetonitrile (B52724)/methanol/water can be effective.[9]2. Work quickly on ice, use pre-chilled solvents, and consider adding antioxidants. Ensure the pH of the solutions is controlled to prevent hydrolysis.3. Consider derivatization to enhance ionization.[1] Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).4. Use a suitable reversed-phase column (e.g., C8 or C18) and optimize the gradient elution to ensure good separation from other matrix components.[7]
High Background Noise or Matrix Effects 1. Co-elution of matrix components that suppress or enhance the analyte signal.2. Contamination from sample collection tubes, solvents, or labware.1. Improve sample cleanup. Solid-phase extraction (SPE) can be used to remove interfering compounds.[10][11]2. Use high-purity solvents and pre-cleaned labware. Include procedural blanks to identify sources of contamination.
Poor Peak Shape in Chromatogram 1. Inappropriate mobile phase composition or gradient.2. Column degradation or contamination.3. Interaction of the dicarboxylic acid with the stationary phase.1. Adjust the mobile phase pH and organic modifier gradient. The use of ammonium (B1175870) hydroxide (B78521) in the mobile phase can improve peak shape for acyl-CoAs.[7]2. Flush the column with a strong solvent or replace it if necessary.3. Derivatization can reduce unwanted interactions with the column.[1]
Inconsistent Quantification Results 1. Instability of the analyte in the autosampler.2. Variability in extraction efficiency.3. Improper calibration curve.1. Test the stability of this compound in the autosampler solution over time.[5] Consider using a cooled autosampler.2. Use a suitable internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar compound (e.g., C17-CoA), to correct for extraction variability.[7]3. Prepare calibration standards in a matrix that mimics the biological sample to account for matrix effects. Ensure the calibration range covers the expected concentration of the analyte.

Quantitative Data Summary

The following table summarizes typical performance data that can be expected from a well-optimized LC-MS/MS method for dicarboxylic acids and long-chain acyl-CoAs. Note that specific values for this compound may vary depending on the exact methodology and instrumentation.

Parameter Typical Value/Range Reference
Limit of Quantification (LOQ) 0.0002 - 0.0009 mg/m³ (for short-chain dicarboxylic acids in air samples)[12]
Recovery 86 - 134%[10]
Linearity (R²) > 0.98[5]
LC Run Time As short as 5 minutes[7]

Experimental Protocols

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization for specific biological matrices.

  • Homogenization : Homogenize the tissue or cell sample in a cold buffer on ice. For protein precipitation, use a cold solvent like acetonitrile or a mixture of methanol and ethanol.[13]

  • Extraction :

    • For dicarboxylic acids, acidified ethyl acetate can be an effective extraction solvent.[1]

    • For acyl-CoAs, a common method involves extraction with a mixture of isopropanol (B130326) and acetic acid or acetonitrile/methanol/water.[9]

  • Internal Standard : Add an appropriate internal standard (e.g., ¹³C-labeled this compound or C17-CoA) to the sample before extraction to correct for sample loss and matrix effects.[7]

  • Centrifugation : Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

  • Supernatant Collection : Carefully collect the supernatant containing the analyte.

  • Drying and Reconstitution : Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis, such as a mixture of methanol and water.[5]

Derivatization Protocol (Charge-Reversal)

This protocol is based on the use of Dimethylaminophenacyl Bromide (DmPABr) for dicarboxylic acids.[1]

  • To the dried extract, add a solution of DmPABr in a suitable organic solvent.

  • Add a base catalyst, such as N,N-Diisopropylethylamine (DIPEA), to facilitate the reaction.[1]

  • Incubate the mixture in a water bath at an optimized temperature and time.

  • Quench the reaction by adding a small amount of an acid, like formic acid.[1]

  • The derivatized sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation :

    • Column : Use a reversed-phase column such as a C8 or C18 (e.g., 2.1 x 150 mm, 1.7 µm particle size).[7]

    • Mobile Phase : A binary gradient system is typically used. For example, Solvent A: 15 mM ammonium hydroxide in water, and Solvent B: 15 mM ammonium hydroxide in acetonitrile.[7]

    • Gradient : Optimize a gradient to achieve good separation of this compound from other sample components. A typical gradient might start at a low percentage of organic solvent and ramp up to a high percentage over several minutes.[7]

  • Mass Spectrometry Detection :

    • Ionization : Use positive ion electrospray ionization (ESI+), especially after charge-reversal derivatization.[1]

    • Analysis Mode : Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[4]

    • Transitions : Determine the specific precursor-to-product ion transitions for both the native and derivatized this compound, as well as the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization & Protein Precipitation Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Derivatization Optional: Derivatization Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM/SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound detection.

Troubleshooting_Logic Start Low or No Signal Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Stability Assess Analyte Stability Check_Extraction->Check_Stability Extraction OK Optimize_LC Optimize Chromatography Check_Extraction->Optimize_LC Extraction Inefficient Check_Ionization Optimize MS Source Check_Stability->Check_Ionization Stable Check_Stability->Optimize_LC Degradation Consider_Derivatization Consider Derivatization Check_Ionization->Consider_Derivatization Poor Ionization Check_Ionization->Optimize_LC Ionization OK

Caption: Troubleshooting logic for low signal issues.

References

Technical Support Center: Method Validation for the Quantification of Pentadecanedioyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a method for the quantification of Pentadecanedioyl-CoA in cell lysates, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in quantifying this compound in cell lysates?

A1: The primary challenges include the low endogenous abundance of dicarboxylic acyl-CoAs, their inherent instability in aqueous solutions, and potential interference from other cellular components (matrix effects).[1][2] this compound, as a long-chain dicarboxylic acyl-CoA, requires a sensitive and specific analytical method to achieve accurate quantification.[3][4]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, specificity, and ability to distinguish the analyte from a complex biological matrix.[5][6][7] This technique allows for the selective detection of this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[8][9]

Q3: What are the critical steps in sample preparation for this compound analysis?

A3: Critical steps include rapid cell harvesting and quenching of metabolic activity, efficient cell lysis, protein precipitation, and extraction of the analyte.[1][10][11] It is crucial to work with ice-cold reagents and solvents to minimize the degradation of acyl-CoAs.[10] The choice of extraction solvent is also vital for good recovery.[2][11]

Q4: How can I ensure the stability of this compound during the analytical process?

A4: To ensure stability, samples should be processed quickly and at low temperatures.[10] Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic conditions.[1] Reconstituting the dried extract in a suitable solvent, such as a methanol (B129727)/ammonium (B1175870) acetate (B1210297) buffer at a slightly acidic to neutral pH, can improve stability.[1][2] Stability should be formally assessed as part of the method validation by testing samples under various storage and processing conditions.[2][12]

Q5: What are the essential parameters for method validation of a quantitative LC-MS/MS assay?

A5: The essential validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, limit of detection (LOD), and lower limit of quantification (LLOQ).[12][13][14] Additionally, recovery, matrix effect, and stability should be thoroughly evaluated.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound 1. Analyte Degradation: this compound is unstable.[1]1a. Ensure all sample preparation steps are performed on ice or at 4°C.[10][11] 1b. Use fresh, ice-cold solvents for extraction. 1c. Minimize the time between sample preparation and analysis. 1d. Evaluate the pH of your reconstitution solvent; a slightly acidic to neutral pH is often optimal.[1][2]
2. Inefficient Extraction: The analyte is not being effectively extracted from the cell lysate.2a. Optimize the extraction solvent. A common choice is a mixture of acetonitrile (B52724) and/or methanol.[1][10] 2b. Ensure thorough vortexing or sonication during the extraction step to disrupt cell membranes completely.[10]
3. Poor Ionization in Mass Spectrometer: The analyte is not ionizing efficiently.3a. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[1] this compound is expected to ionize well in positive ESI mode, similar to other long-chain acyl-CoAs.[6][7] 3b. Ensure the mobile phase is compatible with ESI; volatile buffers like ammonium acetate are recommended.[14]
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Variations in cell number, extraction volumes, or handling.1a. Normalize your results to the protein concentration of the cell pellet.[10] 1b. Use a calibrated pipette and ensure accurate volume measurements. 1c. Consider using an internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for variability during sample preparation.[13]
2. Carryover in LC System: Analyte from a high concentration sample is carried over to the next injection.2a. Inject solvent blanks after high concentration samples to check for carryover.[13] 2b. Optimize the needle wash method in the autosampler, using a strong solvent to clean the injection needle between samples.[1]
Poor Linearity of Calibration Curve 1. Inappropriate Calibration Range: The concentration range of your calibration standards is too wide or not appropriate for the expected sample concentrations.1a. Prepare calibration standards that bracket the expected concentration of this compound in your samples. 1b. Use a sufficient number of calibration points (e.g., 6-8) to accurately define the curve.
2. Detector Saturation: The signal from high concentration standards is saturating the detector.2a. Dilute the high concentration standards and re-inject. 2b. If saturation is a consistent issue, narrow the calibration range.
Interfering Peaks (Poor Specificity) 1. Co-eluting Endogenous Compounds: Other cellular components have similar retention times and mass-to-charge ratios.1a. Optimize the chromatographic separation by adjusting the gradient, flow rate, or trying a different column chemistry.[7] 1b. Use multiple reaction monitoring (MRM) with at least two specific transitions for the analyte to confirm its identity.[13]
2. Matrix Effects: Components of the cell lysate are suppressing or enhancing the ionization of the analyte.2a. Evaluate the matrix effect by comparing the analyte response in a pure solution versus a matrix-spiked sample.[12] 2b. Improve sample cleanup, for example, by using solid-phase extraction (SPE).[15][16] 2c. Use a stable isotope-labeled internal standard that will be similarly affected by the matrix.[13]

Experimental Protocols

Cell Lysate Preparation and Extraction of this compound

This protocol is adapted from established methods for acyl-CoA extraction.[1][10][11]

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.[11]

  • Metabolic Quenching and Lysis:

    • Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile:methanol:water 2:2:1 v/v/v) to the cell plate or pellet.[17]

    • For adherent cells, use a cell scraper to scrape the cells in the cold solvent.[11]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Vortex the sample vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[1][11]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[11]

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.[1]

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[1][11]

LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method based on common practices for long-chain acyl-CoA analysis.[6][7]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.[7]

    • Mobile Phase A: Water with a volatile additive such as ammonium acetate or ammonium hydroxide.[2][7]

    • Mobile Phase B: Acetonitrile or methanol.[2][6]

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the analytes.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6][7]

    • Scan Type: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard. A characteristic neutral loss of 507 Da is common for acyl-CoAs.[1][7]

    • Source Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature for maximum signal intensity.[1]

Quantitative Data Summary

The following table summarizes typical acceptance criteria for method validation based on regulatory guidelines and scientific literature.[12][13][14]

Validation Parameter Acceptance Criteria Purpose
Accuracy The mean value should be within ±15% of the nominal value, except at the LLOQ where it should be within ±20%.To assess the closeness of the measured value to the true value.[12]
Precision (Repeatability & Intermediate) The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15%, except at the LLOQ where it should not exceed 20%.To evaluate the degree of agreement between multiple measurements of the same sample.[12]
Linearity The correlation coefficient (r²) should be ≥ 0.99.To ensure the method can accurately measure a wide range of analyte concentrations.[12]
Specificity No significant interfering peaks should be observed at the retention time of the analyte in blank samples.To confirm the method's ability to accurately measure the analyte in the presence of other components.[12]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% for both).To define the lower end of the reliable measurement range.[12]
Recovery Consistent and reproducible recovery is desired.To assess the efficiency of the extraction procedure.[12]
Matrix Effect The matrix effect should be minimized and consistent across different lots of the biological matrix.To evaluate the influence of matrix components on the ionization of the analyte.[12]
Stability Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).To ensure the analyte concentration does not change during sample handling and storage.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_harvesting Cell Harvesting (Wash with PBS) lysis Lysis & Quenching (Cold Organic Solvent) cell_harvesting->lysis extraction Protein Precipitation & Extraction lysis->extraction drying Evaporation to Dryness extraction->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification validation Method Validation quantification->validation troubleshooting_workflow action_node action_node issue_node issue_node start No or Low Signal? check_degradation Analyte Degradation? start->check_degradation check_extraction Inefficient Extraction? check_degradation->check_extraction No optimize_temp Work on Ice, Use Cold Solvents check_degradation->optimize_temp Yes check_ionization Poor Ionization? check_extraction->check_ionization No optimize_solvent Optimize Extraction Solvent/Method check_extraction->optimize_solvent Yes check_ionization->issue_node Consult Instrument Specialist optimize_ms Optimize MS Source Parameters check_ionization->optimize_ms Yes reinject Re-analyze Sample optimize_temp->reinject optimize_solvent->reinject optimize_ms->reinject

References

Improving the efficiency of Pentadecanedioyl-CoA synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Pentadecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to improve the efficiency of your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through chemo-enzymatic methods. The most common approaches involve the activation of pentadecanedioic acid. One widely used method is the activation of the carboxylic acid with carbonyldiimidazole (CDI) followed by thirsterification with Coenzyme A. Another approach is the use of symmetric anhydrides, though the commercial availability of the specific anhydride (B1165640) for pentadecanedioic acid may be limited.

Q2: What is the recommended method for purifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying this compound. A reversed-phase C18 column is typically used with a gradient elution of acetonitrile (B52724) in a buffered aqueous solution. Solid-phase extraction (SPE) can also be employed as a preliminary cleanup step to remove major contaminants before HPLC.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of this compound are best confirmed using liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer will confirm the molecular weight of the compound, and the fragmentation pattern can provide structural information. Purity is assessed by the peak area of the target compound in the chromatogram.

Q4: What are the critical factors for the stability and storage of this compound?

A4: Thioester bonds are susceptible to hydrolysis, especially at neutral or alkaline pH. It is crucial to maintain a slightly acidic pH (around 4-6) during purification and storage. For long-term storage, it is recommended to store the purified product at -80°C as a lyophilized powder or in a buffered solution containing a reducing agent like DTT. Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Protocol 1: Synthesis of this compound via Carbonyldiimidazole (CDI) Activation

This protocol describes a two-step synthesis where pentadecanedioic acid is first activated with CDI and then reacted with Coenzyme A.

Materials:

  • Pentadecanedioic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO3) solution (0.5 M)

  • Nitrogen gas

  • Lyophilizer

Procedure:

  • Activation of Pentadecanedioic Acid:

    • In a dry glass vial under a nitrogen atmosphere, dissolve pentadecanedioic acid (1.2 eq.) in anhydrous THF.

    • Add CDI (1.1 eq.) to the solution and stir at room temperature for 1 hour. The reaction progress can be monitored by the evolution of CO2.

  • Thioesterification with Coenzyme A:

    • In a separate vial, dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO3 solution.

    • Add the Coenzyme A solution to the activated pentadecanedioic acid mixture.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight to obtain the crude this compound.

Protocol 2: Purification of this compound by HPLC

This protocol outlines the purification of the crude product from Protocol 1 using a reversed-phase HPLC system.

Materials:

  • Crude this compound

  • HPLC grade water

  • HPLC grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Reconstitute the lyophilized crude product in a small volume of the initial mobile phase (e.g., 95% Buffer A, 5% Buffer B).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Buffer A: 0.1% TFA in water

    • Buffer B: 0.1% TFA in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: 260 nm (for the adenine (B156593) moiety of CoA)

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B (linear gradient)

      • 45-50 min: 5% B (re-equilibration)

  • Fraction Collection:

    • Collect fractions corresponding to the major peak detected at 260 nm.

    • Immediately freeze the collected fractions and lyophilize to obtain the purified this compound.

Quantitative Data Summary

The following table provides representative data for the synthesis and purification of long-chain dicarboxylyl-CoAs, which can be used as a benchmark for this compound experiments.

ParameterExpected ValueNotes
Synthesis Yield (Crude) 40-70%Yield is dependent on the efficiency of the activation and thioesterification steps.
Purification Yield (HPLC) 50-80%Recovery from HPLC purification can vary based on the amount of impurities and the collection method.
Final Purity (LC-MS) >95%Purity should be assessed by integrating the peak area of the target compound in the LC-MS chromatogram.

Troubleshooting Guides

Synthesis Troubleshooting
IssuePossible CauseRecommended Solution
Low or no product formation Incomplete activation of pentadecanedioic acid.Ensure anhydrous conditions during the CDI activation step. Use fresh, high-quality CDI.
Degradation of Coenzyme A.Prepare the Coenzyme A solution immediately before use. Avoid prolonged exposure to alkaline conditions.
Presence of multiple side products Side reactions of CDI.Control the stoichiometry of CDI carefully. Perform the reaction under an inert atmosphere.
Hydrolysis of the thioester bond.Maintain a slightly acidic pH after the reaction is complete. Proceed to purification promptly.
Purification Troubleshooting
IssuePossible CauseRecommended Solution
Poor peak shape in HPLC Sample overload.Inject a smaller amount of the sample.
Inappropriate mobile phase.Optimize the mobile phase composition and gradient. Ensure the sample is fully dissolved in the initial mobile phase.
Low recovery from HPLC Adsorption of the product to the column.Use a column with appropriate surface chemistry. Consider adding a small amount of an ion-pairing agent to the mobile phase.
Degradation of the product during purification.Work quickly and keep samples on ice when possible. Ensure the mobile phase pH is slightly acidic.
Co-elution of impurities Insufficient resolution.Optimize the HPLC gradient to better separate the target peak from impurities. Consider using a different column with a different selectivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Pentadecanedioic Acid + CDI in THF activation Activation (1 hr, RT) start->activation coa_addition Add Coenzyme A in NaHCO3 activation->coa_addition thioesterification Thioesterification (2-3 hrs, RT) coa_addition->thioesterification lyophilization1 Lyophilization thioesterification->lyophilization1 crude_product Crude this compound lyophilization1->crude_product reconstitution Reconstitute in Mobile Phase crude_product->reconstitution filtration Filter (0.22 µm) reconstitution->filtration hplc HPLC Purification (C18 Column) filtration->hplc fraction_collection Collect Fractions hplc->fraction_collection lyophilization2 Lyophilization fraction_collection->lyophilization2 pure_product Purified this compound lyophilization2->pure_product lcms LC-MS Analysis pure_product->lcms

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Involvement

Long-chain dicarboxylyl-CoAs are intermediates in fatty acid metabolism, particularly when mitochondrial beta-oxidation is impaired. They can serve as substrates for peroxisomal beta-oxidation and may influence cellular signaling pathways related to energy metabolism and lipid homeostasis.

signaling_pathway pentadecanedioic_acid Pentadecanedioic Acid acyl_coa_synthetase Acyl-CoA Synthetase pentadecanedioic_acid->acyl_coa_synthetase pentadecanedioyl_coa This compound acyl_coa_synthetase->pentadecanedioyl_coa peroxisome Peroxisomal Beta-Oxidation pentadecanedioyl_coa->peroxisome ppar_alpha PPARα Activation pentadecanedioyl_coa->ppar_alpha May activate chain_shortened_dicarboxylyl_coa Chain-Shortened Dicarboxylyl-CoAs peroxisome->chain_shortened_dicarboxylyl_coa acetyl_coa Acetyl-CoA peroxisome->acetyl_coa gene_expression Gene Expression (Lipid Metabolism) ppar_alpha->gene_expression

Caption: Potential metabolic fate and signaling role of this compound.

Validation & Comparative

Altered Pentadecanedioyl-CoA Metabolism: A Comparative Analysis in Health and Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of research indicates that levels of Pentadecanedioyl-CoA, a metabolite of the 15-carbon dicarboxylic acid, pentadecanedioic acid, are significantly altered in certain inherited metabolic diseases, particularly peroxisomal biogenesis disorders (PBDs) such as Zellweger syndrome. In healthy individuals, dicarboxylic acids are present at very low levels; however, their accumulation in tissues and excretion in urine can be a key indicator of underlying metabolic dysfunction. This guide provides a comparative overview of this compound levels in healthy versus diseased states, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Quantitative Data Summary: Pentadecanedioic Acid in Healthy vs. Diseased States

Direct quantification of this compound in tissues is technically challenging and not routinely performed in clinical settings. Therefore, its precursor, pentadecanedioic acid, is measured in urine as a proxy for underlying acyl-CoA metabolism. The following table summarizes the urinary excretion levels of pentadecanedioic acid in healthy individuals and patients diagnosed with peroxisomal biogenesis disorders.

AnalyteConditionMatrixMean Concentration (µmol/mmol creatinine)Reference
Pentadecanedioic AcidHealthy ControlsUrineNot typically detected or present at trace levels[1]
Pentadecanedioic AcidZellweger Syndrome / Neonatal AdrenoleukodystrophyUrineFound in excess[1]

Note: Specific mean and standard deviation values for pentadecanedioic acid are not consistently reported in the literature, but its presence in significant amounts is a key diagnostic marker for these peroxisomal disorders.

Metabolic Pathway and Pathophysiology

In healthy individuals, fatty acids are primarily metabolized through β-oxidation within the mitochondria. However, a secondary pathway, ω-oxidation, can occur in the endoplasmic reticulum, which converts monocarboxylic fatty acids into dicarboxylic acids. These dicarboxylic acids are then further metabolized, primarily through β-oxidation within the peroxisomes.

In peroxisomal biogenesis disorders, such as Zellweger syndrome, the formation of functional peroxisomes is impaired. This leads to a deficiency in the enzymes required for peroxisomal β-oxidation. Consequently, dicarboxylic acids, including pentadecanedioic acid, cannot be efficiently broken down. This metabolic block results in the accumulation of dicarboxylic acids, which are then conjugated to Coenzyme A to form their respective acyl-CoA derivatives, such as this compound, and are subsequently excreted in the urine.[1][2]

cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Disease Peroxisomal Biogenesis Disorder Odd-chain Monocarboxylic Fatty Acid Odd-chain Monocarboxylic Fatty Acid ω-oxidation ω-oxidation Odd-chain Monocarboxylic Fatty Acid->ω-oxidation Cytochrome P450 Pentadecanedioic Acid Pentadecanedioic Acid ω-oxidation->Pentadecanedioic Acid This compound This compound Pentadecanedioic Acid->this compound Acyl-CoA Synthetase Peroxisomal β-oxidation Peroxisomal β-oxidation This compound->Peroxisomal β-oxidation Urinary Excretion Urinary Excretion This compound->Urinary Excretion Accumulation Chain-shortened Acyl-CoA + Acetyl-CoA Chain-shortened Acyl-CoA + Acetyl-CoA Peroxisomal β-oxidation->Chain-shortened Acyl-CoA + Acetyl-CoA Defective Peroxisome Defective Peroxisome Peroxisomal β-oxidation->Defective Peroxisome Blockage Urine Sample Urine Sample Internal Standard Addition & Acidification Internal Standard Addition & Acidification Urine Sample->Internal Standard Addition & Acidification Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Addition & Acidification->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Derivatization (Oximation & Silylation) Derivatization (Oximation & Silylation) Evaporation->Derivatization (Oximation & Silylation) GC-MS Analysis GC-MS Analysis Derivatization (Oximation & Silylation)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

References

Validation of Pentadecanedioyl-CoA as a Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the validation of Pentadecanedioyl-CoA as a potential biomarker, particularly in the context of metabolic disorders. While specific clinical validation data for this compound in patient cohorts is not yet extensively published, this document outlines the necessary experimental approaches and compares its potential utility against established and emerging biomarkers.

This compound, a 15-carbon dicarboxylic acyl-CoA, emerges from the omega-oxidation pathway of fatty acids. Its accumulation may signify disruptions in mitochondrial beta-oxidation, making it a candidate biomarker for inherited fatty acid oxidation disorders (FAODs) and other conditions of metabolic stress. This guide will detail the methodologies for its assessment and compare it to current biomarker standards.

Comparative Analysis of Biomarkers for Metabolic Disorders

The validation of a novel biomarker requires rigorous comparison with existing diagnostic and monitoring tools. The following table summarizes key performance indicators for this compound (hypothetical performance based on its molecular class) against established biomarkers for disorders of fatty acid metabolism and glycemic control.

Biomarker ClassSpecific Biomarker(s)Disease ContextMatrixSensitivity & SpecificityAdvantagesLimitations
Dicarboxylic Acyl-CoAs This compound Fatty Acid Oxidation Disorders (FAODs)Tissue, PlasmaHypothetical: Potentially high specificity for ω-oxidation pathway defects.Directly reflects metabolic block in a specific pathway.Hypothetical: Low abundance, technically challenging to measure, requires invasive tissue biopsy for direct measurement. Clinical validation data is lacking.
Acylcarnitines C8, C14:1, C16, etc.FAODsPlasma, Dried Blood SpotHigh sensitivity and specificity for various FAODs.Well-established, used in newborn screening, reflects systemic metabolic state.Can be influenced by diet and carnitine supplementation.
Glycated Proteins HbA1c, Fructosamine, Glycated AlbuminDiabetes MellitusWhole Blood, SerumHigh for long-term (HbA1c) and intermediate-term (Fructosamine, GA) glycemic control.Standardized assays, reflect average glycemia over weeks to months.[1][2]HbA1c is affected by red blood cell lifespan.[1] Fructosamine and GA reflect shorter-term control.[1][2]
Sugar Alcohols 1,5-Anhydroglucitol (1,5-AG)Diabetes MellitusSerumReflects short-term glycemic excursions.[1][2]Sensitive to short-term hyperglycemia.[1]Less effective for monitoring long-term glycemic control.
Odd-Chain Fatty Acids Pentadecanoic acid (15:0), Heptadecanoic acid (17:0)Metabolic Syndrome, Type 2 DiabetesPlasma, Red Blood CellsAssociated with dairy fat intake and inversely with disease risk.Reflects dietary intake and endogenous metabolism.[3]Can be influenced by diet, not a direct measure of a metabolic pathway block.[3]

Experimental Protocols

Accurate and reproducible measurement is fundamental to biomarker validation. The following section details the typical experimental workflow for the analysis of acyl-CoAs like this compound.

Measurement of this compound and other Acyl-CoAs

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (Tissue):

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
  • Homogenize the frozen tissue in a cold extraction solution (e.g., 2:1:1 methanol:acetonitrile (B52724):water with internal standards).
  • Centrifuge to pellet proteins and other insoluble material.
  • Collect the supernatant for analysis.

2. Sample Preparation (Plasma):

  • Collect blood in EDTA-containing tubes and centrifuge to separate plasma.
  • Perform protein precipitation using a cold solvent (e.g., acetonitrile) containing internal standards.
  • Centrifuge and collect the supernatant.

3. LC-MS/MS Analysis:

  • Chromatography: Employ a C18 reversed-phase column for separation of acyl-CoAs.
  • Mobile Phases: Use a gradient of aqueous ammonium (B1175870) acetate (B1210297) and an organic solvent like acetonitrile or methanol.
  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode.
  • Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The transition for acyl-CoAs typically involves the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (m/z 507).

4. Data Analysis:

  • Quantify the analyte peak area relative to the peak area of a stable isotope-labeled internal standard.
  • Normalize the results to the initial sample amount (e.g., tissue weight or plasma volume).

Visualizing Metabolic and Experimental Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following Graphviz diagrams depict the relevant metabolic pathway, a proposed validation workflow, and a logical comparison of biomarker utility.

fatty_acid_oxidation Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation Mitochondrial Beta-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Omega_Oxidation Microsomal Omega-Oxidation Fatty_Acyl_CoA->Omega_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Beta_Oxidation->Omega_Oxidation Overload or Deficiency TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Dicarboxylic_Acids Dicarboxylic Acids Omega_Oxidation->Dicarboxylic_Acids Pentadecanedioyl_CoA This compound Dicarboxylic_Acids->Pentadecanedioyl_CoA

Caption: Simplified overview of fatty acid metabolism highlighting the generation of this compound.

validation_workflow Patient_Cohort Patient Cohort Selection (e.g., Suspected FAOD) Sample_Collection Sample Collection (Plasma, Tissue Biopsy) Patient_Cohort->Sample_Collection Control_Group Healthy Control Group Control_Group->Sample_Collection LC_MSMS LC-MS/MS Analysis of This compound Sample_Collection->LC_MSMS Data_Analysis Statistical Analysis (ROC curves, Sensitivity, Specificity) LC_MSMS->Data_Analysis Correlation Correlation with Clinical Phenotype and Established Biomarkers Data_Analysis->Correlation Validation Biomarker Validation Correlation->Validation

Caption: Experimental workflow for the clinical validation of this compound as a biomarker.

biomarker_comparison node1 Direct Biomarker Measures metabolite directly in the affected pathway This compound Acylcarnitines node2 Indirect Biomarker Reflects downstream or systemic effects HbA1c 1,5-Anhydroglucitol node1->node2 node3 Dietary/Exposure Biomarker Reflects intake of specific precursors Pentadecanoic acid (15:0) node2->node3

Caption: Logical relationship and classification of different biomarker types in metabolic diseases.

References

Comparative analysis of Pentadecanedioyl-CoA metabolism across different species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic fate of Pentadecanedioyl-CoA in humans, mice, yeast, and bacteria. This document provides a comparative overview of the relevant pathways, enzymes, and available quantitative data, alongside detailed experimental protocols for further investigation.

The metabolism of dicarboxylic acids, such as pentadecanedioic acid, is a crucial process for cellular homeostasis, particularly under conditions of high lipid load or impaired mitochondrial fatty acid oxidation. The activated form, this compound, enters distinct metabolic pathways across different species, reflecting their unique physiological and biochemical adaptations. This guide provides a comparative analysis of this compound metabolism in humans, mice, yeast, and bacteria, offering insights into the conserved and divergent aspects of this metabolic route.

I. Overview of this compound Metabolism

In mammals, including humans and mice, the breakdown of long-chain dicarboxylic acids like pentadecanedioic acid primarily occurs in peroxisomes through the β-oxidation pathway. This process serves as a detoxification route when the primary mitochondrial β-oxidation is overwhelmed or dysfunctional. In contrast, microorganisms such as yeast and bacteria exhibit more varied metabolic strategies, with some capable of utilizing dicarboxylic acids as a carbon source for growth.

Human and Mouse Metabolism: A Peroxisomal Affair

In both humans and mice, the metabolism of this compound is intrinsically linked to the function of peroxisomes. When long-chain fatty acids undergo ω-oxidation, they are converted to dicarboxylic acids, which are then activated to their CoA esters. These dicarboxylyl-CoAs are subsequently imported into peroxisomes for

Cross-validation of Pentadecanedioyl-CoA quantification methods (LC-MS vs. GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolic intermediates is paramount. Pentadecanedioyl-CoA, a long-chain dicarboxylic acyl-CoA, plays a role in fatty acid metabolism and its precise measurement is crucial for understanding various physiological and pathological processes. This guide provides a comprehensive comparison of two powerful analytical techniques for the quantification of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

At a Glance: LC-MS vs. GC-MS for Acyl-CoA Analysis

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Ideal for polar, non-volatile, and thermally labile molecules like long-chain acyl-CoAs.Primarily suited for volatile and thermally stable small molecules.
Sample Derivatization Generally not required.Mandatory to increase volatility and thermal stability of acyl-CoAs.
Sensitivity High, often reaching femtogram (10-15 g) levels.[1]High, but can be limited by derivatization efficiency.
Selectivity Excellent, especially with tandem MS (MS/MS).[2]Good, but may be lower than LC-MS/MS for complex matrices.
Throughput Can be high with modern UHPLC systems.Can be lower due to the additional derivatization step.
Cost & Complexity Higher initial instrument cost and complexity.[3]Lower initial instrument cost and complexity.

Performance Characteristics

While direct comparative studies for this compound are limited, data from the analysis of other long-chain acyl-CoAs by LC-MS/MS demonstrate the high precision and reliability of the technique.

Table 1: Performance Characteristics of LC-MS/MS for Long-Chain Acyl-CoA Quantification

ParameterPerformance
Linearity Wide dynamic range with linear detection.[2]
Precision (Inter-Assay CV) 5-6% for various long-chain acyl-CoAs.[4]
Precision (Intra-Assay CV) 5-10% for various long-chain acyl-CoAs.[4]
Accuracy High, often with accuracies ranging from 94.8% to 110.8% for similar analytes.[5]
Limit of Quantitation (LOQ) Low, enabling the detection of trace amounts.

CV: Coefficient of Variation

Experimental Workflows

The analytical workflow for quantifying this compound differs significantly between LC-MS and GC-MS, primarily due to the sample preparation stage.

cluster_lcms LC-MS Workflow cluster_gcms GC-MS Workflow lcms_start Sample Homogenization (Tissue or Cells) lcms_extraction Acyl-CoA Extraction (e.g., solid-phase extraction) lcms_start->lcms_extraction lcms_analysis Direct Injection & LC Separation lcms_extraction->lcms_analysis lcms_detection MS/MS Detection lcms_analysis->lcms_detection lcms_data Data Analysis & Quantification lcms_detection->lcms_data gcms_start Sample Homogenization (Tissue or Cells) gcms_extraction Acyl-CoA Extraction gcms_start->gcms_extraction gcms_hydrolysis Hydrolysis of CoA Ester gcms_extraction->gcms_hydrolysis gcms_derivatization Derivatization of Fatty Acid gcms_hydrolysis->gcms_derivatization gcms_analysis GC Separation gcms_derivatization->gcms_analysis gcms_detection MS Detection gcms_analysis->gcms_detection gcms_data Data Analysis & Quantification gcms_detection->gcms_data

Fig 1. Comparative experimental workflows for LC-MS and GC-MS.

Experimental Protocols

Below are generalized protocols for the quantification of long-chain acyl-CoAs, which can be adapted for this compound.

LC-MS/MS Protocol

This protocol is based on established methods for the analysis of acyl-CoAs in biological samples.[2][4][6]

  • Sample Preparation & Extraction:

    • Homogenize tissue or cell samples in a suitable buffer.

    • Perform protein precipitation using an organic solvent (e.g., acetonitrile).

    • Isolate acyl-CoAs using solid-phase extraction (SPE) to remove interfering substances.

    • Elute the acyl-CoAs and evaporate the solvent.

    • Reconstitute the sample in the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18).[2]

    • Mobile Phase A: Water with an ion-pairing agent (e.g., triethylamine) and an acid (e.g., acetic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.

    • Flow Rate: Typically in the range of 200-400 µL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

GC-MS Protocol

This protocol outlines the general steps required for GC-MS analysis, including the critical derivatization step.

  • Sample Preparation & Extraction:

    • Follow the same initial extraction procedure as for LC-MS to isolate the acyl-CoAs.

  • Hydrolysis:

    • Cleave the thioester bond of this compound to release the free pentadecanedioic acid. This is typically achieved through alkaline hydrolysis.

  • Derivatization:

    • Convert the less volatile dicarboxylic acid into a more volatile ester (e.g., methyl or silyl (B83357) ester) using a derivatizing agent (e.g., diazomethane (B1218177) or BSTFA). This step is essential for making the analyte suitable for GC analysis.[3]

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column.

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is used to separate the derivatized fatty acids.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode to detect the characteristic fragments of the derivatized pentadecanedioic acid.

Conclusion

For the quantification of this compound, LC-MS/MS is the superior method. Its ability to analyze the intact molecule without the need for derivatization leads to a more straightforward, sensitive, and selective workflow.[2][3] While GC-MS is a powerful technique for volatile compounds, the additional, and often time-consuming, hydrolysis and derivatization steps required for non-volatile acyl-CoAs introduce potential for sample loss and variability. Therefore, for researchers requiring high accuracy and precision in the analysis of this compound and other long-chain acyl-CoAs, LC-MS/MS is the recommended analytical platform.

This compound in Metabolism

While a specific signaling pathway for this compound is not extensively documented, as a dicarboxylic acyl-CoA, it is involved in the omega-oxidation pathway of fatty acids. This pathway becomes more active when beta-oxidation is impaired.

FattyAcid Long-Chain Fatty Acid OmegaOxidation Omega-Oxidation FattyAcid->OmegaOxidation DicarboxylicAcid Dicarboxylic Acid OmegaOxidation->DicarboxylicAcid CoA_Activation CoA Activation DicarboxylicAcid->CoA_Activation PentadecanedioylCoA This compound CoA_Activation->PentadecanedioylCoA BetaOxidation Beta-Oxidation PentadecanedioylCoA->BetaOxidation Metabolites Shorter-Chain Dicarboxylic Acyl-CoAs BetaOxidation->Metabolites

Fig 2. Simplified overview of the omega-oxidation pathway.

References

Confirming the Identity of Pentadecanedioyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comparative analysis of high-resolution mass spectrometry for confirming the identity of Pentadecanedioyl-CoA, juxtaposed with alternative analytical methods. Experimental data and detailed protocols are provided to support an informed choice of methodology.

This compound is a long-chain dicarboxylic acyl-coenzyme A molecule. Its accurate identification is crucial for studies in fatty acid metabolism and associated pathological conditions. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a gold standard for the characterization of such complex lipids, offering unparalleled sensitivity and specificity. This guide will delve into the experimental intricacies of this technique and compare its performance against traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Analytical Methods

The choice of analytical technique for the identification and quantification of this compound significantly impacts the reliability and sensitivity of the results. High-resolution mass spectrometry offers significant advantages in terms of mass accuracy, resolution, and sensitivity, which are critical for the confident identification of complex molecules like long-chain acyl-CoAs. The following table summarizes the key performance metrics of HRMS compared to alternative methods.

FeatureHigh-Resolution Mass Spectrometry (LC-HRMS)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Mass Accuracy < 5 ppmNot ApplicableLow Resolution (Nominal Mass)
Resolution > 60,000 FWHMNot ApplicableLow Resolution
Sensitivity (LOD) Femtomole (fmol) to low Nanomolar (nM) range[1][2]Picomole (pmol) range[3]Picogram (pg) to Nanogram (ng) range (for derivatized acids)[4][5]
Specificity Very High (based on accurate mass and fragmentation)Low (based on retention time and UV absorbance)[6]High (based on retention time and mass spectrum of derivative)
Sample Preparation Liquid-liquid or solid-phase extractionDeproteinization and filtration[6]Saponification, extraction, and mandatory derivatization[4][7]
Direct Analysis Yes (direct analysis of the intact molecule)YesNo (requires removal of CoA and derivatization of the acid)
Structural Info Detailed (from MS/MS fragmentation)[8]MinimalInferred from the derivatized dicarboxylic acid

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS) for this compound Identification

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[9][10]

1. Sample Preparation (Extraction of Acyl-CoAs):

  • Homogenize 10-20 mg of tissue or cell pellet in a cold extraction buffer (e.g., 2:1:1 methanol (B129727):acetonitrile:water).

  • Include an internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, for quantification.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate) for LC-MS analysis.[10]

2. Liquid Chromatography Separation:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8.[10]

  • Mobile Phase B: Methanol.[10]

  • Gradient: A linear gradient from 2% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5-10 µL.

3. High-Resolution Mass Spectrometry Detection:

  • Instrument: An Orbitrap or Q-TOF mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan (MS1) Parameters:

    • Mass Range: m/z 300-1200.

    • Resolution: > 60,000.

    • AGC Target: 1e6.

  • Tandem MS (MS/MS) Parameters (for structural confirmation):

    • Select the precursor ion corresponding to the [M+H]+ of this compound.

    • Use Higher-Energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).

    • A key diagnostic fragment is the neutral loss of 507 Da, corresponding to the adenylyl-pantetheine-phosphate moiety.[8]

Alternative Method 1: HPLC-UV

1. Sample Preparation:

  • Deproteinize the sample using perchloric acid or a similar agent.

  • Centrifuge to remove precipitated proteins.

  • Filter the supernatant before injection.

2. HPLC Separation:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic or gradient elution with a phosphate (B84403) buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Detection: UV detector set to 259 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[6]

Alternative Method 2: GC-MS of the Dicarboxylic Acid

1. Sample Preparation:

  • Perform alkaline hydrolysis (saponification) of the tissue extract to cleave the CoA thioester bond, liberating the free dicarboxylic acid.

  • Acidify the sample and extract the dicarboxylic acid using an organic solvent.

  • Dry the extract.

  • Derivatization: This step is mandatory for GC analysis. Esterify the carboxylic acid groups using a reagent like BF3/methanol or perform silylation with a reagent such as BSTFA.[4][7]

2. GC-MS Analysis:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 280°C).

  • Ionization: Electron Ionization (EI).

  • Mass Analyzer: A quadrupole or ion trap operating in full scan mode.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for LC-HRMS and the logical relationship in data analysis for confirming the identity of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Tissue Tissue/Cell Sample Homogenization Homogenization & Extraction Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Drying Drying Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS High-Resolution MS (Orbitrap/Q-TOF) LC->MS Eluent MSMS Tandem MS (MS/MS) MS->MSMS Precursor Ion Selection Data Raw Data MSMS->Data

Caption: Experimental workflow for this compound analysis using LC-HRMS.

Caption: Data analysis logic for confirming this compound identity.

References

Validating the Role of Pentadecanedioyl-CoA: An Orthogonal Comparison of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the intricate web of cellular metabolism, elucidating the precise function of specific metabolites is paramount. Pentadecanedioyl-CoA, a long-chain dicarboxylic acyl-CoA, is emerging as a key intermediate in peroxisomal β-oxidation. This guide provides a comprehensive comparison of orthogonal methods to validate its role in this pathway, offering detailed experimental protocols, quantitative data, and visual workflows to aid in the design and interpretation of your research.

This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research. Here, we dissect and compare analytical chemistry, in vitro enzymology, and cell-based genetic approaches to provide a multi-faceted validation strategy for the function of this compound.

The Metabolic Context: Peroxisomal β-Oxidation of Dicarboxylic Acids

Long-chain dicarboxylic acids (DCAs) are primarily the products of ω-oxidation of monocarboxylic fatty acids.[1] Their subsequent degradation occurs predominantly through the β-oxidation pathway within peroxisomes.[1][2] This process is crucial for cellular energy homeostasis, particularly under conditions of high lipid load. For odd-chain DCAs like pentadecanedioic acid (C15), the final products of β-oxidation are acetyl-CoA and propionyl-CoA, the latter of which is then converted to the Krebs cycle intermediate, succinyl-CoA.[3][4][5] Validating the involvement of this compound in this pathway requires robust and multifaceted experimental approaches.

Orthogonal Validation Methods: A Comparative Analysis

To rigorously establish the function of this compound, a combination of methods that measure different aspects of its metabolism is essential. The following sections compare three key orthogonal approaches: Analytical Chemistry via LC-MS/MS, In Vitro Enzymology, and Cell-Based Functional Genomics using siRNA.

Method 1: Analytical Chemistry - Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of acyl-CoAs due to its high sensitivity and specificity.[6][7] This method allows for the direct measurement of this compound levels in biological samples, providing a snapshot of its abundance under various conditions.

Data Presentation: Comparison of Sample Preparation for Acyl-CoA Analysis

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryLimit of Detection (LOD)
Solvent Precipitation (e.g., 80% Methanol)Simple, fast, good recovery for a broad range of acyl-CoAs.[6]Potential for ion suppression from co-extracted matrix components.[6]Not explicitly stated, but high MS intensities reported.[6]In the low fmol range.[8]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects.[6][9]More time-consuming; potential for analyte loss during multi-step process.[9]94.8% - 110.8% for various long-chain acyl-CoAs.[9]~0.1 µmol/L.[10]

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Sample Extraction (SPE Method):

    • Homogenize ~50 mg of tissue or cell pellet in a cold solution of 2:1 methanol (B129727):water.

    • Add an internal standard (e.g., ¹³C-labeled this compound).

    • Centrifuge to pellet protein and debris.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with an aqueous solution to remove polar impurities.

    • Elute the acyl-CoAs with an organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in a suitable injection solvent.[9]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6]

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[6]

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[6]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: A specific precursor-to-product ion transition would be monitored. For most acyl-CoAs, a neutral loss of 507 Da (the phospho-ADP moiety) is a characteristic fragmentation pattern.[11]

Logical Relationship: LC-MS/MS Workflow

sample Biological Sample extraction Solid-Phase Extraction sample->extraction Homogenization & Cleanup lc Liquid Chromatography Separation extraction->lc Injection ms Tandem Mass Spectrometry Detection lc->ms Elution data Data Analysis & Quantification ms->data Signal Acquisition

LC-MS/MS workflow for this compound analysis.
Method 2: In Vitro Enzymology - Characterizing Enzyme-Substrate Interactions

In vitro enzyme assays provide direct evidence of the interaction between this compound and the enzymes of the peroxisomal β-oxidation pathway. By measuring the kinetic parameters of these interactions, one can determine if this compound is a viable substrate.

Data Presentation: Kinetic Parameters of Key Peroxisomal β-Oxidation Enzymes with Dicarboxylyl-CoA Substrates

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Dicarboxylyl-CoA Synthetase Dodecanedioic acid (C12)~20~2000[12]
Acyl-CoA Oxidase 1 (ACOX1) Dodecanedioyl-CoA (C12)Not specifiedHigh activity reported[13]
L-Bifunctional Protein (LBP) C16-Dicarboxylyl-CoANot specifiedActivity demonstrated[2]
D-Bifunctional Protein (DBP) C16-Dicarboxylyl-CoANot specifiedActivity demonstrated[2]

Experimental Protocol: Dicarboxylyl-CoA Synthetase Activity Assay

This assay measures the formation of this compound from pentadecanedioic acid.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing ATP, Coenzyme A, MgCl₂, and pentadecanedioic acid.

  • Enzyme Preparation: Use a purified recombinant dicarboxylyl-CoA synthetase or a microsomal fraction from liver homogenates.[12]

  • Initiation and Incubation: Start the reaction by adding the enzyme preparation to the reaction mixture and incubate at 37°C.

  • Termination: Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).

  • Detection: The formation of this compound can be quantified using the LC-MS/MS method described above. Alternatively, a coupled-enzyme assay can be used where the product is further metabolized by a downstream enzyme, leading to a change in absorbance or fluorescence.

Signaling Pathway: Peroxisomal β-Oxidation of this compound

sub Pentadecanedioic Acid sub_coa This compound sub->sub_coa Dicarboxylyl-CoA Synthetase enoyl_coa Enoyl-CoA derivative sub_coa->enoyl_coa ACOX1 hydroxy_coa Hydroxyacyl-CoA derivative enoyl_coa->hydroxy_coa L/D-Bifunctional Protein (Hydratase) keto_coa Ketoacyl-CoA derivative hydroxy_coa->keto_coa L/D-Bifunctional Protein (Dehydrogenase) acetyl_coa Acetyl-CoA keto_coa->acetyl_coa Thiolase shorter_dca_coa Tridecanedioyl-CoA keto_coa->shorter_dca_coa Thiolase propionyl_coa Propionyl-CoA shorter_dca_coa->propionyl_coa Multiple Cycles succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Carboxylase, Mutase cells Cell Culture transfection siRNA Transfection cells->transfection incubation Incubation (48-72h) transfection->incubation validation Knockdown Validation (RT-qPCR, Western Blot) incubation->validation treatment Pentadecanedioic Acid Treatment incubation->treatment extraction Metabolite Extraction treatment->extraction analysis LC-MS/MS Analysis extraction->analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of dicarboxylic acids is crucial. This guide provides a comparative analysis of the enzymatic kinetics of Pentadecanedioyl-CoA, a 15-carbon dicarboxylic acid, with other relevant substrates within the peroxisomal β-oxidation pathway. This information is vital for studies on fatty acid metabolism, inborn errors of metabolism, and the development of therapeutics targeting these pathways.

The breakdown of long-chain dicarboxylic acids, such as this compound, is a critical metabolic process that occurs primarily within the peroxisomes. This pathway involves a series of enzymatic reactions collectively known as β-oxidation, which sequentially shortens the carbon chain of the fatty acid. The key enzymes involved in this process are acyl-CoA oxidase (ACOX), L-bifunctional protein (LBP), and D-bifunctional protein (DBP). The efficiency and substrate preference of these enzymes are crucial determinants of the overall rate and specificity of dicarboxylic acid metabolism.

Peroxisomal β-Oxidation of Dicarboxylic Acids

Dicarboxylic acids are generated from the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. Once formed, they are transported into the peroxisome for degradation. The peroxisomal β-oxidation spiral for a dicarboxylyl-CoA substrate can be visualized as follows:

Peroxisomal_Beta_Oxidation Dicarboxylyl_CoA Dicarboxylyl-CoA (Cn) Enoyl_CoA Trans-2-Enoyl-Dicarboxylyl-CoA Dicarboxylyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxy-Dicarboxylyl-CoA Enoyl_CoA->Hydroxyacyl_CoA L/D-Bifunctional Protein (Hydratase activity) Ketoacyl_CoA 3-Keto-Dicarboxylyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L/D-Bifunctional Protein (Dehydrogenase activity) Shortened_Dicarboxylyl_CoA Dicarboxylyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Dicarboxylyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Peroxisomal β-oxidation of dicarboxylic acids.

Studies have shown that the main enzymes involved in the β-oxidation of C16-dicarboxylic acid (hexadecanedioic acid) are straight-chain acyl-CoA oxidase (SCOX, a type of ACOX), both L- and D-bifunctional proteins, and sterol carrier protein X thiolase.[1] This indicates a crucial role for these enzymes in the degradation of long-chain dicarboxylic acids.

Comparative Enzymatic Kinetics

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Adipyl-CoA (C6-DC)Rat Liver Acyl-CoA Oxidase14.0115--[2]
Suberyl-CoA (C8-DC)Rat Liver Acyl-CoA Oxidase8.8115--[2]
Sebacyl-CoA (C10-DC)Rat Liver Acyl-CoA Oxidase4.8115--[2]
Dodecanedioyl-CoA (C12-DC)Rat Liver Acyl-CoA Oxidase3.5115--[2]
Hexadecanedioyl-CoA (C16-DC)Rat Liver Palmitoyl-CoA Oxidase & Pristanoyl-CoA Oxidase----This substrate is oxidized by both enzymes, but specific kinetic parameters are not provided in the source.
Lauroyl-CoA (C12-MC)Rat Liver Acyl-CoA Oxidase----Activity is comparable to Dodecanedioyl-CoA.[2]
Palmitoyl-CoA (C16-MC)Rat Liver Acyl-CoA Oxidase< 80 µM---Shows the highest activity among measured substrates below this concentration.[3]

Note: '-' indicates data not available in the cited sources. DC refers to dicarboxylyl-CoA and MC refers to monocarboxylyl-CoA.

The available data on medium-chain dicarboxylyl-CoAs suggests that as the chain length increases from C6 to C12, the Michaelis constant (Km) for acyl-CoA oxidase decreases, indicating a higher affinity for longer chain substrates within this range.[2] The maximum velocity (Vmax) remains constant for these substrates.[2] For long-chain dicarboxylyl-CoAs like hexadecanedioyl-CoA (C16), both palmitoyl-CoA oxidase and pristanoyl-CoA oxidase are involved in its oxidation, highlighting the broad substrate specificity of these enzymes.

Experimental Protocols

Accurate determination of enzymatic kinetics requires well-defined experimental protocols. Below are generalized methodologies for assaying the key enzymes in peroxisomal β-oxidation.

Synthesis of this compound

The synthesis of odd-chain dicarboxylic acids and their CoA esters is a prerequisite for enzymatic studies. While specific protocols for this compound synthesis are not abundant in the literature, general methods for producing odd-chain fatty acids and their derivatives in biological systems can be adapted.[4][5][6][7][8] Chemical synthesis followed by enzymatic CoA ligation is a common approach.

Acyl-CoA Oxidase (ACOX) Activity Assay

The activity of ACOX is typically measured by monitoring the production of hydrogen peroxide (H₂O₂) or the consumption of oxygen. A widely used method is a continuous spectrophotometric assay coupled to a peroxidase-catalyzed reaction.

Principle:

  • ACOX catalyzes the oxidation of the acyl-CoA substrate, producing an enoyl-CoA and H₂O₂.

  • The H₂O₂ produced is then used by a peroxidase (e.g., horseradish peroxidase) to oxidize a chromogenic substrate, leading to a measurable change in absorbance.

Generalized Protocol:

  • Reaction Mixture: Phosphate buffer (pH 7.4), FAD, horseradish peroxidase, a chromogenic substrate (e.g., 4-hydroxyphenylacetic acid), and the acyl-CoA substrate.

  • Enzyme Source: Purified ACOX or a peroxisome-enriched fraction.

  • Measurement: The rate of change in absorbance is monitored at the appropriate wavelength for the chosen chromogenic substrate.

  • Kinetic Analysis: By varying the substrate concentration, Km and Vmax values can be determined using Michaelis-Menten kinetics.

A fluorometric assay using lauroyl-CoA as a substrate has also been developed, offering high sensitivity.[9]

L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP) Activity Assays

The activities of the hydratase and dehydrogenase components of LBP and DBP can be measured using continuous spectrophotometric assays.

Hydratase Activity Assay:

  • Principle: The hydration of the enoyl-CoA substrate to a 3-hydroxyacyl-CoA is monitored by the decrease in absorbance at a wavelength where the enoyl-CoA has a characteristic absorption peak (around 263 nm).

  • Reaction Mixture: Buffer (e.g., Tris-HCl), and the enoyl-CoA substrate.

  • Enzyme Source: Purified LBP or DBP.

  • Measurement: The rate of decrease in absorbance at ~263 nm is recorded.

Dehydrogenase Activity Assay:

  • Principle: The NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA is monitored by the increase in absorbance at 340 nm due to the formation of NADH.

  • Reaction Mixture: Buffer (e.g., Tris-HCl), NAD⁺, and the 3-hydroxyacyl-CoA substrate.

  • Enzyme Source: Purified LBP or DBP.

  • Measurement: The rate of increase in absorbance at 340 nm is recorded.

A continuous spectrophotometric enzyme-coupled assay can also be employed for more complex reaction monitoring.[10]

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the experimental process and the metabolic pathway, the following diagrams are provided in DOT language.

Experimental_Workflow cluster_0 Substrate Preparation cluster_1 Enzyme Preparation cluster_2 Kinetic Assays cluster_3 Data Analysis Synthesis Synthesize this compound and Related Substrates Purification Purify Substrates Synthesis->Purification Quantification Quantify Substrate Concentration Purification->Quantification Assay Perform Spectrophotometric/ Fluorometric Assays Quantification->Assay Isolation Isolate Peroxisomes or Purify Recombinant Enzymes Characterization Characterize Enzyme Purity and Concentration Isolation->Characterization Characterization->Assay Data_Collection Measure Reaction Rates at Varying Substrate Concentrations Assay->Data_Collection Plotting Plot Michaelis-Menten/ Lineweaver-Burk Plots Data_Collection->Plotting Calculation Calculate Km, Vmax, kcat Plotting->Calculation Comparison Compare Kinetic Parameters Calculation->Comparison

Caption: Experimental workflow for kinetic analysis.

Signaling_Pathway cluster_peroxisome Peroxisome Pentadecanedioyl_CoA This compound (C15) ACOX Acyl-CoA Oxidase (ACOX) Pentadecanedioyl_CoA->ACOX Related_Substrates Related Substrates (e.g., C14-DC, C16-DC, C15-MC) Related_Substrates->ACOX LBP L-Bifunctional Protein (LBP) ACOX->LBP Enoyl-CoA DBP D-Bifunctional Protein (DBP) ACOX->DBP Enoyl-CoA Thiolase Thiolase LBP->Thiolase Ketoacyl-CoA DBP->Thiolase Ketoacyl-CoA Chain-shortened Products Chain-shortened Products Thiolase->Chain-shortened Products

Caption: Peroxisomal β-oxidation of this compound.

References

A Researcher's Guide to Characterizing the Function of Pentadecanedioyl-CoA in Independent Model Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Role of a Novel Dicarboxylic Acyl-CoA

Pentadecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A whose specific biological functions remain largely uncharacterized. Dicarboxylic acids are known metabolic products of fatty acids, originating from ω-oxidation, and can serve as alternative energy substrates.[1][2][3] Their metabolism, primarily through peroxisomal β-oxidation, can lead to the production of succinyl-CoA, an anaplerotic intermediate of the tricarboxylic acid (TCA) cycle.[3][4] This suggests that this compound could play a significant role in cellular energy homeostasis, particularly under conditions of metabolic stress.

Given the nascent stage of research into this compound, this guide provides a comparative framework for its initial characterization rather than a replication of established findings. We present a selection of independent model systems, detailed experimental protocols, and a hypothetical signaling pathway to provide a foundational roadmap for investigating the function of this intriguing molecule. Our objective is to equip researchers with the necessary tools to explore its potential roles in metabolic regulation and cellular signaling.

Comparative Analysis of Independent Model Systems

The choice of an appropriate model system is critical for elucidating the function of this compound. The following table compares several common systems, highlighting their respective advantages and limitations for this purpose.

Model SystemKey AdvantagesKey DisadvantagesPrimary Applications for this compound Research
Cell-Free Systems High level of control over experimental conditions; suitable for studying direct enzyme kinetics.Lacks cellular context and compartmentalization.Investigating direct interactions with purified enzymes (e.g., acyl-CoA dehydrogenases).
Yeast (Saccharomyces cerevisiae) Genetically tractable; well-characterized metabolic pathways; cost-effective.[5][6]Differences in lipid metabolism compared to mammals.High-throughput genetic screens to identify interacting proteins and pathways.
Mammalian Cell Lines (e.g., HEK293, HepG2) High physiological relevance to human metabolism; amenable to genetic manipulation.[7]Can be more complex and expensive to maintain than yeast.Characterizing cellular uptake, metabolic fate, and effects on signaling pathways.
Primary Cells (e.g., hepatocytes, adipocytes) Closely mimic the physiology of the tissue of origin.Limited lifespan; more challenging to culture and transfect.Studying tissue-specific effects on lipid metabolism and gene expression.
Mouse Models Whole-organism context, allowing for the study of systemic effects.[8]High cost and ethical considerations; complex interplay of physiological systems.Investigating the in vivo effects on metabolic parameters (e.g., blood glucose, lipid profiles) and organ function.

Experimental Protocols for Functional Characterization

The following protocols provide a starting point for investigating the key potential functions of this compound.

Fatty Acid Oxidation (FAO) Assay

This assay determines whether this compound can be utilized as a substrate for β-oxidation.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and culture overnight.[9]

  • Substrate Preparation: Prepare a solution of radiolabeled ([1-14C]) this compound complexed with fatty acid-free bovine serum albumin (BSA).

  • Assay Initiation: Wash the cells with serum-free media and then incubate with the radiolabeled this compound solution.[10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for cellular uptake and metabolism.

  • Measurement of 14CO2 Production:

    • Add a trapping agent (e.g., sodium hydroxide) to a filter paper placed above each well to capture the released 14CO2.

    • Acidify the medium with perchloric acid to release all dissolved CO2.

    • Transfer the filter paper to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of 14CO2 produced per unit of time and protein concentration.

Protein-Metabolite Interaction Profiling

This protocol aims to identify proteins that directly bind to this compound.

Methodology:

  • Cell Lysis: Prepare a native cell lysate from the chosen model system.

  • Affinity Purification:

    • Immobilize a synthetic, biotin-tagged analog of this compound onto streptavidin-coated magnetic beads.

    • Incubate the cell lysate with the beads to allow for the binding of interacting proteins.

    • Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using a competitive binder or by denaturing the proteins.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel trypsin digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[11]

Cellular Respiration Assay

This assay measures the impact of this compound on mitochondrial respiration.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Substrate Treatment: Treat the cells with this compound at various concentrations.

  • Oxygen Consumption Rate (OCR) Measurement: Use an extracellular flux analyzer to measure the OCR in real-time.

  • Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Data Analysis: Analyze the changes in OCR in response to this compound treatment to assess its effect on mitochondrial respiration.

Visualizing a Hypothetical Signaling Pathway and Experimental Workflow

To provide a conceptual framework for the proposed investigations, the following diagrams illustrate a hypothetical signaling pathway for this compound and a general experimental workflow for its functional characterization.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Pentadecanedioyl-CoA_ext This compound Pentadecanedioyl-CoA_cyt This compound Pentadecanedioyl-CoA_ext->Pentadecanedioyl-CoA_cyt Uptake Protein_Binding Protein Binding (e.g., Transcription Factors) Pentadecanedioyl-CoA_cyt->Protein_Binding Beta_Oxidation_P β-Oxidation Pentadecanedioyl-CoA_cyt->Beta_Oxidation_P Transport Beta_Oxidation_M β-Oxidation Pentadecanedioyl-CoA_cyt->Beta_Oxidation_M Transport Signaling_Cascade Signaling Cascade Protein_Binding->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Acetyl-CoA_P Acetyl-CoA Beta_Oxidation_P->Acetyl-CoA_P Succinyl-CoA Succinyl-CoA Beta_Oxidation_M->Succinyl-CoA TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production

Caption: Hypothetical signaling pathway of this compound.

Start Hypothesize Function of This compound Model_Selection Select Independent Model System Start->Model_Selection FAO_Assay Fatty Acid Oxidation Assay Model_Selection->FAO_Assay Protein_Interaction Protein-Metabolite Interaction Profiling Model_Selection->Protein_Interaction Respiration_Assay Cellular Respiration Assay Model_Selection->Respiration_Assay Data_Analysis Analyze and Compare Data FAO_Assay->Data_Analysis Protein_Interaction->Data_Analysis Respiration_Assay->Data_Analysis Conclusion Elucidate Function Data_Analysis->Conclusion

Caption: Experimental workflow for characterizing this compound function.

Conclusion

The study of this compound is a nascent field with the potential to uncover novel aspects of lipid metabolism and cellular signaling. This guide provides a structured approach for researchers to begin characterizing its function. By systematically applying the described experimental protocols across a range of independent model systems, the scientific community can begin to build a comprehensive understanding of the physiological and pathological roles of this dicarboxylic acyl-CoA. The data generated from these foundational studies will be crucial for designing future replication studies and ultimately for exploring its potential as a therapeutic target in metabolic diseases.

References

Correlating Pentadecanedioyl-CoA concentrations with other known metabolic markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pentadecanedioyl-CoA concentrations with other known metabolic markers, supported by experimental data and detailed methodologies. Understanding these correlations is crucial for elucidating the role of odd-chain fatty acid metabolism in health and disease, and for the development of novel therapeutic strategies.

This compound is a key intermediate in the catabolism of pentadecanoic acid (C15:0), an odd-chain fatty acid. Unlike even-chain fatty acids which exclusively produce acetyl-CoA, the breakdown of odd-chain fatty acids yields both acetyl-CoA and propionyl-CoA. This unique metabolic fate positions this compound and its downstream metabolites as important indicators of specific metabolic pathways and potential biomarkers for various physiological and pathological states.

Correlation with Tricarboxylic Acid (TCA) Cycle Intermediates

The metabolism of this compound directly links to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy production. The final product of odd-chain fatty acid oxidation is propionyl-CoA, which is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA , an intermediate of the TCA cycle.[1] This anaplerotic replenishment of the TCA cycle suggests a direct correlation between the flux of odd-chain fatty acid oxidation and the concentrations of TCA cycle intermediates.

While direct quantitative correlation studies between this compound and TCA cycle intermediates are not extensively available in the literature, the established biochemical pathway provides a strong theoretical basis for a positive correlation. Increased catabolism of pentadecanoic acid would lead to elevated levels of this compound and subsequently, a higher production of propionyl-CoA and succinyl-CoA, potentially impacting the concentrations of other TCA cycle metabolites like malate (B86768) and citrate.

Association with Markers in Fatty Acid Oxidation Disorders

Inborn errors of fatty acid oxidation (FAO) are a group of metabolic disorders characterized by the accumulation of specific acyl-CoA intermediates and their corresponding acylcarnitine esters.[2][3] In conditions where long-chain fatty acid oxidation is impaired, an accumulation of long-chain acyl-CoAs, including potentially this compound, and their respective acylcarnitines is expected.

Studies on FAO disorders have shown that the analysis of acylcarnitine profiles in plasma and fibroblasts is a valuable diagnostic tool.[4][5] For instance, in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, elevated levels of long-chain acylcarnitines are observed.[5] Although not always specifically measured, it is plausible that this compound concentrations would correlate with these accumulating long-chain acylcarnitines in such disorders.

The following table summarizes the expected correlations and the metabolic context:

Metabolic Marker Metabolic Pathway Expected Correlation with this compound Physiological/Pathological Context
Propionyl-CoA Odd-Chain Fatty Acid CatabolismPositive Direct downstream product of this compound metabolism.[1]
Succinyl-CoA Odd-Chain Fatty Acid Catabolism, TCA CyclePositive Formed from propionyl-CoA, linking odd-chain fatty acid oxidation to the TCA cycle.[1]
TCA Cycle Intermediates (e.g., Malate, Citrate) Tricarboxylic Acid (TCA) CyclePositive Increased anaplerotic input from succinyl-CoA can influence the pool of other TCA intermediates.
Long-Chain Acylcarnitines (e.g., C14-OH, C16) Fatty Acid OxidationPositive Accumulation in fatty acid oxidation disorders due to enzymatic blocks.[2][5]

Experimental Protocols

Accurate measurement of this compound and correlated metabolic markers is essential for establishing their relationships. The primary analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Acyl-CoAs (including this compound) by LC-MS/MS

This protocol is adapted from methodologies developed for the comprehensive profiling of acyl-CoAs in biological samples.[6][7]

1. Sample Preparation:

  • Homogenize tissue samples (e.g., liver, muscle) or lyse cultured cells in a cold extraction solution (e.g., 2:1:1 acetonitrile (B52724):isopropanol:water).
  • Include an internal standard, such as a stable isotope-labeled acyl-CoA (e.g., [¹³C₃]-propionyl-CoA or a commercially available odd-chain acyl-CoA standard), to correct for extraction efficiency and matrix effects.
  • Centrifuge the homogenate to pellet proteins and cellular debris.
  • Collect the supernatant and dry it under a stream of nitrogen.
  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Employ a C18 reversed-phase column for separation of the acyl-CoAs.
  • Mobile Phase: Use a gradient elution with a binary solvent system, typically consisting of an aqueous phase with a weak acid (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol).
  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
  • Detection: Utilize Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]⁺ of the specific acyl-CoA, and the product ion will be a characteristic fragment, often the Coenzyme A moiety (m/z ~768). For this compound, the specific precursor-to-product ion transition would need to be determined using a pure standard.

Protocol 2: Analysis of Acylcarnitines by LC-MS/MS

This protocol is based on established methods for the analysis of acylcarnitine profiles in plasma and other biological fluids.[8]

1. Sample Preparation:

  • To a small volume of plasma or serum (e.g., 10-50 µL), add a solution of stable isotope-labeled internal standards for various acylcarnitines.
  • Precipitate proteins by adding a cold organic solvent like acetonitrile.
  • Centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and dry it down.
  • Reconstitute the sample in a solvent compatible with the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 or similar reversed-phase column.
  • Mobile Phase: A gradient of an aqueous solvent with formic acid and an organic solvent (acetonitrile or methanol) is typically used.
  • Mass Spectrometry: ESI in positive ion mode.
  • Detection: MRM is used to monitor the specific precursor-to-product ion transitions for each acylcarnitine. The precursor ion is the [M+H]⁺ of the acylcarnitine, and a common product ion is m/z 85, corresponding to the carnitine moiety.

Protocol 3: Quantification of TCA Cycle Intermediates by LC-MS/MS

This protocol is a general approach for measuring TCA cycle intermediates in biological samples.[9]

1. Sample Preparation:

  • Quench metabolism rapidly by snap-freezing the tissue or cells in liquid nitrogen.
  • Extract metabolites using a cold solvent mixture, such as 80% methanol.
  • Include stable isotope-labeled internal standards for the TCA cycle intermediates of interest.
  • Centrifuge to remove cellular debris.
  • Dry the supernatant and reconstitute it in a suitable solvent.

2. LC-MS/MS Analysis:

  • Chromatography: Depending on the specific intermediates, different chromatographic techniques can be used, including reversed-phase or hydrophilic interaction liquid chromatography (HILIC).
  • Mass Spectrometry: ESI in negative ion mode is often preferred for the detection of the carboxylate groups of the TCA cycle acids.
  • Detection: MRM is used for targeted quantification of each intermediate.

Visualizing Metabolic Pathways and Workflows

To better illustrate the relationships discussed, the following diagrams were generated using Graphviz.

cluster_fatty_acid_oxidation Odd-Chain Fatty Acid Oxidation cluster_tca_cycle TCA Cycle Pentadecanoic Acid (C15:0) Pentadecanoic Acid (C15:0) This compound This compound Pentadecanoic Acid (C15:0)->this compound β-oxidation Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA Final β-oxidation cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization TCA_Intermediates Other TCA Intermediates (Malate, Citrate, etc.) Succinyl-CoA->TCA_Intermediates TCA Cycle Flux

Caption: Metabolic fate of this compound.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization/Lysis + Internal Standards Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Drying Drying & Reconstitution Extraction->Drying LC_Separation Liquid Chromatography (Separation) Drying->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Correlation Analysis MS_Detection->Data_Analysis Data Processing

Caption: General workflow for metabolic marker analysis.

Conclusion

The concentration of this compound is theoretically correlated with key metabolic markers, particularly propionyl-CoA, succinyl-CoA, and other TCA cycle intermediates, due to its role in odd-chain fatty acid metabolism. In the context of fatty acid oxidation disorders, its levels are also expected to correlate with the accumulation of other long-chain acyl-CoAs and acylcarnitines. While direct quantitative correlational studies are limited, the established biochemical pathways and available analytical methodologies provide a strong foundation for researchers to investigate these relationships further. The detailed protocols and workflows presented in this guide offer a practical starting point for such investigations, which are essential for advancing our understanding of metabolic regulation and for the development of targeted therapies.

References

Safety Operating Guide

Navigating the Disposal of Pentadecanedioyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for Pentadecanedioyl-CoA, a conservative approach to handling is warranted. Safety data for related long-chain dicarboxylic acids and similar molecules indicate potential hazards such as skin and eye irritation. Therefore, standard laboratory PPE is mandatory.

Required Personal Protective Equipment:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

II. Waste Segregation and Containment

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal streams. This compound waste should be treated as hazardous chemical waste.

  • Solid Waste: Collect unused or expired this compound powder, contaminated weighing paper, and pipette tips in a designated, leak-proof, and clearly labeled solid chemical waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution must be disposed of as liquid chemical waste. The waste container must be compatible with the solvent used and clearly labeled with all chemical constituents.

  • Sharps Waste: Any needles or other sharp implements contaminated with this compound must be disposed of in a designated sharps container.

III. Chemical Waste Disposal Procedure

The following step-by-step procedure should be followed for the disposal of this compound waste:

  • Container Selection: Use only containers approved for chemical waste that are in good condition and have a secure, tight-fitting lid. Plastic containers are often preferred for their durability.[1]

  • Labeling: All waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any solvents or other chemicals mixed with the waste

    • The approximate quantity of waste

    • The date the waste was first added to the container

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA).[1][2][3] This area should be at or near the point of waste generation and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container. Do not allow waste to accumulate beyond the designated limits for your SAA.[1]

Crucially, never dispose of this compound or its solutions down the drain. [1][4] This practice can harm aquatic life and may violate local and federal regulations.

IV. Summary of Key Disposal Information

For quick reference, the following table summarizes the essential information for the proper disposal of this compound.

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteGeneral Laboratory Guidelines
Solid Waste Container Labeled, leak-proof container[1]
Liquid Waste Container Labeled, solvent-compatible, leak-proof container[1][4]
PPE Nitrile gloves, safety glasses, lab coatStandard Laboratory Practice
Storage Location Designated Satellite Accumulation Area (SAA)[1][2][3]
Disposal Method Collection by institutional EHS for incineration or other approved methods.[1]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[1][4]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Chemical Waste Container is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No store_waste Store in Designated Satellite Accumulation Area (SAA) solid_waste->store_waste liquid_waste Collect in Labeled, Compatible Liquid Chemical Waste Container is_liquid->liquid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste->store_waste sharp_waste Dispose of in Sharps Container is_sharp->sharp_waste Yes is_sharp->store_waste No sharp_waste->store_waste contact_ehs Contact EHS for Pickup When Container is Full store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific waste management policies and EHS department for any additional requirements.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.